Locustatachykinin I
描述
Structure
2D Structure
属性
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H63N13O11/c1-24(2)36(42(67)52-28(37(45)62)10-6-16-48-43(46)47)55-34(60)22-49-38(63)29(19-26-12-14-27(58)15-13-26)53-40(65)30(18-25-8-4-3-5-9-25)51-33(59)21-50-39(64)31(23-57)54-41(66)32-11-7-17-56(32)35(61)20-44/h3-5,8-9,12-15,24,28-32,36,57-58H,6-7,10-11,16-23,44H2,1-2H3,(H2,45,62)(H,49,63)(H,50,64)(H,51,59)(H,52,67)(H,53,65)(H,54,66)(H,55,60)(H4,46,47,48)/t28-,29-,30-,31-,32-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHUTTNZGVKOKQ-LINCNNNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H63N13O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126985-97-5 | |
| Record name | Locustatachykinin I protein, Locusta migratoria | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Locustatachykinin I: A Technical Guide for Neuropeptide Research and Drug Development
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Locustatachykinin I (Lom-TK-I) is a pioneering member of the insect tachykinin family of neuropeptides, first isolated from the locust, Locusta migratoria.[1][2] As a homolog to vertebrate tachykinins, it plays a crucial role in a variety of physiological processes, primarily as a potent stimulator of visceral muscle contraction and as a neuromodulator within the central nervous system.[1][3][4] This document provides a comprehensive technical overview of this compound, detailing its molecular structure, biological functions, and associated signaling pathways. It includes a compilation of quantitative bioactivity data and detailed experimental protocols for its study, aiming to serve as a foundational resource for researchers in neuroscience, pharmacology, and insecticide development.
Core Molecular and Biological Profile
Amino Acid Sequence and Physicochemical Properties
This compound is a nonapeptide with a C-terminal amidation, a characteristic feature of the tachykinin peptide family.[5]
-
Primary Sequence: Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂[1]
-
Molecular Formula: C₄₃H₆₃N₁₃O₁₁
-
Molecular Weight: 938 Da
Key Biological Functions
Lom-TK-I exhibits a range of biological activities, positioning it as a significant signaling molecule in insects.
-
Myotropic Activity: It is a potent stimulator of visceral muscle contractions. Dose-dependent contractions have been documented in the locust foregut, oviduct, and midgut circular muscles.[3][6] This function is analogous to the role of vertebrate tachykinins in stimulating smooth muscle.[1][7]
-
Neuromodulation: Within the central nervous system, Lom-TK-I functions as a neurotransmitter or neuromodulator.[4] Immunoreactive neurons are widely distributed throughout the locust brain, suggesting a significant role in signal processing.[8] Specifically, it causes a slow, reversible depolarization of efferent dorsal unpaired median (DUM) neurons in the metathoracic ganglion, leading to an increased frequency of action potential firing.
-
Hormone Release: Lom-TK-I is implicated in the regulation of other neurohormones. It has been shown to induce the dose-dependent release of adipokinetic hormone (AKH) from the glandular cells of the corpus cardiacum.
Quantitative Bioactivity Data
The following table summarizes the key quantitative data regarding the biological activity of this compound. These values represent the threshold concentrations required to elicit a physiological response in specific bioassays.
| Biological Target | Assay Type | Species | Measured Parameter | Value | Citation |
| Foregut | Muscle Contraction | Locusta migratoria | Threshold Concentration | 5.5 ± 0.6 x 10⁻⁹ M | [6] |
| Oviduct | Muscle Contraction | Locusta migratoria | Threshold Concentration | 3.7 ± 0.5 x 10⁻⁸ M | [6] |
| DUM Neurons | Electrophysiology | Locusta migratoria | Effective Concentration Range for Depolarization | 0.1 µM - 100 µM |
Signaling Pathway
This compound, like other tachykinins, exerts its effects by binding to a G-protein coupled receptor (GPCR) on the cell surface.[9][10] Upon binding, the receptor activates intracellular signaling cascades. Evidence from heterologously expressed insect tachykinin receptors (e.g., STKR) demonstrates a dual signaling capability, leading to the mobilization of intracellular calcium and the accumulation of cyclic AMP (cAMP).[10]
The primary pathway involves the activation of Phospholipase C (PLC) .
-
Ligand-receptor binding activates a Gq-type G-protein.
-
The activated G-protein stimulates PLC.
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][10]
-
IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[9]
-
The resulting increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), leading to downstream cellular responses like muscle contraction or neuronal depolarization.
A secondary pathway involves the activation of Adenylyl Cyclase (AC) , which increases the intracellular concentration of cAMP. This pathway is implicated in the depolarization of DUM neurons.
Experimental Protocols
Myotropic Bioassay (Locust Foregut/Oviduct)
This protocol is used to quantify the contractile effect of this compound on insect visceral muscle.
-
Tissue Dissection: Dissect the foregut or oviduct from an adult female locust (Locusta migratoria) in locust saline solution.
-
Apparatus Setup: Mount the dissected tissue in a 1-2 ml organ bath chamber continuously perfused with aerated locust saline at room temperature. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration: Allow the tissue to equilibrate for 30-60 minutes, or until a stable baseline of spontaneous contractions is established.
-
Peptide Application: Prepare serial dilutions of synthetic Lom-TK-I in locust saline. Apply the peptide to the organ bath, starting with the lowest concentration, and record the contractile response (increase in frequency and/or amplitude).
-
Data Analysis: Measure the change in contractile force or frequency from the baseline. Construct a dose-response curve to determine the threshold concentration or EC₅₀ value.
-
Locust Saline Composition: NaCl (9.82 g/l), KCl (0.48 g/l), MgCl₂·6H₂O (0.73 g/l), CaCl₂·2H₂O (0.47 g/l), NaH₂PO₄ (0.95 g/l), NaHCO₃ (0.18 g/l), and glucose (4 g/l).[5]
Electrophysiology (Intracellular Recording from DUM Neurons)
This protocol allows for the direct measurement of the effects of Lom-TK-I on neuronal membrane potential and firing rate.
-
Preparation: Dissect the metathoracic ganglion from an adult locust and place it in a recording chamber continuously perfused with locust saline. Desheath the ganglion to allow for electrode access.
-
Neuron Identification: Identify the large somata of Dorsal Unpaired Median (DUM) neurons on the ventral surface of the ganglion.
-
Intracellular Recording: Using a sharp glass microelectrode (filled with 3 M KCl), impale the soma of a DUM neuron. Monitor the resting membrane potential and spontaneous firing of action potentials.
-
Peptide Application: Apply Lom-TK-I to the bath via the perfusate or by pressure ejection from a micropipette positioned near the DUM neuron soma.
-
Data Acquisition: Record changes in the membrane potential and firing frequency before, during, and after peptide application.
-
Pharmacology (Optional): Co-apply antagonists or signaling pathway inhibitors (e.g., cAMP analogs, PKA blockers) to investigate the underlying mechanism of action.
Representative Calcium Imaging Protocol
This protocol describes a method to visualize Lom-TK-I-induced changes in intracellular calcium in a heterologous expression system, based on studies of insect tachykinin receptors.[9][11]
-
Cell Line Preparation: Use a stable insect cell line (e.g., Drosophila S2 cells) engineered to express both a locust tachykinin receptor and a photoprotein calcium sensor like aequorin.
-
Cell Culture: Culture the cells to the appropriate confluency in multi-well plates.
-
Aequorin Reconstitution: Incubate the cells with coelenterazine (B1669285) to reconstitute the functional aequorin photoprotein.
-
Peptide Preparation: Prepare serial dilutions of Lom-TK-I in a suitable assay buffer.
-
Luminometry: Place the plate in a luminometer equipped with automated injectors.
-
Assay Execution: Inject the Lom-TK-I solution into the wells and immediately measure the luminescence signal generated by the aequorin-Ca²⁺ interaction. The light emission is proportional to the increase in intracellular calcium concentration.
-
Data Analysis: Integrate the luminescence signal over time to quantify the calcium response. Plot dose-response curves to determine EC₅₀ values.
Conclusion and Future Directions
This compound remains a cornerstone for understanding peptidergic signaling in invertebrates. Its well-defined structure and characterized myotropic and neuromodulatory functions make it an excellent model peptide for fundamental research. For drug development professionals, the locustatachykinin system, including its receptors and signaling pathways, represents a potential target for the development of novel, species-specific insecticides that disrupt critical physiological processes like digestion and neuromuscular control. Future research should focus on the deorphanization and detailed pharmacological characterization of its specific receptor(s) in Locusta migratoria, the development of potent and selective antagonists, and the further elucidation of its diverse roles within the insect central nervous system.
References
- 1. Calcium imaging of CPG-evoked activity in efferent neurons of the stick insect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GtR [gtr.ukri.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Locustatachykinin III and IV: two additional insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of STKR, an insect G protein-coupled receptor for tachykinin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a receptor for insect tachykinin-like peptide agonists by functional expression in a stable Drosophila Schneider 2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of tachykinin-related peptides from different insect species on Drosophila tachykinin receptor-expressing cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of Locustatachykinin I in Insect Physiology: A Technical Guide
Abstract
Locustatachykinin I (Lom-TK I), a member of the tachykinin-related peptide family, is a pleiotropic neuropeptide in insects, playing crucial roles in a variety of physiological processes. This technical guide provides an in-depth analysis of the biological functions of Lom-TK I, with a focus on its myotropic, diuretic, and hormonal releasing activities. Detailed experimental methodologies are presented to facilitate further research, and signaling pathways are visualized to offer a clear understanding of its molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals working in the fields of insect physiology, neurobiology, and pest management.
Introduction
Tachykinin-related peptides are a diverse group of neuropeptides found throughout the animal kingdom. In insects, these peptides are involved in a wide array of biological functions, acting as neurotransmitters, neuromodulators, and hormones.[1] The first invertebrate tachykinins, including this compound (Lom-TK I), were isolated from the locust, Locusta migratoria.[2] Lom-TK I is a nonapeptide with the amino acid sequence Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[3] Its widespread distribution in the central nervous system and gut suggests its involvement in numerous physiological processes.[4][5] This guide will explore the core biological functions of Lom-TK I, focusing on its impact on muscle contraction, fluid secretion, and hormone release.
Core Biological Functions of this compound
Lom-TK I exerts its effects on multiple target tissues, leading to a range of physiological responses. The primary and most well-documented functions include its myotropic, diuretic, and neurohormonal activities.
Myotropic Function: Stimulation of Muscle Contraction
Lom-TK I and its related peptides are potent stimulators of visceral muscle contraction in various insect species.[6] This myotropic activity is crucial for processes such as gut peristalsis and reproductive organ function.
The stimulatory effect of Lom-TK I on muscle contraction is dose-dependent. The following table summarizes the threshold concentrations required to elicit a response in different muscle tissues.
| Tissue | Insect Species | Threshold Concentration (M) | Reference |
| Hindgut | Leucophaea maderae (Cockroach) | 2.7 x 10-10 | [6] |
| Oviduct | Locusta migratoria (Locust) | 3.7 x 10-9 | [6] |
Diuretic Function: Regulation of Malpighian Tubule Secretion
Lom-TK I acts as a diuretic hormone, stimulating fluid secretion in the Malpighian tubules, the primary excretory organs in insects.[7] This function is vital for maintaining ion and water homeostasis. Lom-TK I produces an immediate and potent stimulation of fluid secretion and acts synergistically with other diuretic hormones like Locusta diuretic hormone (Lom-DH).[7]
While specific dose-response curves for Lom-TK I alone on Malpighian tubule secretion are not extensively detailed in the provided search results, its potent diuretic effect is well-established. The EC50 for the related Drosophila tachykinin (DTK-1) on Malpighian tubule secretion is 1.126 x 10-7 M, which is noted to be similar to the activity of this compound.[8]
Neurohormonal Function: Release of Adipokinetic Hormone
Lom-TK I plays a role in regulating energy metabolism by triggering the release of adipokinetic hormone (AKH) from the corpora cardiaca, a neuroendocrine gland.[4] AKH is a key hormone responsible for mobilizing energy reserves, particularly lipids, during periods of high energy demand such as flight.[9]
Lom-TK I induces the release of AKH in a dose-dependent manner.
| Concentration Range of Lom-TK I (µM) | Effect | Insect Species | Reference |
| 10 - 200 | Dose-dependent release of AKH | Locusta migratoria (Locust) | [4] |
Signaling Pathways of this compound
Lom-TK I exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[1][10] The activation of these receptors initiates intracellular signaling cascades that lead to the final physiological response.
Primary Signaling Cascade
The predominant signaling pathway activated by insect tachykinin receptors involves the Gq alpha subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger in muscle contraction and fluid secretion.[10][11]
Caption: this compound signaling pathway.
Secondary Messenger Involvement
In addition to the PLC pathway, there is evidence that locustatachykinins can also stimulate the production of cyclic AMP (cAMP) in certain tissues, suggesting that their receptors can couple to different G-proteins and activate multiple second messenger systems.[1][11]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological functions of this compound.
Myotropic Activity Assay
This protocol describes a standard in vitro bioassay to measure the effect of Lom-TK I on insect visceral muscle contraction.[6]
Caption: Workflow for myotropic activity assay.
Detailed Methodology:
-
Tissue Preparation: Dissect the desired muscle tissue (e.g., hindgut, foregut, or oviduct) from the insect in a physiological saline solution.
-
Mounting: Suspend the isolated muscle tissue in a temperature-controlled organ bath containing aerated insect saline.
-
Transducer Attachment: Attach one end of the muscle to a stationary hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Equilibration: Allow the muscle to equilibrate for a period to establish a stable baseline of spontaneous contractions.
-
Peptide Application: Add increasing concentrations of synthetic Lom-TK I to the organ bath.
-
Data Recording: Record the changes in the frequency and amplitude of muscle contractions.
-
Data Analysis: Determine the threshold concentration required to elicit a response and construct a dose-response curve.
Malpighian Tubule Fluid Secretion Assay (Ramsay Assay)
This protocol outlines the Ramsay assay, a widely used method to measure the rate of fluid secretion by isolated Malpighian tubules.[12][13]
Caption: Workflow for Ramsay assay.
Detailed Methodology:
-
Tubule Dissection: Isolate Malpighian tubules from the insect in an appropriate saline solution.
-
Preparation: Transfer a single tubule to a small droplet of saline placed in a petri dish filled with liquid paraffin or mineral oil to prevent evaporation.
-
Isolation of Secreted Fluid: Using fine forceps, pull the open (ureteral) end of the tubule out of the saline droplet and into the surrounding oil. The secreted fluid will form a distinct droplet at this end.
-
Stimulation: Add Lom-TK I to the saline droplet bathing the tubule.
-
Measurement: At timed intervals, measure the diameter of the secreted fluid droplet using a calibrated eyepiece micrometer.
-
Calculation: Calculate the volume of the secreted droplet and determine the rate of fluid secretion (e.g., in nanoliters per minute).
In Vitro Adipokinetic Hormone (AKH) Release Assay
This protocol describes an in vitro method to measure the release of AKH from the corpora cardiaca in response to Lom-TK I.[4]
Caption: Workflow for in vitro AKH release assay.
Detailed Methodology:
-
Gland Dissection: Dissect the corpora cardiaca from the insect brain-retrocerebral complex.
-
Incubation: Place the isolated glands in an incubation medium (e.g., insect saline) in a controlled environment.
-
Stimulation: Add Lom-TK I to the incubation medium at various concentrations.
-
Sample Collection: After a specific incubation period, collect the medium.
-
Quantification of AKH: Analyze the collected medium to quantify the amount of released AKH. This is typically done using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorometric detection.
-
Data Analysis: Determine the dose-dependent effect of Lom-TK I on AKH release.
Conclusion and Future Directions
This compound is a neuropeptide with significant and diverse functions in insect physiology. Its roles in muscle contraction, diuresis, and energy metabolism highlight its importance as a key regulator of homeostasis. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field.
Future research should focus on elucidating the full spectrum of Lom-TK I's functions, including its potential roles in behavior and reproduction. The identification and characterization of specific tachykinin receptor subtypes and their downstream signaling components will be crucial for a more complete understanding of its mode of action. Furthermore, the development of potent and selective agonists and antagonists for these receptors could pave the way for novel and environmentally friendly strategies for insect pest management. The pleiotropic nature of Lom-TK I makes its signaling system a promising target for the development of next-generation insecticides.
References
- 1. Tachykinin-related peptides in invertebrates: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that this compound is involved in release of adipokinetic hormone from locust corpora cardiaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Diuretic action of the peptide this compound: cellular localisation and effects on fluid secretion in Malpighian tubules of locusts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Adipokinetic hormones of insect: release, signal transduction, and responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insight into Tachykinin-Related Peptides, Their Receptors, and Invertebrate Tachykinins: A review [bioone.org]
- 11. Characterization of a receptor for insect tachykinin-like peptide agonists by functional expression in a stable Drosophila Schneider 2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Use of the Ramsay Assay to Measure Fluid Secretion and Ion Flux Rates in the Drosophila melanogaster Malpighian Tubule [jove.com]
- 13. researchgate.net [researchgate.net]
The Discovery and Isolation of Locustatachykinin I: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and isolation of Locustatachykinin I (Lom-TK-I), a pioneering insect neuropeptide. First identified in the migratory locust, Locusta migratoria, this peptide belongs to the tachykinin family, known for its members' myotropic activities. This document outlines the experimental protocols, quantitative data, and the putative signaling pathway of Lom-TK-I, serving as a critical resource for researchers in neuroscience, entomology, and pharmacology.
Discovery and Primary Structure
This compound was first isolated in 1990 by Schoofs and colleagues from a complex neural tissue extract of the migratory locust.[1][2] Through a meticulous multi-step purification process, they successfully identified a nonapeptide with the following primary structure:
Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂
This sequence shares homology with vertebrate tachykinins, particularly in the C-terminal region, which is crucial for biological activity.[1] The discovery of Lom-TK-I provided significant evidence for the widespread evolutionary conservation of the tachykinin peptide family across different animal phyla.[1]
Isolation and Purification
The isolation of this compound was a landmark achievement, requiring a large-scale extraction and a sophisticated purification strategy. The process began with the dissection of 9,000 brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes from Locusta migratoria.[1]
Quantitative Summary of Purification
While the original publication provides the starting material and the final yield, a detailed quantitative breakdown of each purification step is not available in the reviewed literature. The following table summarizes the available quantitative data.
| Purification Step | Starting Material | Final Yield of this compound |
| Tissue Extraction and Purification | 9,000 brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes | 1.9 µg |
Experimental Protocols
2.2.1. Tissue Extraction
The neural tissues were extracted in a solution of methanol, water, and acetic acid in a 90:9:1 ratio.[1] This solvent system is effective for extracting peptides while precipitating larger proteins. Although specific details such as solvent volume per tissue weight and homogenization procedure were not exhaustively detailed, a standard protocol would involve mechanical homogenization of the tissues in the extraction solvent, followed by centrifugation to pellet insoluble material. The resulting supernatant containing the peptides would then be collected for further purification.
2.2.2. Initial Purification: Solid-Phase Extraction
The crude extract was first prepurified using Sep-pak cartridges.[1] This step serves to concentrate the peptide fraction and remove interfering substances.
-
Cartridge Type: While not explicitly stated, C18 Sep-pak cartridges are commonly used for this purpose.
-
Protocol:
-
Conditioning: The cartridge is typically conditioned with a high organic solvent concentration (e.g., 100% acetonitrile) followed by an aqueous solution (e.g., 0.1% trifluoroacetic acid in water).
-
Sample Loading: The aqueous extract is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a low concentration of organic solvent to remove salts and very polar impurities.
-
Elution: The peptides are eluted with a higher concentration of organic solvent.
-
2.2.3. Multi-Step Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A four-step RP-HPLC protocol was employed for the final purification of this compound.[1] The bioactivity of the fractions was monitored throughout the purification process using a myotropic bioassay on the locust oviduct.[3]
HPLC System and General Conditions:
-
System: Waters ALC-100 HPLC system.
-
Detector: UV detector at 214 nm.
-
Solvent A: 0.1% trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile (B52724) with 0.1% TFA (concentrations varied per step).
Step 1: µ-Bondapak Phenyl Column
-
Column: Waters µ-Bondapak phenyl, 4.6 mm x 30 cm.
-
Solvent B: 50% acetonitrile in 0.1% aqueous TFA.
-
Gradient: 100% A for 8 min, then a linear gradient to 100% B over 2 hours.
-
Flow Rate: 1.5 ml/min.
Step 2: Microsorb C18 Column
-
Column: Rainin Microsorb C18, 4.6 mm x 25 cm.
-
Solvent B: 25% acetonitrile in 0.1% aqueous TFA.
-
Gradient: 100% A for 8 min, then a linear gradient to 100% B over 80 min.
Step 3: Supelcosil-DB C8 Column
-
Column: Supelcosil-DB C8, 4.6 mm x 15 cm.
-
Solvent B: 50% acetonitrile in 0.1% aqueous TFA.
-
Gradient: 25% B for 8 min, then a linear gradient to 100% B over 80 min.
-
Flow Rate: 1.5 ml/min.
Step 4: Waters I-125 Protein-Pak Column
-
Column: Waters I-125 Protein-Pak, 7.8 mm x 30 cm.
-
Solvent A: 95% acetonitrile with 0.01% TFA.
-
Solvent B: 50% acetonitrile with 0.01% TFA.
-
Gradient: 100% A for 8 min, then a linear gradient to 100% B over 80 min.
-
Flow Rate: 1.5 ml/min.
Biological Activity and Bioassay
The biological activity of this compound was assessed by its ability to stimulate muscle contractions.
Myotropic Bioassay
-
Tissues: Isolated oviduct and foregut of Locusta migratoria.[1]
-
Saline Composition:
-
NaCl: 9.82 g/l
-
KCl: 0.48 g/l
-
MgCl₂·6H₂O: 0.73 g/l
-
CaCl₂·2H₂O: 0.47 g/l
-
NaH₂PO₄: 0.95 g/l
-
NaHCO₃: 0.18 g/l
-
Glucose: 4 g/l
-
-
Protocol: A detailed protocol for the measurement of muscle contractions was not provided in the primary literature. However, a typical setup would involve mounting the isolated tissue in an organ bath containing the saline solution. The tissue would be connected to a force transducer to record isometric or isotonic contractions. Aliquots of the HPLC fractions would be added to the bath, and the resulting changes in muscle tension or frequency of contractions would be recorded and quantified.
Signaling Pathway
While the specific receptor for this compound in Locusta migratoria has not been fully characterized, studies on related insect tachykinin receptors suggest that it is a G protein-coupled receptor (GPCR). The binding of this compound to its receptor is proposed to initiate a signaling cascade mediated by G proteins.
In other insects, tachykinin-related peptides have been shown to activate Gq proteins, which in turn stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to muscle contraction.
Caption: Putative signaling pathway for this compound.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process for the discovery and isolation of this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptides in the locusts, Locusta migratoria and Schistocerca gregaria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Locustatachykinin I Precursor Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachykinins are a widespread family of neuropeptides found throughout the animal kingdom, playing crucial roles in a variety of physiological processes. In insects, these peptides, often referred to as tachykinin-related peptides (TRPs), are characterized by a conserved C-terminal motif, -FXGXRamide. The first members of this family to be identified in insects were the locustatachykinins (Lom-TKs), isolated from the migratory locust, Locusta migratoria.[1] These peptides have since been implicated in the regulation of muscle contraction, hormone release, and other neuromodulatory functions.[2][3] This guide provides a comprehensive technical overview of the Locustatachykinin I (Lom-TK I) precursor protein, from its molecular structure to its physiological roles and the experimental methodologies used to study it.
Structure and Characteristics of the Locustatachykinin Precursor and Peptides
The locustatachykinin precursor protein in Locusta migratoria is a prepropeptide that undergoes post-translational processing to yield multiple bioactive tachykinin peptides.
Locustatachykinin Precursor Protein
The full amino acid sequence of the Locusta migratoria tachykinin precursor has been deduced from an expressed sequence tag (EST) database.[4][5] The open reading frame encodes a protein that includes a signal peptide, followed by several potential tachykinin-like peptides flanked by dibasic cleavage sites.
Table 1: Amino Acid Sequence of the Locusta migratoria Tachykinin Precursor [6]
| Feature | Sequence |
| Signal Peptide | MRLAIVFISCLLVGLA |
| Full Precursor Sequence | MRLAIVFISCLLVGLAGPSG FYGVRGKR APL SGFYGVRGKR APQAGFYGVRGKR APSLGFHGVRGKR AAGGFYGVRGKR |
(Note: The signal peptide is indicated in italics. Putative dibasic cleavage sites (KR) and amidation signals (G) are shown in bold.)[6]
Mature Locustatachykinin Peptides
To date, four main locustatachykinins have been isolated and characterized from Locusta migratoria. These peptides share a conserved C-terminal sequence, -FXGVRamide.
Table 2: Quantitative Data for Mature Locustatachykinin Peptides
| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Myotropic Activity Threshold (Locust Oviduct) |
| Lom-TK I | GPSGFYGVR-NH₂ | 938.05 | 3.7 ± 0.5 x 10⁻⁸ M[7] |
| Lom-TK II | APLSGFYGVR-NH₂ | 1023.18 | 2.4 ± 0.3 x 10⁻⁹ M[7] |
| Lom-TK III | APQAGFYGVR-NH₂ | 1022.15 | More efficacious than Lom-TK IV[8] |
| Lom-TK IV | APSLGFHGVR-NH₂ | 1037.18 | Less efficacious than Lom-TK I, II, and III[8] |
Precursor Processing and Maturation
The biosynthesis of mature locustatachykinins involves a series of enzymatic steps that occur within the neurosecretory cells. This process is crucial for the generation of the bioactive peptides.
Enzymatic Cleavage
The tachykinin precursor is processed by prohormone convertases, which are serine proteases that recognize and cleave at specific mono- or dibasic amino acid residues (e.g., KR, RR).[9] In the Locusta migratoria tachykinin precursor, several potential dibasic cleavage sites (KR) are present, flanking the sequences of the mature peptides.[6]
C-terminal Amidation
Following cleavage, the C-terminal glycine (B1666218) residue of the nascent peptides serves as a substrate for peptidylglycine α-amidating monooxygenase (PAM). This enzyme catalyzes the amidation of the C-terminal amino acid, a modification that is essential for the biological activity of most tachykinins.[10]
References
- 1. Tissue-Specific Immune Gene Expression in the Migratory Locust, Locusta Migratoria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides in the locusts, Locusta migratoria and Schistocerca gregaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that this compound is involved in release of adipokinetic hormone from locust corpora cardiaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annotation of novel neuropeptide precursors in the migratory locust based on transcript screening of a public EST database and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annotation of novel neuropeptide precursors in the migratory locust based on transcript screening of a public EST database and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Locustatachykinin isoforms in the locust: distribution and quantification in the central nervous system and action on the oviduct muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the gene structures, precursor processing and pharmacology of the endokinin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Physiological Roles of Locustatachykinin I in the Migratory Locust, Locusta migratoria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Locustatachykinin I (Lom-TK I) is a member of the tachykinin-like peptide family in insects, playing a pivotal role in regulating various physiological processes in the migratory locust, Locusta migratoria. This technical guide provides a comprehensive overview of the known functions of Lom-TK I, with a focus on its myotropic, diuretic, and neurohormonal activities. We present quantitative data on its effects, detailed experimental protocols for its study, and a proposed signaling pathway based on current research. This document is intended to serve as a valuable resource for researchers investigating insect neuroendocrinology and those exploring novel targets for pest management strategies.
Introduction
Tachykinins are a superfamily of neuropeptides found throughout the animal kingdom, characterized by a conserved C-terminal amino acid sequence, -FXGLMamide, in vertebrates.[1] In insects, the tachykinin-like peptides, including the locustatachykinins, share a similar C-terminal motif, -FXGVRamide.[2] The first of these to be identified in Locusta migratoria were this compound and II.[2] Subsequent research has revealed a family of at least four Lom-TK isoforms (I-IV) in this species.[3][4] These peptides are distributed throughout the central nervous system and the midgut, suggesting a wide range of physiological functions.[3][5] This guide focuses specifically on the physiological roles of Lom-TK I, collating key data and methodologies to facilitate further research in this area.
Myotropic Activity of this compound
Lom-TK I exhibits potent myotropic (muscle-contracting) activity on various visceral muscles in Locusta migratoria, playing a crucial role in gut motility and reproductive processes.
Effects on Visceral Muscles
Lom-TK I has been demonstrated to stimulate contractions of the foregut, midgut, and oviduct in a dose-dependent manner.[3][6] This action is vital for the movement of food through the digestive tract and for the transport of eggs during oviposition.
Quantitative Data on Myotropic Activity
The following table summarizes the available quantitative data on the myotropic effects of this compound on different visceral muscles of Locusta migratoria.
| Tissue | Parameter | Value | Reference |
| Foregut | Threshold Concentration | 5.5 ± 0.6 x 10⁻⁹ M | [6] |
| Oviduct | Threshold Concentration | 3.7 ± 0.5 x 10⁻⁸ M | [6] |
| Midgut Circular Muscles | Response | Dose-dependent increase in contraction | [3] |
Diuretic Role of this compound
In addition to its myotropic functions, Lom-TK I acts as a diuretic hormone, influencing water and ion balance in Locusta migratoria.
Stimulation of Malpighian Tubule Secretion
Lom-TK I has been shown to directly stimulate fluid secretion in isolated Malpighian tubules, the primary excretory organs in insects.[7] This diuretic effect is immediate, potent, and long-lasting, suggesting a significant role in maintaining hemolymph homeostasis.[7]
Neurohormonal Functions
Lom-TK I also functions as a neurohormone, influencing the release of other critical hormones.
Release of Adipokinetic Hormone
Lom-TK I can induce the release of adipokinetic hormone (AKH) from the corpora cardiaca, a neurosecretory gland.[4] AKH is a key metabolic hormone in insects, responsible for mobilizing energy reserves during flight. The dose-dependent release of AKH by Lom-TK I suggests a role in regulating energy metabolism, particularly in response to physiological demands.[4]
Signaling Pathway of this compound
While the precise signaling pathway of Lom-TK I in Locusta migratoria is still under active investigation, evidence suggests it acts through a G protein-coupled receptor (GPCR), consistent with the mechanism of tachykinins in other species.[8][9][10]
Proposed Signaling Cascade
The binding of Lom-TK I to its receptor is hypothesized to activate a Gq-type G protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 is then proposed to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which acts as a second messenger to initiate muscle contraction or hormonal release.[11]
Caption: Proposed signaling pathway for this compound in Locusta migratoria.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the physiological roles of this compound.
Visceral Muscle Contraction Bioassay
This protocol is adapted from established methods for measuring insect visceral muscle contractility.[6]
Materials:
-
Adult female Locusta migratoria
-
Locust saline solution (see composition below)
-
Dissection tools (forceps, scissors, pins)
-
Sylgard-lined petri dish
-
Isotonic force transducer
-
Chart recorder or data acquisition system
-
Synthetic this compound
Locust Saline Composition:
-
NaCl: 154 mM
-
KCl: 8 mM
-
CaCl₂: 4 mM
-
MgCl₂: 4 mM
-
HEPES buffer: 5 mM
-
Glucose: 10 mM
-
pH adjusted to 7.2
Procedure:
-
Dissect the desired visceral tissue (foregut, midgut, or oviduct) from an adult female locust in cold locust saline.
-
Mount the tissue vertically in a temperature-controlled organ bath containing locust saline, aerated with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed point and the other end to an isotonic force transducer.
-
Allow the tissue to equilibrate for at least 30 minutes, with regular changes of saline, until a stable baseline of spontaneous contractions is achieved.
-
Prepare serial dilutions of synthetic Lom-TK I in locust saline.
-
Add the Lom-TK I solutions to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.
-
Record the changes in contraction frequency and amplitude using the chart recorder or data acquisition system.
-
Construct a dose-response curve by plotting the change in muscle tension against the logarithm of the Lom-TK I concentration.
Caption: Experimental workflow for the visceral muscle contraction bioassay.
Radioimmunoassay (RIA) for this compound
This protocol is a generalized procedure for neuropeptide RIA, which can be adapted for Lom-TK I.[6]
Materials:
-
Tissue extracts from Locusta migratoria
-
Anti-Lom-TK I antibody (primary antibody)
-
Radiolabeled Lom-TK I (e.g., ¹²⁵I-Lom-TK I)
-
Standard synthetic Lom-TK I
-
Secondary antibody (e.g., goat anti-rabbit IgG)
-
Polyethylene glycol (PEG)
-
Assay buffer (e.g., phosphate (B84403) buffer with BSA)
-
Gamma counter
Procedure:
-
Antiserum Production: Raise polyclonal or monoclonal antibodies against synthetic Lom-TK I in a suitable host animal (e.g., rabbit).
-
Radiolabeling: Radiolabel synthetic Lom-TK I with ¹²⁵I using a standard method such as the Chloramine-T method.
-
Standard Curve: Prepare a series of standard dilutions of unlabeled synthetic Lom-TK I.
-
Assay: a. In assay tubes, add a fixed amount of primary antibody, a fixed amount of radiolabeled Lom-TK I, and either the standard dilutions or the unknown tissue samples. b. Incubate the mixture to allow competitive binding between the labeled and unlabeled peptide for the antibody. c. Add the secondary antibody and PEG to precipitate the antibody-bound peptide complex. d. Centrifuge the tubes and decant the supernatant.
-
Counting: Measure the radioactivity of the pellet in a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the standard peptide. Determine the concentration of Lom-TK I in the unknown samples by interpolating their radioactivity values on the standard curve.
Caption: General workflow for a radioimmunoassay of this compound.
Malpighian Tubule Fluid Secretion Assay (Ramsay Assay)
This protocol is based on the Ramsay assay, a standard technique for measuring fluid secretion by Malpighian tubules.[7]
Materials:
-
Adult Locusta migratoria
-
Locust saline
-
Liquid paraffin (B1166041) or mineral oil
-
Dissection tools
-
Micropipettes
-
Calibrated eyepiece micrometer
Procedure:
-
Dissect Malpighian tubules from an adult locust in cold locust saline.
-
Transfer a single tubule to a small droplet of locust saline on a petri dish coated with a layer of Sylgard.
-
Cover the preparation with liquid paraffin to prevent evaporation.
-
Gently pull the open end of the tubule out of the saline droplet into the paraffin.
-
Allow the tubule to secrete fluid for a baseline period (e.g., 30 minutes). The secreted fluid will form a distinct droplet in the paraffin.
-
At timed intervals, measure the diameter of the secreted droplet using an eyepiece micrometer.
-
Replace the bathing saline with a solution containing a known concentration of synthetic Lom-TK I.
-
Continue to measure the diameter of the secreted droplet at timed intervals.
-
Calculate the volume of the secreted droplet (assuming it is spherical) to determine the rate of fluid secretion.
-
Compare the secretion rate before and after the addition of Lom-TK I to determine its diuretic effect.
Role in Feeding Behavior
The widespread distribution of Lom-TK-like immunoreactive neurons in the brain and stomatogastric nervous system suggests a potential role for these peptides in the regulation of feeding behavior.[6] However, direct experimental evidence demonstrating a significant and consistent effect of Lom-TK I on food intake in Locusta migratoria is currently limited and requires further investigation.
Conclusion and Future Directions
This compound is a pleiotropic neuropeptide in Locusta migratoria, with well-established roles in muscle contraction, diuresis, and neurohormone release. Its diverse functions make the Lom-TK signaling system a potentially attractive target for the development of novel insect control agents. Future research should focus on:
-
Deorphanizing the Lom-TK I receptor: The definitive identification and characterization of the specific GPCR that binds Lom-TK I is a critical next step.
-
Elucidating the complete signaling cascade: Direct investigation of the G-protein coupling and downstream second messenger pathways in locust tissues is necessary to confirm the proposed model.
-
Investigating the role in feeding behavior: Further studies are required to clarify the potential involvement of Lom-TK I in the complex regulation of locust feeding.
-
Exploring the potential for pharmacological intervention: The development of specific agonists and antagonists for the Lom-TK receptor will be invaluable for both basic research and applied pest management strategies.
This technical guide provides a solid foundation for understanding the physiological significance of this compound. It is hoped that the compiled data and detailed protocols will serve as a catalyst for further discoveries in the fascinating field of insect neuroendocrinology.
References
- 1. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locustatachykinin III and IV: two additional insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that this compound is involved in release of adipokinetic hormone from locust corpora cardiaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radioimmunoassay determination of tachykinin-related peptide in different portions of the central nervous system and intestine of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diuretic action of the peptide this compound: cellular localisation and effects on fluid secretion in Malpighian tubules of locusts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunolocalization of a tachykinin-receptor-like protein in the central nervous system of Locusta migratoria migratorioides and neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inositol trisphosphate and diacylglycerol as second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inositol trisphosphate, a novel second messenger in cellular signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of voltage- and ligand-gated calcium influx in locust neurons by optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
tissue distribution of Locustatachykinin I-like immunoreactivity
An In-depth Technical Guide on the Tissue Distribution of Locustatachykinin I-like Immunoreactivity
Introduction
Locustatachykinins (LomTKs) are a family of myotropic neuropeptides first isolated from the locust, Locusta migratoria.[1][2] These peptides belong to the widespread tachykinin family, which is characterized by a conserved C-terminal amino acid sequence.[2][3] Research has demonstrated that antisera raised against this compound can recognize other members of the locustatachykinin family due to structural similarities.[1][4] The widespread presence of this compound-like immunoreactivity across the nervous system and other tissues in various insect species suggests their crucial role as neurotransmitters or neuromodulators in a range of physiological processes.[1][4] This guide provides a comprehensive overview of the , detailed experimental protocols for its study, and visualizations of associated signaling pathways and workflows.
Data Presentation: Tissue Distribution of this compound-like Immunoreactivity
The following table summarizes the observed distribution of this compound-like immunoreactivity in several insect species.
| Insect Species | Tissue/Organ | Location of Immunoreactivity | Quantitative Data |
| Locusta migratoria (Locust) | Brain | Neurons in the proto-, deuto-, and tritocerebrum, and optic lobes. Innervation of most synaptic neuropils. | Approximately 800 LomTK-like immunoreactive neurons. |
| Frontal Ganglion | Cell bodies and processes. | ||
| Hypocerebral Ganglion | Innervating processes. | ||
| Midgut | Endocrine-like cells, with a higher density in the posterior region. | Female midgut contains 2-3 times more LomTK-like material than the male midgut. | |
| Leucophaea maderae (Cockroach) | Brain | High concentration of LomTK-like immunoreactivity. | |
| Suboesophageal Ganglion | Relatively large amounts of immunoreactivity. | ||
| Ventral Nerve Cord | Found throughout the ganglia. | ||
| Corpora Cardiaca | Small amounts of immunoreactivity detected. | ||
| Intestine (Midgut) | The largest amount of immunoreactivity outside the CNS. | ||
| Intestine (Foregut & Hindgut) | Smaller amounts of immunoreactivity detected. | ||
| Calliphora vomitoria (Blowfly) | Brain | Neurons in the proto-, deuto-, and tritocerebrum, and subesophageal ganglion. | Approximately 160 LomTK-like immunoreactive neurons. |
| Thoracicoabdominal Ganglion | Immunoreactive neurons. | 46 LomTK-like immunoreactive neurons resolved. | |
| Intestine (Midgut) | Endocrine cells. |
Experimental Protocols
Detailed methodologies for the key experiments used to determine the tissue distribution and quantity of this compound-like immunoreactivity are provided below.
Immunohistochemistry (IHC)
Immunohistochemistry is a technique used to visualize the localization of specific antigens in tissue sections using antibodies.
1. Tissue Preparation:
-
Dissection: Dissect the central nervous system or other tissues of interest in a cold saline solution.[5]
-
Fixation: Fix the tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 30 minutes to several hours at 4°C.[5]
-
Washing: Wash the fixed tissues multiple times in PBS to remove the fixative.[5]
-
Cryoprotection (for frozen sections): Incubate the tissue in a sucrose (B13894) solution (e.g., 25% in PBS) overnight at 4°C.
-
Embedding and Sectioning: Embed the tissue in a suitable medium (e.g., OCT compound) and cut sections (10-40 µm) using a cryostat or microtome.[5] Mount the sections on slides.
2. Immunostaining:
-
Blocking: To prevent non-specific antibody binding, incubate the sections in a blocking solution (e.g., 5-10% normal goat serum in PBT - PBS with Triton X-100) for at least 1 hour at room temperature.[5][6]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., rabbit anti-Locustatachykinin I) diluted in the blocking solution. Incubation is typically performed overnight at 4°C.[7]
-
Washing: Wash the sections multiple times with PBT to remove unbound primary antibody.[8]
-
Secondary Antibody Incubation: Incubate the sections with a labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore or an enzyme like HRP) for 1-4 hours at room temperature or overnight at 4°C.[6][8]
-
Washing: Wash the sections again with PBT to remove the unbound secondary antibody.[8]
3. Visualization:
-
Fluorescence: If a fluorophore-conjugated secondary antibody is used, mount the slides with an anti-fade mounting medium and visualize using a fluorescence microscope.[6]
-
Chromogenic (for HRP-conjugated antibody): Incubate the sections with a chromogenic substrate (e.g., diaminobenzidine - DAB) to produce a colored precipitate.[6] Dehydrate the sections through an ethanol (B145695) series, clear with xylene, and mount with a permanent mounting medium.[6]
Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive in vitro assay technique used to measure concentrations of antigens by use of antibodies.
1. Preparation:
-
Antiserum Production: Raise antiserum against the target peptide (e.g., this compound) in a host animal like a rabbit.[9]
-
Radiolabeling: Prepare a radiolabeled version of the peptide (the tracer), for example, by iodination (e.g., with ¹²⁵I).[10]
-
Standards: Prepare a series of standard solutions with known concentrations of the unlabeled peptide.
-
Sample Preparation: Extract peptides from the tissues of interest using an appropriate buffer (e.g., methanol/water/acetic acid).[11]
2. Assay Procedure:
-
Competitive Binding: In a series of tubes, add a constant amount of antiserum and radiolabeled peptide. Then, add varying concentrations of either the standard solution or the sample extract.
-
Incubation: Incubate the mixture to allow the unlabeled peptide (from the standard or sample) and the radiolabeled peptide to compete for binding to the limited number of antibody binding sites.
-
Separation: Separate the antibody-bound peptides from the free (unbound) peptides. This can be achieved by precipitation of the antibody-antigen complexes using a second antibody or charcoal.
-
Counting: Measure the radioactivity of the bound fraction using a gamma counter.
3. Data Analysis:
-
Standard Curve: Plot the percentage of bound radiolabeled peptide as a function of the concentration of the unlabeled standard peptide. This will generate a standard curve.
-
Quantification: Determine the concentration of the peptide in the unknown samples by comparing their percentage of bound radioactivity to the standard curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a technique used to separate, identify, and quantify components in a mixture. It is often used to purify neuropeptides from tissue extracts before quantification by RIA or characterization by mass spectrometry.[12]
1. Sample Preparation:
-
Extraction: Homogenize tissues in an extraction solution (e.g., methanol/water/acetic acid, 90:9:1) to extract the peptides.[11]
-
Pre-purification: Centrifuge the homogenate to remove debris. The supernatant can be pre-purified using solid-phase extraction cartridges (e.g., Sep-pak C18) to concentrate the peptides and remove interfering substances.[11]
2. HPLC Separation:
-
System: Use a reverse-phase HPLC system with a C18 column.[13]
-
Mobile Phases: Employ a two-solvent system. Solvent A is typically an aqueous solution with a small amount of acid (e.g., 0.1% trifluoroacetic acid - TFA - in water), and Solvent B is an organic solvent like acetonitrile (B52724) with the same concentration of acid.[13]
-
Gradient Elution: Separate the peptides by applying a gradient of increasing concentration of Solvent B over time.[13] This allows for the elution of peptides based on their hydrophobicity.
-
Detection: Monitor the column effluent at specific wavelengths (e.g., 210 nm or 254 nm) using a UV detector to detect the peptides as they elute.[13]
3. Post-HPLC Analysis:
-
Fraction Collection: Collect fractions of the eluate at regular intervals.
-
Quantification: Subject the collected fractions to a radioimmunoassay (RIA) to determine which fractions contain the immunoreactive peptide and to quantify the amount.[10]
-
Sequencing: Further analysis of the purified peptides can be performed using techniques like Edman degradation or mass spectrometry to determine their amino acid sequence.[12]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway of Locustatachykinin.
Caption: General experimental workflow for Immunohistochemistry (IHC).
Caption: General experimental workflow for Radioimmunoassay (RIA).
Caption: Workflow for HPLC analysis of neuropeptides.
References
- 1. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locustatachykinin immunoreactivity in the blowfly central nervous system and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 8. janelia.org [janelia.org]
- 9. Radioimmunoassay determination of tachykinin-related peptide in different portions of the central nervous system and intestine of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. The discovery of novel neuropeptides takes flight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Evolutionary Trajectory of the Tachykinin Peptide Family: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the evolutionary history of the tachykinin peptide family, a crucial group of neuropeptides involved in a wide array of physiological processes. Understanding their evolutionary journey from ancient invertebrates to complex vertebrates offers valuable insights for contemporary research and the development of novel therapeutics.
Introduction: An Ancient and Diverse Family
Tachykinins are a superfamily of neuropeptides characterized by a conserved C-terminal amino acid sequence.[1] First identified by their ability to induce rapid contractions in gut tissue, their known functions have expanded to include roles in pain transmission, inflammation, smooth muscle contraction, and behavior.[1][2] The evolutionary lineage of tachykinins is ancient, with origins tracing back to the common ancestor of bilaterian animals.[3] This guide will delve into the molecular evolution of tachykinin peptides and their receptors, highlighting key divergence points and the expansion of this family in vertebrates.
The Protostome-Deuterostome Divide: Two Branches of Tachykinin Evolution
A fundamental split in the evolutionary path of tachykinins occurred with the divergence of protostomes and deuterostomes, two major lineages of the animal kingdom.[4][5] This divergence is reflected in the conserved C-terminal sequences of their respective tachykinin-like peptides.
-
Protostomes , which include invertebrates such as insects, mollusks, and annelids, possess tachykinin-related peptides (TKRPs) with the conserved C-terminal motif -FX1GX2Ramide .[6]
-
Deuterostomes , which encompass vertebrates and other groups like echinoderms, have tachykinins with the characteristic C-terminal sequence -FXGLMamide .[6]
This structural difference is not merely a taxonomic marker; it has profound functional implications. The distinct C-terminal amidation (arginine in protostomes versus methionine in vertebrates) plays a crucial role in receptor binding and activation, rendering vertebrate tachykinins largely inactive at invertebrate receptors and vice versa.[7]
Invertebrate Tachykinin-Related Peptides (TKRPs): Functional Counterparts
Invertebrates possess a diverse array of TKRPs that are considered the functional counterparts to vertebrate tachykinins.[8] These peptides are involved in a variety of physiological processes, including the regulation of gut motility, sensory processing, and motor control.[9] Unlike the multiple tachykinin receptor subtypes found in vertebrates, most protostomes appear to have a single type of tachykinin receptor that can be activated by various endogenous TKRPs.[10]
Interestingly, some invertebrates, such as the cephalopod Eledone moschata, produce tachykinins like eledoisin (B1671165) from their salivary glands.[6] These are often used as venoms and mimic the structure of vertebrate tachykinins, suggesting a case of convergent evolution for predatory or defensive purposes.[3][6]
Expansion and Diversification in Vertebrates
The evolutionary history of the tachykinin system in vertebrates is marked by significant expansion and diversification, largely driven by whole-genome duplication events.[11][12] This led to the emergence of multiple tachykinin genes and receptor subtypes, allowing for more complex and nuanced physiological regulation.
In mammals, there are three primary tachykinin genes, each giving rise to distinct peptides through precursor processing:[2][6]
-
Tac1 : Encodes for Substance P (SP) and Neurokinin A (NKA) , as well as N-terminally extended forms of NKA like Neuropeptide K and Neuropeptide γ.[2][13]
-
Tac4 : Encodes for Hemokinin-1 (HK-1) and other endokinins.[6]
These peptides exhibit preferential binding to three distinct G-protein coupled receptors (GPCRs), also known as neurokinin (NK) receptors:[13][14]
-
NK1 Receptor (NK1R) : Preferentially binds Substance P.
-
NK2 Receptor (NK2R) : Preferentially binds Neurokinin A.
-
NK3 Receptor (NK3R) : Preferentially binds Neurokinin B.
This expansion of both ligands and receptors has enabled the development of highly specific signaling pathways that contribute to the complex physiology of vertebrates. The co-evolution of these ligand-receptor pairs is a testament to the selective pressures that have shaped this intricate signaling system.[15]
Quantitative Data on Tachykinin Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of various tachykinin peptides to human neurokinin receptors. Lower Ki values indicate higher binding affinity.
| Peptide | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| Substance P | 0.17[16] | >1000[17] | ~380[17] |
| Neurokinin A | ~15[17] | 3.4[16] | ~100[13] |
| Neurokinin B | >1000[17] | ~200[13] | 0.8[5] |
| Hemokinin-1 | High Affinity[17] | Lower Affinity[17] | Lower Affinity[17] |
| Eledoisin | High Affinity[5] | Moderate Affinity[5] | High Affinity[5] |
Tachykinin Receptor Signaling Pathway
Tachykinin receptors are members of the rhodopsin-like G-protein coupled receptor (GPCR) superfamily.[14] Upon binding of a tachykinin peptide, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein, typically of the Gq/11 family.[8][18] This initiates a downstream signaling cascade as depicted in the diagram below.
References
- 1. Localization of tachykinin binding sites (NK1, NK2, NK3 ligands) in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chimeric NK1 (substance P)/NK3 (neurokinin B) receptors. Identification of domains determining the binding specificity of tachykinin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NK1, NK2 and NK3 tachykinin receptor localization and tachykinin distribution in the ileum of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 13. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NK1, NK2 and NK3 tachykinin receptor localization and tachykinin distribution in the ileum of the mouse | springermedicine.com [springermedicine.com]
- 15. Expression and purification of recombinant G protein-coupled receptors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
An In-depth Technical Guide to Locustatachykinin I Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of Locustatachykinin I (Lom-TK-I) gene expression, a critical neuropeptide in insects. This document outlines the signaling pathways, experimental methodologies, and data interpretation relevant to understanding the function and regulation of Lom-TK-I. The information presented here is intended to serve as a valuable resource for researchers in the fields of entomology, neurobiology, and pharmacology, as well as professionals involved in the development of novel insecticides and therapeutic agents.
Introduction to this compound
This compound is a member of the tachykinin family of neuropeptides, which are known for their diverse physiological roles in both vertebrates and invertebrates.[1] In insects, Lom-TKs are primarily recognized for their myotropic activity, stimulating muscle contractions in various tissues, including the oviduct and midgut.[2] These peptides are widely distributed throughout the central nervous system (CNS) and gut, suggesting their involvement in a broad range of physiological processes.[3][4] Understanding the regulation of Lom-TK-I gene expression is crucial for elucidating its precise functions and for identifying potential targets for pest control or drug development.
Data Presentation: Quantitative Analysis of Locustatachykinin
| Tissue | Lom-TK-like Material Concentration | Reference |
| Central Nervous System | ||
| Brain | Picomolar amounts | [3] |
| Abdominal Ganglionic Chain | Picomolar amounts | [3] |
| Peripheral Tissues | ||
| Oviduct | Femptomolar amounts | [3] |
| Midgut (Female) | 2-3 times higher than male midgut | [2] |
| Midgut (Male) | Lower than female midgut | [2] |
This compound Signaling Pathway
This compound, like other tachykinins, exerts its effects by binding to a G-protein coupled receptor (GPCR) on the surface of target cells. This interaction initiates a downstream signaling cascade that ultimately leads to a physiological response. The generally accepted signaling pathway for tachykinins in insects involves the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Protocols for this compound Gene Expression Analysis
The following protocols provide a general framework for the analysis of Lom-TK-I gene expression using quantitative real-time PCR (qPCR) and in situ hybridization. These protocols should be optimized for specific experimental conditions and target tissues.
Quantitative Real-Time PCR (qPCR)
This method allows for the sensitive and accurate quantification of Lom-TK-I mRNA levels.
1. RNA Extraction:
-
Dissect the tissue of interest (e.g., brain, midgut, oviduct) from the locust in ice-cold RNase-free phosphate-buffered saline (PBS).
-
Homogenize the tissue in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a phenol-chloroform extraction method followed by isopropanol (B130326) precipitation, or use a commercially available RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Inactivate the reverse transcriptase by heating.
3. Primer Design and Validation:
-
Design forward and reverse primers specific to the Lom-TK-I gene sequence using primer design software. Aim for a product size of 100-200 base pairs.
-
Validate primer specificity by performing a standard PCR followed by gel electrophoresis to ensure a single product of the correct size is amplified.
-
Determine primer efficiency by generating a standard curve with a serial dilution of cDNA.
4. qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a fluorescent probe, DNA polymerase, dNTPs, and the specific primers.
-
Add the cDNA template to the master mix.
-
Run the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include a melt curve analysis at the end of the run to confirm the specificity of the amplified product.
-
Use a stably expressed reference gene (e.g., actin, GAPDH) for normalization of the data.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the Lom-TK-I gene and the reference gene.
-
Calculate the relative expression of the Lom-TK-I gene using the ΔΔCt method.
In Situ Hybridization
This technique allows for the visualization of Lom-TK-I mRNA expression within the cellular context of a tissue.
1. Tissue Preparation:
-
Dissect the tissue of interest and fix it in 4% paraformaldehyde in PBS overnight at 4°C.
-
Cryoprotect the tissue by incubating it in a series of sucrose (B13894) solutions of increasing concentration (e.g., 10%, 20%, 30%).
-
Embed the tissue in an optimal cutting temperature (OCT) compound and freeze it.
-
Cut thin sections (10-20 µm) using a cryostat and mount them on charged microscope slides.
2. Probe Synthesis:
-
Linearize a plasmid containing the Lom-TK-I cDNA sequence.
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe using an in vitro transcription kit.
-
Synthesize a sense probe as a negative control.
-
Purify the labeled probes.
3. Hybridization:
-
Pre-treat the tissue sections with proteinase K to improve probe penetration.
-
Pre-hybridize the sections in a hybridization buffer.
-
Hybridize the sections with the DIG-labeled probe overnight at an optimized temperature (e.g., 65°C).
4. Washes and Detection:
-
Wash the slides in a series of saline-sodium citrate (B86180) (SSC) buffers of decreasing concentration to remove unbound probe.
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Wash the slides to remove unbound antibody.
-
Detect the signal using a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate at the site of probe hybridization.
5. Imaging:
-
Mount the slides with a coverslip and view them under a microscope.
-
Capture images of the staining pattern.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analysis of this compound gene expression.
Conclusion
The analysis of this compound gene expression is a multifaceted process that provides critical insights into the physiological roles of this important neuropeptide. By employing techniques such as qPCR and in situ hybridization, researchers can quantify and localize the expression of the Lom-TK-I gene, paving the way for a deeper understanding of its function and for the development of innovative strategies in pest management and pharmacology. This guide serves as a foundational resource to aid in the design and execution of such studies.
References
- 1. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locustatachykinin isoforms in the locust: distribution and quantification in the central nervous system and action on the oviduct muscle [pubmed.ncbi.nlm.nih.gov]
- 4. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of Locustatachykinin Peptides: A Technical Deep Dive into Their Mechanism of Action
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Locustatachykinin (Lom-TK) peptides represent a significant family of neuropeptides in insects, playing crucial roles in a myriad of physiological processes. As members of the tachykinin-related peptide superfamily, they are integral to visceral muscle contraction, diuresis, and neuromodulation within the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of Lom-TK peptides, detailing their molecular interactions with G-protein coupled receptors and the subsequent intracellular signaling cascades. We present a consolidation of quantitative data on peptide activity, detailed experimental protocols for their study, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The Locustatachykinin Peptide Family
First isolated from the locust, Locusta migratoria, the locustatachykinin (Lom-TK) family of peptides are characterized by a conserved C-terminal motif, -FX1GX2Ramide, which distinguishes them from vertebrate tachykinins that typically end in -FXGLMamide.[1][2] Four primary isoforms, Lom-TK I, II, III, and IV, were initially identified based on their potent myotropic effects on insect visceral muscles.[3][4] These peptides are widely distributed throughout the insect nervous system, including the brain, subesophageal ganglion, and thoracic ganglia, as well as in endocrine cells of the midgut.[5][6][7] Their diverse localization underscores their pleiotropic functions, which range from regulating gut motility and fluid balance to acting as neuromodulators in complex behaviors.[6][8]
Molecular Structure and Diversity
The Lom-TK peptides are relatively short, consisting of 9 to 10 amino acids. Their primary structures, elucidated through Edman degradation and mass spectrometry, are detailed below.[3][4][9] The C-terminal amidation is crucial for their biological activity.[10]
Table 1: Amino Acid Sequences of Locustatachykinin Peptides
| Peptide Name | Amino Acid Sequence |
| Lom-TK I | Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ |
| Lom-TK II | Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ |
| Lom-TK III | Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ |
| Lom-TK IV | Ala-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH₂ |
Mechanism of Action: Receptor Binding and Intracellular Signaling
Lom-TK peptides exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs).[10][11] These receptors, often referred to as tachykinin-related peptide receptors (TKRs), share sequence homology with vertebrate tachykinin receptors.[1][12] To date, several putative TKR subtypes have been identified in various insect species.[10]
Upon ligand binding, the Lom-TK receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. The primary signaling pathway initiated by Lom-TK receptor activation is the phospholipase C (PLC) cascade.[10][13]
The key steps in the signaling pathway are as follows:
-
Receptor Activation: Lom-TK peptide binds to its specific GPCR on the cell membrane.
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of a Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme, phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13]
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[13]
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates downstream target proteins.[13]
-
Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to the final physiological response, such as muscle contraction or changes in ion transport.[13]
In some cellular contexts, Lom-TK signaling has also been shown to involve the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels, suggesting coupling to Gs or Gi proteins.[2][14][15]
Physiological Functions and Quantitative Data
The diverse physiological roles of Lom-TK peptides have been quantified in various bioassays. A summary of their myotropic and diuretic activities is presented below.
Myotropic Activity
Lom-TKs are potent stimulators of visceral muscle contractions, a function critical for gut peristalsis and reproductive processes.[3][16]
Table 2: Myotropic Activity of Locustatachykinin Peptides
| Peptide | Preparation | Activity Metric | Value |
| Lom-TK I | Cockroach (Leucophaea maderae) hindgut | Threshold Concentration | 2.7 ± 0.48 x 10⁻⁹ M[9] |
| Lom-TK II | Cockroach (Leucophaea maderae) hindgut | Threshold Concentration | 2.4 ± 0.3 x 10⁻⁹ M[9] |
| Lom-TK I-IV | Locust (Locusta migratoria) midgut circular muscles | Activity | Dose-dependent increase in contraction[6] |
| Lom-TK I | Locust (Locusta migratoria) oviduct | Threshold Concentration | > 3.7 ± 0.5 x 10⁻⁸ M[9] |
Diuretic Activity
Lom-TKs play a role in insect osmoregulation by stimulating fluid secretion in the Malpighian tubules.[8]
Table 3: Diuretic Activity of Locustatachykinin Peptides
| Peptide | Preparation | Effect |
| Lom-TK I | Locust (Locusta migratoria) Malpighian tubules | Potent and long-lasting stimulation of fluid secretion[8] |
| Lom-TK I | Locust (Locusta migratoria) Malpighian tubules | Synergistic action with Locusta Diuretic Hormone (Lom-DH)[8] |
Experimental Protocols
The study of Lom-TK peptides employs a range of biochemical and physiological techniques. Detailed methodologies for key experiments are provided below.
Peptide Isolation and Purification
A general workflow for the isolation of Lom-TK peptides from insect tissues is outlined below.
Protocol:
-
Tissue Dissection: Brain and retrocerebral complexes from Locusta migratoria are dissected and collected in a chilled saline solution.[4]
-
Homogenization: The tissues are homogenized in an acidic extraction medium (e.g., acetone/water/hydrochloric acid) to precipitate larger proteins and extract the peptides.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris. The supernatant containing the peptides is collected.
-
Solid-Phase Extraction (SPE): The supernatant is passed through a C18 Sep-Pak cartridge to desalt and concentrate the peptides. The peptides are eluted with an organic solvent like methanol (B129727) or acetonitrile.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The concentrated extract is subjected to multiple rounds of RP-HPLC using different columns (e.g., C18, C8) and solvent systems (e.g., acetonitrile/water with trifluoroacetic acid) to separate the peptides based on their hydrophobicity.[9]
-
Bioassay: Fractions collected from the HPLC are tested for biological activity using a sensitive bioassay, such as the cockroach hindgut contraction assay.[9]
-
Further Purification: Fractions exhibiting biological activity are subjected to further rounds of HPLC until a pure peptide is obtained.
-
Structural Analysis: The primary structure of the purified peptide is determined using amino acid analysis, Edman degradation sequencing, and mass spectrometry.[9]
Hindgut Contraction Bioassay
This ex vivo assay is a classic method to measure the myotropic activity of neuropeptides.
Protocol:
-
Dissection: The hindgut of an adult cockroach (Leucophaea maderae) is dissected and mounted in a temperature-controlled organ bath containing insect saline.[9]
-
Transducer Attachment: One end of the hindgut is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
Equilibration: The preparation is allowed to equilibrate for a period, during which spontaneous contractions are recorded.
-
Peptide Application: A known concentration of the synthetic or purified Lom-TK peptide is added to the organ bath.
-
Data Recording: Changes in the frequency and amplitude of the hindgut contractions are recorded and analyzed to determine the peptide's activity. The threshold concentration required to elicit a response is a key metric.[9]
Immunohistochemistry
This technique is used to visualize the distribution of Lom-TK peptides and their receptors within tissues.
Protocol:
-
Tissue Fixation: Insect tissues (e.g., brain, ganglia) are fixed in a suitable fixative like 4% paraformaldehyde.[5][11]
-
Sectioning: The fixed tissues are embedded in paraffin (B1166041) or a cryo-embedding medium and sectioned using a microtome or cryostat.
-
Antigen Retrieval: For paraffin sections, an antigen retrieval step (e.g., heat-induced epitope retrieval in citrate (B86180) buffer) may be necessary.[17]
-
Blocking: The tissue sections are incubated in a blocking solution (e.g., normal goat serum in phosphate-buffered saline with Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody raised against a specific Lom-TK peptide or its receptor.[7][11]
-
Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled or enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Visualization: The localization of the peptide or receptor is visualized using fluorescence microscopy or by adding a substrate for the enzyme to produce a colored precipitate.[18]
Conclusion and Future Directions
The locustatachykinin peptide system is a well-conserved and functionally diverse signaling system in insects. Their mechanism of action, primarily through Gq-coupled GPCRs leading to intracellular calcium mobilization, is fundamental to their roles in myoregulation and diuresis. The detailed experimental protocols provided herein offer a robust framework for further investigation into this important peptide family.
Future research should focus on the deorphanization of additional tachykinin-related receptors in various insect species to better understand the specificity of ligand-receptor interactions. Furthermore, the development of selective agonists and antagonists for Lom-TK receptors will be invaluable for dissecting their precise physiological roles and could pave the way for novel and species-specific insect pest management strategies. The elucidation of the three-dimensional structures of Lom-TK peptides bound to their receptors will provide critical insights for the rational design of such compounds.
References
- 1. Tachykinin-like peptides and their receptors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locustatachykinin III and IV: two additional insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locustatachykinin I and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunocytochemical demonstration of locustatachykinin-related peptides in the central complex of the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diuretic action of the peptide this compound: cellular localisation and effects on fluid secretion in Malpighian tubules of locusts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Tachykinin-related peptides in invertebrates: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunolocalization of a tachykinin-receptor-like protein in the central nervous system of Locusta migratoria migratorioides and neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioone.org [bioone.org]
- 13. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tachykinin-related peptides modulate immune-gene expression in the mealworm beetle Tenebrio molitor L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tachykinin signaling inhibits task-specific behavioral responsiveness in honeybee workers | eLife [elifesciences.org]
- 16. Peptides in the locusts, Locusta migratoria and Schistocerca gregaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry for the detection of neural and inflammatory cells in equine brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemical localization of dopamine in the brain of the insect Locusta migratoria migratorioides in comparison with the catecholamine distribution determined by the histofluorescence technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Structural and Functional Homology of Vertebrate Tachykinins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tachykinin family of neuropeptides, characterized by a conserved C-terminal amino acid sequence, plays a crucial role in a myriad of physiological processes across the animal kingdom. This technical guide provides a comprehensive overview of the structural homology between vertebrate and invertebrate tachykinins, with a focus on the implications for receptor interaction and signaling. Detailed experimental protocols for the characterization of these peptides and their receptors are provided, alongside quantitative data and visual representations of key pathways and relationships to facilitate a deeper understanding for researchers and professionals in drug development.
Structural Homology: A Tale of Two Tails
Tachykinins are defined by their signature C-terminal motif. In vertebrates, this consensus sequence is Phe-X-Gly-Leu-Met-NH2 , where 'X' is typically an aromatic or branched aliphatic amino acid.[1][2] This conserved region is critical for receptor activation. In contrast, most invertebrate peptides with tachykinin-like activity, often referred to as tachykinin-related peptides (TKRPs), possess a different conserved C-terminus: Phe-X-Gly-Y-Arg-NH2 , where 'X' and 'Y' are variable residues.[2][3]
Interestingly, a class of "invertebrate tachykinins" has been identified, primarily in the salivary glands of species like the mosquito Aedes aegypti, which possess the vertebrate-like Phe-X-Gly-Leu-Met-NH2 C-terminus.[4][5] These peptides, such as sialokinins, are thought to be a product of convergent evolution, allowing them to interact with vertebrate host tachykinin receptors to facilitate blood feeding.[5]
The N-terminal region of tachykinins is more variable and is thought to contribute to receptor selectivity.[6] The following table provides a comparison of the amino acid sequences of representative vertebrate and invertebrate tachykinins.
Table 1: Amino Acid Sequences of Representative Tachykinins
| Peptide | Species of Origin | Sequence | C-terminal Motif |
| Vertebrate Tachykinins | |||
| Substance P | Mammals | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Phe-Phe-Gly-Leu-Met-NH2 |
| Neurokinin A | Mammals | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | Phe-Val-Gly-Leu-Met-NH2 |
| Neurokinin B | Mammals | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 | Phe-Val-Gly-Leu-Met-NH2 |
| Invertebrate Tachykinins | |||
| Eledoisin | Eledone moschata (Octopus) | pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 | Phe-Ile-Gly-Leu-Met-NH2 |
| Sialokinin I | Aedes aegypti (Mosquito) | Asn-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2 | Phe-Tyr-Gly-Leu-Met-NH2 |
| Sialokinin II | Aedes aegypti (Mosquito) | Asp-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2 | Phe-Tyr-Gly-Leu-Met-NH2 |
| Invertebrate Tachykinin-Related Peptides | |||
| Locustatachykinin I | Locusta migratoria (Locust) | Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2 | Phe-Tyr-Gly-Val-Arg-NH2 |
| Locustatachykinin II | Locusta migratoria (Locust) | Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2 | Phe-Tyr-Gly-Val-Arg-NH2 |
| Locustatachykinin III | Locusta migratoria (Locust) | Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH2 | Phe-Tyr-Gly-Val-Arg-NH2 |
| Locustatachykinin IV | Locusta migratoria (Locust) | Ala-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH2 | Phe-His-Gly-Val-Arg-NH2 |
Receptor Interactions and Signaling
In vertebrates, tachykinins exert their effects through three main G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.[7] These receptors exhibit preferential, but not exclusive, binding to the endogenous tachykinins:
-
NK1 Receptor: Substance P > Neurokinin A > Neurokinin B[8]
-
NK2 Receptor: Neurokinin A > Neurokinin B > Substance P[8]
-
NK3 Receptor: Neurokinin B > Neurokinin A > Substance P[8]
Upon agonist binding, these receptors couple to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.
The following tables summarize the binding affinities and functional potencies of vertebrate tachykinins at human tachykinin receptors.
Table 2: Binding Affinities (Ki, nM) of Vertebrate Tachykinins at Human NK Receptors
| Ligand | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Substance P | 0.1 - 1 | 100 - 1000 | >1000 |
| Neurokinin A | 10 - 100 | 1 - 10 | 100 - 1000 |
| Neurokinin B | 100 - 1000 | 10 - 100 | 1 - 10 |
Note: Ki values are approximate ranges compiled from multiple sources and can vary depending on the experimental conditions.
Table 3: Functional Potencies (EC50, nM) of Vertebrate Tachykinins at Human NK Receptors
| Ligand | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Substance P | 0.1 - 5 | >1000 | >1000 |
| Neurokinin A | 10 - 100 | 1 - 10 | 100 - 1000 |
| Neurokinin B | >1000 | 50 - 500 | 1 - 10 |
Note: EC50 values are approximate ranges compiled from multiple sources and can vary depending on the assay and cell type used.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of tachykinin structural homology and function.
Peptide Sequencing
Objective: To determine the amino acid sequence of a purified tachykinin peptide.
Methodology: Mass Spectrometry-Based Sequencing
-
Sample Preparation:
-
Purify the tachykinin peptide using high-performance liquid chromatography (HPLC).
-
Quantify the purified peptide using a suitable method (e.g., Bradford assay).
-
If the peptide is part of a larger protein, perform in-solution or in-gel digestion with a protease (e.g., trypsin) to generate smaller peptide fragments.
-
-
Mass Spectrometry Analysis:
-
Introduce the peptide sample into a mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
In the first stage of mass analysis (MS1), determine the mass-to-charge ratio (m/z) of the intact peptide ions.
-
Select a specific peptide ion for fragmentation (tandem mass spectrometry or MS/MS).
-
Fragment the selected ion, usually through collision-induced dissociation (CID), to generate a series of fragment ions.
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectrum to identify the fragment ion series (e.g., b- and y-ions).
-
The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.
-
Use de novo sequencing algorithms or database search tools (e.g., MASCOT, Sequest) to reconstruct the full amino acid sequence of the peptide.
-
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a tachykinin for its receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the tachykinin receptor of interest (e.g., HEK293 cells transfected with the NK1 receptor).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled tachykinin (e.g., [3H]-Substance P), and varying concentrations of the unlabeled competitor tachykinin.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signal Transduction Assay: Calcium Mobilization
Objective: To measure the functional potency (EC50) of a tachykinin by quantifying the increase in intracellular calcium upon receptor activation.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the tachykinin receptor in a black, clear-bottom multi-well plate and culture them until they form a confluent monolayer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage. Incubate to allow for dye uptake and de-esterification.
-
-
Assay Performance:
-
Prepare a dilution series of the tachykinin agonist in the assay buffer.
-
Place the cell plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading.
-
Inject the tachykinin agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Structural Relationships and Functional Implications
The structural differences between vertebrate tachykinins and invertebrate TKRPs have significant functional consequences. The C-terminal arginine in TKRPs is a key determinant for their selective interaction with invertebrate tachykinin receptors and generally prevents them from activating vertebrate tachykinin receptors.[3] Conversely, vertebrate tachykinins are typically inactive at invertebrate TKRP receptors. This highlights the co-evolution of ligands and their receptors within different animal lineages.
The existence of "invertebrate tachykinins" with a vertebrate-like C-terminus in hematophagous insects is a fascinating example of molecular mimicry. These peptides have likely evolved to target the host's tachykinin receptors, inducing vasodilation and preventing blood coagulation, thereby facilitating feeding.
Conclusion
The study of the structural homology of tachykinins provides valuable insights into the evolution of neuropeptide signaling systems and offers a framework for the rational design of novel therapeutics. The conserved C-terminal motif is a critical determinant of receptor activation, while the variable N-terminus contributes to receptor selectivity. The distinct structural features of vertebrate tachykinins, invertebrate TKRPs, and the unique "invertebrate tachykinins" underscore the diverse evolutionary pressures that have shaped this important peptide family. The experimental protocols detailed in this guide provide a robust toolkit for researchers to further explore the structure-function relationships of tachykinins and their receptors, paving the way for the development of targeted therapies for a range of diseases.
References
- 1. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Workflow of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Neurokinin B is a preferred agonist for a neuronal substance P receptor and its action is antagonized by enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Locustatachykinin I Signaling Pathway: A Technical Guide for Researchers
Abstract
Locustatachykinin I (Lom-TK I), a member of the tachykinin family of neuropeptides, plays a crucial role in various physiological processes in insects, including muscle contraction, diuresis, and neuromodulation. Understanding the intricacies of its signaling pathway is paramount for the development of novel insect pest control agents and for advancing our fundamental knowledge of insect neurobiology. This technical guide provides a comprehensive overview of the core components of the Lom-TK I signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals working in the fields of insect physiology, neurobiology, and pharmacology.
Introduction
Tachykinin-related peptides are a widespread family of neuropeptides found throughout the animal kingdom. In insects, these peptides, exemplified by the locustatachykinins, are involved in a myriad of physiological functions.[1][2] this compound (Lom-TK I) was first isolated from the locust, Locusta migratoria, and has since been a subject of interest due to its potent myotropic and diuretic effects.[3][4][5] This guide focuses on the signaling cascade initiated by the binding of Lom-TK I to its cognate receptor, leading to downstream cellular responses.
Core Components of the this compound Signaling Pathway
The Lom-TK I signaling pathway is initiated by the binding of the Lom-TK I peptide to a specific G protein-coupled receptor (GPCR) on the cell surface. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
This compound (Lom-TK I) Peptide
Lom-TK I is a nonapeptide with the amino acid sequence Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[4] It is part of a larger family of locustatachykinins (Lom-TKs I-IV) that share a conserved C-terminal sequence, which is crucial for their biological activity.[4][6]
Locustatachykinin Receptor
The receptor for Lom-TK I is a member of the rhodopsin-like G protein-coupled receptor superfamily.[7][8] While the specific receptor for Lom-TK I in Locusta migratoria has not been fully characterized, studies on related insect tachykinin receptors, such as the STKR from the stable fly, provide a strong model for its function.[9] These receptors are integral membrane proteins with seven transmembrane domains.
G Protein Coupling
Upon ligand binding, the locustatachykinin receptor couples to a heterotrimeric G protein. Evidence suggests that the primary G protein involved is of the Gq/11 family.[9] Activation of the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein (Gαq), causing its dissociation from the βγ-subunits.
Downstream Signaling Cascades
Two primary downstream signaling pathways have been implicated in Lom-TK I action: the Phospholipase C (PLC) pathway and, in specific cell types, the adenylyl cyclase pathway.
-
Phospholipase C (PLC) Pathway: The activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[9] The resulting increase in intracellular Ca2+ concentration is a key event in mediating many of the physiological effects of Lom-TK I, such as muscle contraction.
-
Adenylyl Cyclase (AC) Pathway: In certain neurons, such as the dorsal unpaired median (DUM) neurons of the locust, there is evidence to suggest that Lom-TK I can also stimulate the adenylyl cyclase (AC) pathway.[1] This would lead to an increase in intracellular cyclic AMP (cAMP) levels, which can then activate protein kinase A (PKA) and modulate neuronal activity.[1]
Quantitative Data
The following tables summarize the available quantitative data for the this compound signaling pathway.
Table 1: Biological Activity of this compound
| Parameter | Tissue/Preparation | Value | Reference |
| Threshold Concentration for Contraction | Locusta migratoria foregut | 5.5 ± 0.6 x 10-9 M | [9] |
| Threshold Concentration for Contraction | Locusta migratoria oviduct | 3.7 ± 0.5 x 10-8 M | [9] |
| Concentration for Depolarization | Locusta migratoria DUM neurons | 0.1 nM - 0.1 µM | [1] |
Note: Specific binding affinity data (Kd, Ki) for this compound and its receptor are not currently available in the reviewed literature.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Gq-PLC signaling pathway of this compound.
Caption: Workflow for Calcium Imaging experiments.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.
Protocol for Visceral Muscle Contraction Bioassay
This protocol is adapted from methodologies used to study the myotropic effects of insect neuropeptides.[9]
Objective: To quantify the contractile response of insect visceral muscle to this compound.
Materials:
-
Locusta migratoria adult females
-
Dissection tools (forceps, scissors, pins)
-
Dissection dish with a silicone elastomer base
-
Perfusion system
-
Isometric force transducer
-
Data acquisition system
-
Locust saline solution (e.g., 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 5 mM glucose, pH 7.2)
-
Synthetic this compound
Procedure:
-
Dissect the foregut or oviduct from an adult female Locusta migratoria in cold locust saline.
-
Carefully remove any adhering fat body and connective tissue.
-
Mount the muscle preparation vertically in a perfusion chamber filled with locust saline.
-
Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.
-
Allow the preparation to equilibrate for at least 30 minutes, with continuous perfusion of fresh saline.
-
Record the baseline contractile activity.
-
Prepare serial dilutions of this compound in locust saline.
-
Apply increasing concentrations of Lom-TK I to the perfusion chamber, allowing the response to stabilize at each concentration before applying the next.
-
Record the changes in contraction frequency and amplitude.
-
After the highest concentration, wash out the peptide with fresh saline to observe the reversal of the effect.
-
Analyze the data to determine the threshold concentration for a response and to construct a dose-response curve.
Protocol for Intracellular Calcium Imaging
This protocol provides a general framework for measuring changes in intracellular calcium in response to Lom-TK I stimulation in insect cells or tissues.
Objective: To visualize and quantify changes in intracellular calcium levels upon activation of the Lom-TK I signaling pathway.
Materials:
-
Insect cell line (e.g., Sf9 or High Five cells) or dissected locust neurons
-
Cell culture medium or appropriate saline
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM, or genetically encoded GCaMP)
-
Pluronic F-127
-
Fluorescence microscope with an appropriate filter set and a sensitive camera
-
Image analysis software
-
Synthetic this compound
Procedure:
-
Cell/Tissue Preparation:
-
For cell lines: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
For tissues: Dissect the target tissue (e.g., locust ganglia) and mechanically or enzymatically dissociate neurons, or use the whole-mount preparation.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) with 0.02% Pluronic F-127 in saline.
-
Incubate the cells/tissue with the loading solution for 30-60 minutes at room temperature in the dark.
-
Wash the preparation with fresh saline to remove excess dye and allow for de-esterification of the AM ester for at least 20 minutes.
-
-
Imaging:
-
Mount the preparation on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence image. For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm).
-
Perfuse the preparation with a solution containing a known concentration of this compound.
-
Record a time-lapse series of fluorescence images to capture the change in intracellular calcium.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths. For single-wavelength dyes, calculate the change in fluorescence relative to the baseline (ΔF/F).
-
Plot the change in fluorescence ratio or ΔF/F over time to visualize the calcium transient.
-
To determine the EC50, perform the experiment with a range of Lom-TK I concentrations and plot the peak response against the logarithm of the agonist concentration.
-
Protocol for Inositol 1,4,5-Trisphosphate (IP3) Measurement
This protocol outlines a competitive binding assay to measure the production of IP3 in response to Lom-TK I.
Objective: To quantify the amount of IP3 produced by cells or tissues following stimulation with this compound.
Materials:
-
Insect cells or tissue homogenates
-
Stimulation buffer
-
Lysis buffer
-
Commercially available IP3 receptor binding protein or a specific antibody against IP3
-
Radiolabeled IP3 (e.g., [3H]IP3)
-
Scintillation fluid and a scintillation counter
-
Synthetic this compound
Procedure:
-
Cell/Tissue Stimulation:
-
Culture insect cells to a high density or prepare a homogenate of the target insect tissue.
-
Incubate the cells/homogenate with varying concentrations of this compound for a short period (e.g., 30-60 seconds) to capture the transient IP3 peak.
-
-
Cell Lysis and Extraction:
-
Stop the reaction by adding an ice-cold lysis buffer (e.g., trichloroacetic acid).
-
Centrifuge the lysate to pellet the cellular debris.
-
Neutralize the supernatant containing the IP3.
-
-
Competitive Binding Assay:
-
In a series of tubes, add a constant amount of IP3 binding protein and radiolabeled IP3.
-
Add either a known amount of unlabeled IP3 (for the standard curve) or the extracted sample from the stimulated cells/tissues.
-
Incubate the mixture to allow for competitive binding between the labeled and unlabeled IP3 to the binding protein.
-
Separate the bound from the free radiolabeled IP3 (e.g., by centrifugation or filtration).
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Generate a standard curve by plotting the radioactivity against the concentration of unlabeled IP3.
-
Determine the concentration of IP3 in the experimental samples by interpolating their radioactivity values on the standard curve.
-
Conclusion
The this compound signaling pathway represents a critical regulatory system in insects, with significant implications for muscle function, fluid balance, and neuronal communication. The primary signaling cascade proceeds through a Gq-coupled receptor, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium via the second messenger IP3. A secondary pathway involving cAMP may also be active in specific neuronal populations. While quantitative data on the direct interaction between Lom-TK I and its receptor remain to be fully elucidated, the methodologies outlined in this guide provide a robust framework for further investigation. A deeper understanding of this pathway will undoubtedly pave the way for the development of more selective and effective strategies for insect pest management and will continue to enrich our knowledge of the complex world of insect neuroendocrinology.
References
- 1. researchgate.net [researchgate.net]
- 2. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Signaling in Insects [ouci.dntb.gov.ua]
- 4. Locustatachykinin isoforms in the locust: distribution and quantification in the central nervous system and action on the oviduct muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Locustatachykinin III and IV: two additional insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GtR [gtr.ukri.org]
- 8. Cloning, Characterization, and Expression of a G-Protein-Coupled Receptor from Lymnaea stagnalis and Identification of a Leucokinin-Like Peptide, PSFHSWSamide, as Its Endogenous Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
The Myotropic Activity of Locustatachykinin I on Insect Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the myotropic activity of Locustatachykinin I (Lom-TK I), a key neuropeptide in insects. This document summarizes quantitative data on its effects, details the experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Presentation
This compound (Lom-TK I) is a member of the tachykinin family of neuropeptides, which are known for their stimulatory effects on visceral muscle contractions in insects. The myotropic activity of Lom-TK I has been demonstrated on various insect muscle preparations, with its potency varying between different tissues and insect species. The peptide-induced contractions are consistently reported to be dose-dependent[1].
The following tables summarize the available quantitative data on the myotropic effects of this compound and its related isoforms.
| Peptide | Insect Species | Muscle Preparation | Observed Effect | Threshold Concentration (M) | Reference |
| Lom-TK I | Leucophaea maderae (Cockroach) | Hindgut | Increase in spontaneous contractions | 2.8 x 10-10 | [2] |
| Lom-TK I | Locusta migratoria (Locust) | Oviduct | Stimulation of contractions | 3.7 x 10-8 | [2] |
| Lom-TK II | Locusta migratoria (Locust) | Oviduct | Stimulation of contractions | 2.4 x 10-9 | [2] |
Comparative Efficacy of Locustatachykinin Isoforms on Locust Oviduct
Studies on the locust oviduct have shown that different isoforms of locustatachykinin exhibit varying degrees of efficacy in stimulating muscle contractions.
| Locustatachykinin Isoform | Efficacy on Locusta migratoria Oviduct | Reference |
| Lom-TK I | More efficacious than Lom-TK IV | [3] |
| Lom-TK II | More efficacious than Lom-TK IV | [3] |
| Lom-TK III | More efficacious than Lom-TK IV | [3] |
| Lom-TK IV | Less efficacious than Lom-TK I, II, and III | [3] |
Note: While dose-response relationships have been established, specific EC50 values for this compound on various insect muscles are not consistently reported in the reviewed literature. The threshold concentrations provided indicate the minimum concentration at which a myotropic effect is observed.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the myotropic activity of this compound on insect visceral muscle.
Insect Rearing and Dissection
-
Insect Species: Locusta migratoria (migratory locust) or Leucophaea maderae (Madeira cockroach) are commonly used.
-
Rearing Conditions: Insects should be housed in appropriate containers with controlled temperature, humidity, and photoperiod, and provided with a standard diet.
-
Dissection:
-
Anesthetize the insect by cooling it on ice.
-
Pin the insect, ventral side up, in a dissection dish lined with wax.
-
Flood the dish with an appropriate insect saline solution (see below).
-
Carefully make a midline incision through the ventral cuticle.
-
Gently move aside the internal organs to expose the desired visceral muscle (e.g., oviduct, hindgut, foregut, or midgut).
-
Carefully dissect the chosen muscle tissue, ensuring minimal stretching or damage. For the locust oviduct, the common oviduct is typically used. For the hindgut, the proctodeum is isolated.
-
In Vitro Muscle Contraction Bioassay
This bioassay measures the direct effect of this compound on the contractility of an isolated visceral muscle.
-
Materials:
-
Dissected insect visceral muscle
-
Insect saline solution (e.g., for locusts: 9.82 g/l NaCl, 0.48 g/l KCl, 0.73 g/l MgCl2·6H2O, 0.47 g/l CaCl2·2H2O, 0.95 g/l NaH2PO4, 0.18 g/l NaHCO3, and 4 g/l glucose)[2]
-
Organ bath (tissue chamber)
-
Isotonic force transducer
-
Amplifier and data acquisition system
-
Micropipettes
-
Synthetic this compound
-
-
Procedure:
-
Mount the dissected muscle preparation in the organ bath containing aerated insect saline at room temperature.
-
Attach one end of the muscle to a fixed point and the other end to the isotonic force transducer.
-
Allow the muscle to equilibrate for a period of 30-60 minutes, during which spontaneous contractions may be observed.
-
After equilibration, introduce a known concentration of synthetic this compound into the organ bath.
-
Record the changes in muscle contraction frequency and amplitude using the data acquisition system.
-
To establish a dose-response curve, wash the muscle with fresh saline solution until the baseline activity is restored and then apply a different concentration of the peptide.
-
Repeat this process with increasing concentrations of this compound to determine the threshold concentration and, if possible, the EC50 value.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Insect Muscle
The myotropic action of this compound is initiated by its binding to a specific G-protein coupled receptor (GPCR) on the surface of the muscle cell. This binding event triggers a downstream signaling cascade that ultimately leads to an increase in intracellular calcium concentration and muscle contraction.
References
- 1. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Locustatachykinin isoforms in the locust: distribution and quantification in the central nervous system and action on the oviduct muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Ligands for Insect Tachykinin Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachykinin-related peptides (TKRPs) are a significant family of neuropeptides in insects, playing crucial roles in a myriad of physiological processes. As functional analogs of vertebrate tachykinins, they are involved in regulating muscle contractility, immune responses, nociception, and complex behaviors such as aggression and reproduction.[1][2] These peptides exert their effects by binding to specific G protein-coupled receptors (GPCRs), making the TKRP signaling system a compelling target for the development of novel insecticides and for fundamental research in insect neurobiology. This guide provides a comprehensive overview of the endogenous ligands for insect tachykinin receptors, their quantitative interactions, the signaling pathways they trigger, and detailed protocols for their study.
Endogenous Ligands and Their Receptors
Insects possess a diverse array of endogenous TKRPs, typically characterized by a conserved C-terminal motif, FX1GX2Ramide.[1][2] These peptides are encoded by one or more genes and can undergo alternative splicing to generate multiple isoforms. The primary receptors for these ligands are rhodopsin-like GPCRs. In the model organism Drosophila melanogaster, two main tachykinin receptors have been identified: the Drosophila Tachykinin Receptor (DTKR) and the Neurokinin Receptor from Drosophila (NKD).[1][3][4] While DTKR is activated by a broad range of DTK peptides (DTK-1 to DTK-5), NKD is specifically activated by DTK-6.[1][3]
Another related but distinct signaling system involves the natalisins (NTLs), which have a C-terminal FxxxRamide motif and activate their own specific receptors (NTLRs).[5]
Quantitative Data on Ligand-Receptor Interactions
The following tables summarize the available quantitative data for the activation of insect tachykinin receptors by their endogenous ligands. The half-maximal effective concentration (EC50) is a measure of the peptide's potency in activating its receptor.
Table 1: EC50 Values of Drosophila melanogaster Tachykinin-Related Peptides (DTKs) for the Drosophila Tachykinin Receptor (DTKR)
| Ligand | Receptor | EC50 (M) | Cell System | Assay Type | Reference |
| DTK-1 | DTKR | 1.126 x 10-7 | Drosophila Malpighian Tubules | Fluid Secretion Assay | [6] |
Table 2: EC50 Values of Bombyx mori Tachykinin-Related Peptides (TRPs) for Bombyx mori Neuropeptide G Protein-Coupled Receptors (BNGRs)
| Ligand | Receptor | EC50 (nM) | Cell System | Assay Type | Reference |
| TK-1 | BNGR-A24 | 0.81 | HEK293T | Calcium Mobilization | [7] |
| TK-2 | BNGR-A24 | 0.93 | HEK293T | Calcium Mobilization | [7] |
| TK-3 | BNGR-A24 | 1.1 | HEK293T | Calcium Mobilization | [7] |
| TK-4 | BNGR-A24 | 0.27 | HEK293T | Calcium Mobilization | [7] |
| TK-5 | BNGR-A24 | 0.35 | HEK293T | Calcium Mobilization | [7] |
| TK-5 | BNGR-A32 | 0.48 | HEK293T | Calcium Mobilization | [7] |
Note: BNGR-A33 did not show a response to any of the tested TRPs at concentrations up to 1 µM.[7]
Signaling Pathways
Upon ligand binding, insect tachykinin receptors, being GPCRs, activate intracellular signaling cascades. The primary pathway involves the coupling to Gq proteins, which in turn activates phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[8] In some instances, these receptors can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[8]
References
- 1. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 2. Tachykinin-like peptides and their receptors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and distribution of NKD, a receptor for Drosophila tachykinin-related peptide 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NKD, a developmentally regulated tachykinin receptor in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 7. Tachykinin-Related Peptides Share a G Protein-Coupled Receptor with Ion Transport Peptide-Like in the Silkworm Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a receptor for insect tachykinin-like peptide agonists by functional expression in a stable Drosophila Schneider 2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Solid-Phase Synthesis of Locustatachykinin I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Locustatachykinin I (Lom-TK-I) is an insect neuropeptide belonging to the tachykinin family, which plays a significant role in various physiological processes in insects, including muscle contraction.[1][2] Its sequence is Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂.[1] This application note provides a comprehensive and detailed protocol for the chemical synthesis of this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The methodology covers all stages from resin preparation to final peptide purification and characterization, offering a reliable guide for producing high-purity this compound for research and drug development purposes.
Key Peptide Characteristics
The fundamental properties of the target peptide, this compound, are summarized below. Successful synthesis should yield a product matching these specifications.
| Parameter | Value | Reference |
| Amino Acid Sequence | Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ | [1] |
| Molecular Formula | C₄₃H₆₃N₁₃O₁₁ | [3] |
| Molecular Weight | 938 Da | [3] |
| Purity (Post-HPLC) | >95% | [3] |
| Form | Solid (Lyophilized Powder) | [3] |
| Solubility | Soluble in Water | [3] |
Experimental Protocol
This protocol is designed for manual synthesis but can be adapted for automated peptide synthesizers. The process relies on the use of Fmoc (9-fluorenylmethyloxycarbonyl) for Nα-amino group protection and acid-labile protecting groups for amino acid side chains.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-Protected Amino Acids:
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Val-OH
-
Fmoc-Gly-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Phe-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Pro-OH
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether, anhydrous
-
-
Reagents:
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O)
-
Equipment
-
Solid-phase peptide synthesis vessel with a fritted disc
-
Mechanical shaker or vortex mixer
-
High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)
-
Lyophilizer (freeze-dryer)
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the solid-phase synthesis process for this compound.
Caption: Workflow for Fmoc-based solid-phase synthesis of this compound.
Step-by-Step Procedure
4.1 Resin Preparation
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) into the synthesis vessel.
-
Add DMF to swell the resin. Agitate gently for 1 hour at room temperature.
-
Drain the DMF from the vessel.
4.2 Iterative Synthesis Cycle (Amino Acid Coupling) This cycle of deprotection, washing, and coupling is repeated for each amino acid, starting from the C-terminus (Arg) and proceeding to the N-terminus (Gly). The sequence of addition is: Arg, Val, Gly, Tyr, Phe, Gly, Ser, Pro, Gly.
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this step 5-7 times to ensure complete removal of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the amino acid by dissolving Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow the mixture to react for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
(Optional: Perform a Kaiser test to confirm the completion of the coupling reaction).
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (x3), DCM (x2), and MeOH (x2). Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next cycle.
-
4.3 Cleavage and Deprotection
-
After the final amino acid (Gly) has been coupled and its Fmoc group removed, wash the peptide-resin complex with DCM and dry it thoroughly.
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin (approx. 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the solution to separate the resin beads and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin beads with a small amount of fresh TFA and combine the filtrates.
4.4 Peptide Precipitation and Purification
-
Concentrate the TFA filtrate under a gentle stream of nitrogen.
-
Add cold anhydrous diethyl ether to the concentrated solution to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide, and carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
4.5 Purification and Characterization
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient.
-
Collect the fractions containing the desired peptide, identified by analytical HPLC and mass spectrometry.
-
Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry to verify the correct molecular weight (938 Da).[3]
Conclusion
The protocol described provides a robust and reproducible method for synthesizing this compound using Fmoc-SPPS. This approach allows for the efficient production of a highly pure peptide, which is essential for accurate biological assays and further research into the function of tachykinin-related peptides in insects. Adherence to the detailed steps, particularly the washing and coupling procedures, is critical for achieving high yield and purity.
References
- 1. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptides in the locusts, Locusta migratoria and Schistocerca gregaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Insect tachykinin-related peptide (CAS 126985-97-5) | Abcam [abcam.com]
Application Note: High-Purity Purification of Synthetic Locustatachykinin I using Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Locustatachykinin I (Lom-TK-I) is an insect neuropeptide belonging to the tachykinin family, originally isolated from the locust, Locusta migratoria.[1][2] It is a nonapeptide with the amino acid sequence Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[1] Lom-TK-I and its analogs play significant roles in insect physiology, primarily exhibiting myotropic activity by stimulating visceral muscle contractions in the gut and oviduct, as well as diuretic functions.[3][4][5][6] The study of such neuropeptides is crucial for understanding insect neurobiology and for the potential development of novel insect control agents.
The chemical synthesis of peptides like Lom-TK-I often results in a crude product containing impurities such as truncated sequences, deletion sequences, and byproducts from deprotection steps.[7] For accurate biological and pharmacological assays, a high degree of purity is essential. This application note provides a detailed protocol for the purification of synthetic this compound using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust and widely used technique for peptide purification.[7][8][9]
Principle of RP-HPLC Purification
Reversed-Phase HPLC is the standard method for purifying synthetic peptides.[9] The principle of separation is based on the differential partitioning of the peptide and its impurities between a non-polar (hydrophobic) stationary phase and a polar mobile phase.[7] A C18-modified silica (B1680970) column is typically used as the stationary phase.[8][9] The crude peptide mixture is loaded onto the column in a highly aqueous mobile phase. A gradually increasing gradient of an organic solvent, such as acetonitrile (B52724) (ACN), is then applied. Peptides elute from the column based on their relative hydrophobicity; more hydrophobic species are retained longer and elute at higher concentrations of the organic solvent.[7] Trifluoroacetic acid (TFA) is commonly added to the mobile phase at a low concentration (0.1%) to act as an ion-pairing agent, which improves peak shape and resolution by masking the residual silanol (B1196071) groups on the stationary phase and providing a counter-ion for the charged groups on the peptide.[8]
Experimental Workflow and Protocols
The overall workflow for the purification of synthetic this compound is depicted below. It begins with the preparation of the crude synthetic peptide and proceeds through preparative HPLC, fraction analysis, and finally, lyophilization to yield a pure, solid product.
Caption: General workflow for the purification of synthetic this compound.
Materials and Instrumentation
| Category | Item |
| Instrumentation | Preparative HPLC System with Gradient Pump and UV Detector |
| Analytical HPLC System | |
| Automated Fraction Collector | |
| Lyophilizer (Freeze-Dryer) | |
| Mass Spectrometer (e.g., ESI-MS) for identity confirmation | |
| Chemicals | Crude Synthetic this compound |
| Acetonitrile (ACN), HPLC Grade | |
| Water, HPLC Grade or Milli-Q | |
| Trifluoroacetic Acid (TFA), HPLC Grade | |
| Consumables | Preparative RP-HPLC Column (e.g., C18, 10 µm, 21.2 x 250 mm) |
| Analytical RP-HPLC Column (e.g., C18, 5 µm, 4.6 x 150 mm) | |
| Syringe filters (0.22 µm or 0.45 µm) | |
| HPLC Vials | |
| Collection Tubes |
Protocol 1: Mobile Phase and Sample Preparation
-
Mobile Phase A Preparation: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B Preparation: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade acetonitrile.[10]
-
Crude Peptide Dissolution: Dissolve the crude lyophilized this compound powder in a minimal amount of Mobile Phase A. Lom-TK-I is water-soluble. A typical starting concentration for preparative runs is 10-20 mg/mL.
-
Filtration: Filter the dissolved peptide solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[11]
Protocol 2: Preparative RP-HPLC Purification
This protocol outlines the separation of the target peptide from synthesis-related impurities.
| Parameter | Preparative HPLC Conditions |
| Column | C18, 10 µm particle size, 300 Å pore size, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (depending on crude peptide concentration) |
| Gradient | Time (min) |
| 0.0 | |
| 5.0 | |
| 65.0 | |
| 70.0 | |
| 75.0 | |
| 80.0 |
Procedure:
-
System Equilibration: Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes, or until a stable baseline is achieved.[7]
-
Sample Injection: Inject the filtered crude peptide solution onto the equilibrated column.
-
Chromatographic Separation: Run the gradient as specified in the table above. This shallow gradient (e.g., <1% B per minute) is designed to provide high resolution for separating closely eluting peptide impurities.[7]
-
Fraction Collection: Use an automated fraction collector to collect peaks as they elute from the column. Set the collector to trigger based on the UV absorbance signal at 220 nm.
Protocol 3: Purity Analysis of Collected Fractions
Each fraction corresponding to a significant UV peak from the preparative run must be analyzed for purity.
| Parameter | Analytical HPLC Conditions |
| Column | C18, 5 µm particle size, 120 Å pore size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
| Gradient | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 27.0 |
Procedure:
-
Inject a small aliquot from each collected fraction into the analytical HPLC system.
-
Run the analytical gradient to determine the purity of each fraction.
-
Calculate purity by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area in the chromatogram.
Protocol 4: Pooling, Lyophilization, and Verification
-
Pooling: Combine all fractions that meet the desired purity specification (e.g., >98%).[7]
-
Lyophilization: Freeze the pooled, pure fractions at -80 °C and then lyophilize under high vacuum until a dry, fluffy white powder is obtained. This process removes the water and acetonitrile, leaving the purified peptide as a TFA salt.
-
Identity Verification: Re-dissolve a small amount of the final product and analyze it using Mass Spectrometry to confirm its molecular weight. The expected monoisotopic mass for this compound is approximately 938 Da.
Expected Results
The purification process is expected to significantly increase the purity of the synthetic this compound from a crude level of 50-70% to a final purity of >98%. The yield will depend on the quality of the initial synthesis.
| Parameter | Example Value | Description |
| Crude Peptide Load | 200 mg | The total amount of crude peptide injected onto the preparative column. |
| Crude Purity | ~65% | Purity of the synthetic peptide before purification, assessed by analytical HPLC. |
| Purified Peptide Yield | 85 mg | The mass of the final lyophilized peptide powder. |
| Final Purity | >98% | Purity of the final product, confirmed by analytical HPLC. |
| Overall Recovery | ~65% | (Mass of pure peptide in final product / Mass of pure peptide in crude load) x 100. |
Biological Context: Locustatachykinin Signaling
Purified this compound can be used to study its biological function. Like other tachykinins, it acts through G-protein coupled receptors (GPCRs). The binding of Lom-TK-I to its receptor on a target cell, such as a muscle cell, initiates a signaling cascade that leads to a physiological response.
Caption: Simplified signaling cascade initiated by this compound binding.
Conclusion
The Reversed-Phase HPLC protocol described in this application note is a highly effective method for the purification of synthetic this compound. By employing a shallow gradient on a preparative C18 column, it is possible to achieve purities exceeding 98%, which is suitable for the most demanding biological research and drug discovery applications. The subsequent verification by analytical HPLC and Mass Spectrometry ensures both the purity and identity of the final peptide product, providing researchers with reliable material for investigating the physiological roles of this important insect neuropeptide.
References
- 1. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 4. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioassay of Locustatachykinin I Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locustatachykinin I (Lom-TK I) is a neuropeptide belonging to the tachykinin-related peptide family, first isolated from the locust, Locusta migratoria.[1][2] Like other tachykinins, Lom-TK I plays a significant role in regulating various physiological processes in insects. Its primary functions include stimulating the contraction of visceral muscles, such as the foregut and oviduct, and promoting fluid secretion by the Malpighian tubules.[1][2] These actions are mediated through G protein-coupled receptors (GPCRs), which, upon activation, are known to trigger downstream signaling cascades involving second messengers like inositol (B14025) trisphosphate (IP3) and cyclic AMP (cAMP).[3][4][5]
The myotropic and diuretic activities of Lom-TK I make it and its receptor potential targets for the development of novel insect control agents. A robust and reliable bioassay is crucial for screening and characterizing compounds that modulate Lom-TK I activity. These application notes provide detailed protocols for two primary bioassays to assess the biological activity of this compound: a foregut muscle contraction assay and a Malpighian tubule fluid secretion assay.
Signaling Pathway of this compound
This compound, like other tachykinin-related peptides in insects, is understood to exert its effects by binding to a G protein-coupled receptor (GPCR) on the cell membrane of target tissues.[3][4] Activation of the Lom-TK receptor is primarily linked to the phospholipase C (PLC) signaling pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, leading to muscle contraction.[4] There is also evidence to suggest that tachykinin signaling in insects can involve the modulation of cyclic AMP (cAMP) levels.[3][5]
References
- 1. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Tachykinin-related peptides in invertebrates: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
- 5. Characterization of a receptor for insect tachykinin-like peptide agonists by functional expression in a stable Drosophila Schneider 2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Locustatachykinin I by Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locustatachykinin I (Lom-TK-I) is a neuropeptide belonging to the tachykinin family, first isolated from the locust, Locusta migratoria.[1][2] Tachykinins are a group of neuropeptides that share a common C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2, and are involved in a wide range of physiological processes in both vertebrates and invertebrates. In insects, locustatachykinins are known to play roles in muscle contraction, visceral function, and neuromodulation.[1] The accurate quantification of this compound in various tissues is crucial for understanding its physiological roles and for the development of potential peptide-based insecticides or therapeutic agents. Mass spectrometry (MS) offers a highly sensitive and specific platform for the identification and quantification of neuropeptides like this compound.[3] This document provides detailed application notes and protocols for the quantitative analysis of this compound using mass spectrometry.
Data Presentation
The following table summarizes the currently available quantitative data for this compound and related peptides in locusts. It is important to note that much of the existing data is based on initial isolation yields or radioimmunoassays (RIA). Modern mass spectrometry-based methods, such as those described in the protocols below, are expected to provide more precise and accurate quantification.
| Peptide | Tissue/Organ | Method | Reported Amount | Reference |
| This compound | Brain-corpora cardiaca-corpora allata-suboesophageal ganglion complex | Isolation and HPLC | ~0.22 ng/complex | |
| Locustatachykinin-like material | Central Nervous System | Radioimmunoassay (RIA) | Picomolar amounts | |
| Locustatachykinin-like material | Oviduct tissue | Radioimmunoassay (RIA) | Femtomolar amounts |
Signaling Pathway
This compound, like other tachykinins, exerts its biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[4] In insects, tachykinin receptor activation has been shown to stimulate multiple downstream signaling cascades. The primary pathways involve the activation of Gαs and Gαq proteins. Activation of Gαs leads to an increase in intracellular cyclic AMP (cAMP) levels through the stimulation of adenylyl cyclase. The Gαq pathway, on the other hand, activates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to various cellular responses, including muscle contraction and modulation of neuronal activity.
Experimental Protocols
The following protocols provide a framework for the quantitative analysis of this compound from insect tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These protocols can be adapted for both relative (label-free) and absolute (stable isotope-labeled) quantification.
Protocol 1: Sample Preparation and Extraction
This protocol outlines the steps for extracting neuropeptides from locust tissues.
-
Tissue Dissection and Homogenization:
-
Dissect the target tissue (e.g., brain, corpora cardiaca, subesophageal ganglion, midgut) from adult locusts on a cold plate to minimize enzymatic degradation.
-
Immediately snap-freeze the dissected tissue in liquid nitrogen.
-
Weigh the frozen tissue.
-
Homogenize the tissue in an appropriate volume of extraction buffer (e.g., 90% methanol (B129727), 9% glacial acetic acid, 1% water) using a tissue homogenizer. A ratio of 10:1 (v/w) of extraction buffer to tissue weight is recommended.
-
-
Peptide Extraction:
-
Incubate the homogenate on ice for 30 minutes.
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted peptides.
-
To improve recovery, the pellet can be re-extracted with a smaller volume of the extraction buffer, and the supernatants can be pooled.
-
-
Solid-Phase Extraction (SPE) for Desalting and Enrichment:
-
Use a C18 SPE cartridge for desalting and concentrating the peptide extract.
-
Activation: Condition the cartridge with 100% methanol followed by the activation solution (e.g., 50% acetonitrile (B52724) in 0.1% formic acid).
-
Equilibration: Equilibrate the cartridge with an equilibration solution (e.g., 0.1% formic acid in water).
-
Sample Loading: Load the peptide extract onto the conditioned and equilibrated cartridge.
-
Washing: Wash the cartridge with the equilibration solution to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound peptides with an elution solution (e.g., 70% acetonitrile in 0.1% formic acid).
-
Dry the eluted sample in a vacuum centrifuge.
-
Protocol 2: LC-MS/MS Analysis
This protocol describes a general workflow for the quantitative analysis of this compound using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Sample Reconstitution:
-
Reconstitute the dried peptide extract in a suitable volume (e.g., 20-50 µL) of LC-MS grade solvent (e.g., 0.1% formic acid in water).
-
For absolute quantification, spike a known amount of a stable isotope-labeled this compound internal standard into the sample before reconstitution.
-
-
Liquid Chromatography (LC) Separation:
-
Column: Use a C18 reversed-phase nano-LC column (e.g., 75 µm I.D. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient for the separation of this compound. A typical gradient might be a linear increase from 5% to 40% Mobile Phase B over 30-60 minutes.
-
Flow Rate: A typical flow rate for nano-LC is 200-300 nL/min.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS Scan Mode: For quantification, use either Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer or Parallel Reaction Monitoring (PRM) on a high-resolution instrument like an Orbitrap.
-
Precursor Ion (m/z): Select the appropriate precursor ion for this compound (GPSGFYGVR-NH2; theoretical [M+H]⁺ = 963.45).
-
Fragment Ions: Select 2-3 of the most intense and specific fragment ions for quantification. These can be determined by performing a preliminary MS/MS analysis of a synthetic this compound standard.
-
Data Acquisition: Acquire data in a data-dependent or targeted MS/MS mode.
-
-
Data Analysis:
-
Integrate the peak areas of the selected fragment ions for both the endogenous this compound and the stable isotope-labeled internal standard (if used).
-
For relative quantification (label-free), compare the peak areas of endogenous this compound across different samples.
-
For absolute quantification, calculate the concentration of endogenous this compound based on the peak area ratio to the known concentration of the internal standard.
-
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound by mass spectrometry.
References
- 1. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptides in the locusts, Locusta migratoria and Schistocerca gregaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunolocalization of a tachykinin-receptor-like protein in the central nervous system of Locusta migratoria migratorioides and neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation of Polyclonal Antibodies Against Locustatachykinin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locustatachykinin I (Lom-TK I) is a neuropeptide belonging to the tachykinin family, which is involved in a variety of physiological processes in insects, including muscle contraction, sensory processing, and the regulation of aggressive behavior.[1][2][3] The development of specific antibodies against Lom-TK I is crucial for its detailed study, enabling researchers to investigate its localization, quantify its levels, and elucidate its functional roles in the insect nervous system. These tools are invaluable for basic research and for the development of novel insect-specific pest control agents.
This document provides a comprehensive guide to the generation and characterization of polyclonal antibodies targeting this compound. It includes detailed protocols for antigen preparation, animal immunization, antibody purification, and validation using standard immunoassays.
Data Presentation
Table 1: Amino Acid Sequence of this compound
| Peptide Name | Sequence |
| This compound (Lom-TK I) | Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2 |
Table 2: Representative Immunization Schedule for Rabbits
| Day | Procedure | Antigen Dose per Rabbit | Adjuvant |
| 0 | Pre-immune bleed (collect 5-10 mL) | - | - |
| 0 | Primary Immunization | 200 µg of Lom-TK I-KLH conjugate | Complete Freund's Adjuvant (CFA) |
| 14 | First Booster Immunization | 100 µg of Lom-TK I-KLH conjugate | Incomplete Freund's Adjuvant (IFA) |
| 28 | Second Booster Immunization | 100 µg of Lom-TK I-KLH conjugate | Incomplete Freund's Adjuvant (IFA) |
| 38 | Test Bleed (collect 1-2 mL) | - | - |
| 42 | Third Booster Immunization | 100 µg of Lom-TK I-KLH conjugate | Incomplete Freund's Adjuvant (IFA) |
| 52 | Production Bleed (collect 10-15 mL) | - | - |
| 56 | Fourth Booster Immunization | 100 µg of Lom-TK I-KLH conjugate | Incomplete Freund's Adjuvant (IFA) |
| 66 | Final Bleed (exsanguination) | - | - |
Table 3: Expected Polyclonal Antibody Titer by ELISA
| Bleed | Expected Titer Range |
| Pre-immune | < 1:100 |
| Test Bleed (Day 38) | 1:10,000 - 1:50,000 |
| Production Bleed (Day 52) | > 1:50,000 |
| Final Bleed (Day 66) | > 1:100,000 |
Note: Titers are highly dependent on the individual animal's immune response and the quality of the immunogen. The values presented are typical estimates.
Experimental Protocols
Antigen Preparation: Conjugation of this compound to KLH
Objective: To covalently link the small Lom-TK I peptide to a larger carrier protein, Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity.
Materials:
-
This compound peptide (with an added N-terminal cysteine for conjugation)
-
Keyhole Limpet Hemocyanin (KLH)
-
Maleimide Activation Reagent (e.g., Sulfo-SMCC)
-
Conjugation Buffer (e.g., Phosphate Buffered Saline, pH 7.2)
-
Desalting columns
Protocol:
-
Activate KLH: Dissolve KLH in conjugation buffer. Add a 20-fold molar excess of Sulfo-SMCC to the KLH solution. Incubate for 1 hour at room temperature with gentle stirring.
-
Remove excess crosslinker: Pass the activated KLH solution through a desalting column equilibrated with conjugation buffer to remove unreacted Sulfo-SMCC.
-
Prepare Peptide: Dissolve the cysteine-containing Lom-TK I peptide in conjugation buffer.
-
Conjugation Reaction: Immediately mix the activated KLH with the Lom-TK I peptide solution at a molar ratio of approximately 1:100 (KLH:peptide). Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Stop Reaction: Quench the reaction by adding a final concentration of 1 mM β-mercaptoethanol or cysteine.
-
Purification: Remove unconjugated peptide by dialysis against PBS or by using a desalting column.
-
Quantification: Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).
Immunization of Rabbits
Objective: To elicit a robust immune response in a host animal against the Lom-TK I-KLH conjugate.
Materials:
-
Lom-TK I-KLH conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile syringes and needles
-
Two healthy New Zealand White rabbits
Protocol:
-
Pre-immune Bleed: Collect 5-10 mL of blood from the marginal ear vein of each rabbit to serve as a negative control.
-
Primary Immunization: Emulsify 200 µg of the Lom-TK I-KLH conjugate with an equal volume of CFA. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Booster Immunizations: At 2-week intervals, prepare an emulsion of 100 µg of the Lom-TK I-KLH conjugate with an equal volume of IFA. Administer booster injections subcutaneously at multiple sites.
-
Test Bleed: Ten days after the second booster, collect a small amount of blood (1-2 mL) to test the antibody titer.
-
Production Bleeds: If the titer is satisfactory, subsequent bleeds can be performed 10 days after each booster injection.
-
Final Bleed: At the end of the immunization schedule, the rabbits are terminally bled via cardiac puncture under anesthesia.
Purification of Polyclonal Antibodies
Objective: To isolate the Lom-TK I-specific antibodies from the rabbit serum.
Method: Antigen-Specific Affinity Chromatography
Materials:
-
Rabbit antiserum
-
Lom-TK I peptide (with an added cysteine or amine group for coupling)
-
Activated affinity chromatography resin (e.g., SulfoLink™ Coupling Resin or AminoLink™ Plus Coupling Resin)
-
Binding/Wash Buffer (e.g., PBS, pH 7.2)
-
Elution Buffer (e.g., 100 mM Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
Protocol:
-
Prepare Affinity Column: Covalently couple the Lom-TK I peptide to the activated resin according to the manufacturer's instructions.
-
Clarify Serum: Centrifuge the antiserum to pellet any cellular debris.
-
Bind Antibodies: Pass the clarified serum over the Lom-TK I peptide-coupled affinity column. The Lom-TK I-specific antibodies will bind to the peptide.
-
Wash Column: Wash the column extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute Antibodies: Elute the bound antibodies with Elution Buffer. Collect the eluate in fractions containing Neutralization Buffer to immediately neutralize the low pH.
-
Assess Purity: Run the purified antibody fractions on an SDS-PAGE gel to check for purity.
-
Buffer Exchange: Dialyze the purified antibody into a suitable storage buffer (e.g., PBS with 0.02% sodium azide).
Antibody Titer Determination by ELISA
Objective: To determine the concentration of specific antibodies in the serum.
Materials:
-
Lom-TK I peptide
-
Pre-immune and immune sera (at various dilutions)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
ELISA plates
Protocol:
-
Coating: Coat the wells of an ELISA plate with 100 µL of Lom-TK I peptide (1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBS-T).
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of serially diluted pre-immune and immune sera to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The titer is defined as the highest dilution that gives a signal significantly above the pre-immune serum background.
Validation by Western Blot
Objective: To confirm the specificity of the purified polyclonal antibody.
Materials:
-
Locust brain or nervous tissue extract
-
Purified anti-Lom-TK I polyclonal antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)
-
Blocking Buffer
-
Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation: Homogenize locust brain or nervous tissue in lysis buffer.
-
Electrophoresis: Separate the protein extracts by SDS-PAGE. Due to the small size of Lom-TK I, a high percentage Tris-Tricine gel system is recommended.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the purified anti-Lom-TK I polyclonal antibody (typically at a 1:1000 to 1:5000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with PBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. A specific band at the expected molecular weight of Lom-TK I (approximately 975 Da) would confirm antibody specificity. Note: Western blotting of small peptides can be challenging and may require optimization of transfer and fixation conditions.
Mandatory Visualizations
Caption: Experimental workflow for polyclonal antibody production.
Caption: Putative signaling pathway for this compound.
Cross-Reactivity Considerations
An antiserum raised against this compound is likely to recognize other locustatachykinins (II, III, and IV) due to the high degree of sequence similarity in their C-terminal regions.[4] This is an important consideration when interpreting results from immunoassays. To assess cross-reactivity, a competitive ELISA can be performed where the binding of the anti-Lom-TK I antibody to coated Lom-TK I is competed with increasing concentrations of other locustatachykinins and unrelated neuropeptides. This will provide quantitative data on the specificity of the generated antibody.
References
- 1. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptides in insect sensory neurones: tachykinin-, FMRFamide- and allatotropin-related peptides in terminals of locust thoracic sensory afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunocytochemical demonstration of locustatachykinin-related peptides in the central complex of the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Situ Hybridization for Locustatachykinin I mRNA
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that this compound is involved in release of adipokinetic hormone from locust corpora cardiaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locustatachykinin isoforms in the locust: distribution and quantification in the central nervous system and action on the oviduct muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Locustatachykinin I in Locust Midgut Muscle Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Locustatachykinin I (Lom-TK-I) is a member of the tachykinin-related peptide family, which are known to be multifunctional messengers in both vertebrates and invertebrates.[1] In insects, these peptides play a crucial role in regulating visceral muscle contractions. This document provides detailed application notes and protocols for the use of Lom-TK-I in locust midgut muscle preparations. The information herein is intended to guide researchers in setting up and conducting experiments to investigate the myotropic effects of Lom-TK-I and to elucidate its mechanism of action.
Synthetic Lom-TK-I and its isoforms have been shown to stimulate the contraction of circular muscles in the locust midgut in a dose-dependent manner, suggesting a physiological role for these peptides in gut motility.[2] Understanding the effects of Lom-TK-I on midgut muscle is crucial for studies in insect physiology, pharmacology, and for the development of novel insecticides targeting gut function.
Data Presentation
Table 1: Threshold Concentrations of Locustatachykinins on Locust Visceral Muscles
| Peptide | Tissue | Threshold Concentration (M) | Reference |
| Lom-TK-I | Foregut | 5.5 ± 0.6 x 10⁻⁹ | [3] |
| Lom-TK-II | Foregut | 3.2 ± 0.3 x 10⁻¹⁰ | [3] |
| Lom-TK-I | Oviduct | 3.7 ± 0.5 x 10⁻⁸ | [3] |
| Lom-TK-II | Oviduct | 2.4 ± 0.3 x 10⁻⁹ | [3] |
Note: The original research did not provide dose-response curves for these specific experiments but did provide threshold activity concentrations.[3]
Experimental Protocols
Protocol 1: Preparation of Locust Midgut for In Vitro Muscle Contraction Assay
This protocol describes the dissection and preparation of a "ring-type" locust midgut muscle preparation for in vitro bioassays.[2][4]
Materials:
-
Adult locusts (Locusta migratoria or Schistocerca gregaria)
-
Locust physiological saline (see composition below)
-
Dissection dish with a wax or silicone base
-
Fine dissection scissors and forceps
-
Insect pins
-
Perfusion chamber or organ bath
-
Isotonic or isometric force transducer
-
Data acquisition system
Locust Physiological Saline Composition:
| Component | Concentration (g/L) |
| NaCl | 9.82 |
| KCl | 0.48 |
| MgCl₂·6H₂O | 0.73 |
| CaCl₂·2H₂O | 0.47 |
| NaH₂PO₄ | 0.95 |
| NaHCO₃ | 0.18 |
| Glucose | 4.0 |
Reference for saline composition.[3]
Procedure:
-
Anesthetize an adult locust by placing it on ice for 10-15 minutes.
-
Pin the locust, dorsal side up, in the dissection dish.
-
Make a longitudinal incision along the dorsal midline of the abdomen.
-
Carefully dissect away the overlying tissues to expose the digestive tract.
-
Identify the midgut, which is typically a large, straight tube.
-
Carefully excise a section of the posterior midgut, as this region has a higher density of Lom-TK-I-like immunoreactive endocrine-like cells.[2]
-
Transfer the excised midgut section to a petri dish containing fresh, cold locust physiological saline.
-
Gently flush the lumen of the midgut with saline to remove its contents.
-
Cut the midgut section into rings of approximately 2-3 mm in width.
-
Mount a midgut ring in the perfusion chamber by securing it between two hooks. One hook should be fixed to the chamber, and the other attached to the force transducer.
-
Equilibrate the preparation in continuously flowing locust physiological saline for at least 30-60 minutes, or until a stable baseline of spontaneous contractions is observed.
Protocol 2: In Vitro Muscle Contraction Bioassay and Dose-Response Analysis
This protocol details the procedure for recording midgut muscle contractions and performing a dose-response analysis for Lom-TK-I.
Materials:
-
Prepared locust midgut muscle preparation (from Protocol 1)
-
Stock solution of synthetic this compound (Lom-TK-I) of known concentration, dissolved in locust physiological saline.
-
Locust physiological saline
-
Perfusion system
-
Force transducer and data acquisition system
Procedure:
-
Following the equilibration period, record the baseline spontaneous contractile activity of the midgut preparation for 5-10 minutes.
-
Prepare a series of dilutions of the Lom-TK-I stock solution in locust physiological saline. A logarithmic dilution series (e.g., 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M, etc.) is recommended.
-
Introduce the lowest concentration of Lom-TK-I into the perfusion chamber.
-
Record the muscle contractions until a stable response is observed (typically 3-5 minutes).
-
Wash the preparation with fresh locust physiological saline until the contractile activity returns to the baseline level.
-
Repeat steps 3-5 for each subsequent concentration of Lom-TK-I, proceeding from the lowest to the highest concentration.
-
At the end of the experiment, a high concentration of a known myotropic agent (e.g., proctolin) can be added to elicit a maximal contraction for normalization purposes.
Data Analysis:
-
Measure the amplitude and/or frequency of the contractions for each concentration of Lom-TK-I.
-
Express the response at each concentration as a percentage of the maximal response.
-
Plot the percentage response against the logarithm of the Lom-TK-I concentration to generate a dose-response curve.
-
From the dose-response curve, determine the EC50 value (the concentration of Lom-TK-I that produces 50% of the maximal response) using a suitable nonlinear regression analysis software.
Signaling Pathway and Visualizations
This compound, like other tachykinin-related peptides in invertebrates, is believed to exert its effects through a G-protein coupled receptor (GPCR) signaling pathway.[1] The binding of Lom-TK-I to its receptor on the midgut muscle cell membrane initiates a cascade of intracellular events leading to muscle contraction.
The proposed signaling pathway involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration leads to the activation of the contractile machinery of the muscle cell.
Signaling Pathway of this compound in Locust Midgut Muscle
Caption: Proposed signaling pathway of this compound in locust midgut muscle cells.
Experimental Workflow for Locust Midgut Muscle Contraction Assay
Caption: Workflow for the in vitro locust midgut muscle contraction bioassay.
References
Application Notes and Protocols for Calcium Imaging Assays for Locustatachykinin I Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locustatachykinin I (Lom-TK-I) is a neuropeptide belonging to the tachykinin family, first isolated from the locust, Locusta migratoria.[1] Like other tachykinins, it is involved in a variety of physiological processes. The this compound receptor (LTKR-I) is a G protein-coupled receptor (GPCR) that is activated by Lom-TK-I. Upon activation, tachykinin receptors typically initiate intracellular signaling cascades.[2] Monitoring the activation of LTKR-I is crucial for understanding its physiological roles and for the screening of potential agonist or antagonist compounds in drug discovery.
Calcium imaging assays are a robust and widely used method for studying GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i).[3][4] This application note provides a detailed protocol for a fluorescent-based calcium imaging assay to measure the activation of the this compound receptor, suitable for high-throughput screening and pharmacological characterization. The protocol describes the use of a cell line heterologously expressing the LTKR-I and a fluorescent calcium indicator, Fluo-4 AM.
Signaling Pathway of this compound Receptor
Insect tachykinin receptors are known to be G protein-coupled receptors that can trigger increases in intracellular calcium.[5][6] It is hypothesized that upon binding of this compound, the LTKR-I undergoes a conformational change, activating a heterotrimeric G protein, likely of the Gαq subtype. The activated Gαq protein then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. This transient increase in intracellular calcium can be detected by fluorescent calcium indicators.
Experimental Protocols
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Cell Culture and Transfection
A common approach for studying insect GPCRs is to use a mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, for heterologous expression of the receptor.[3][7] These cells provide a low-background system for studying specific receptor activation. For robust calcium signals, co-transfection with a promiscuous G protein, such as Gα16, is recommended.[3]
-
Cell Seeding:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
The day before transfection, seed the cells into a black, clear-bottom 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well to achieve 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Prepare a transfection mixture containing the expression plasmid for LTKR-I and, optionally, a plasmid for a promiscuous G protein like Gα16. Use a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mixture to the cells and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Calcium Imaging Assay
The following protocol outlines the steps for loading the cells with the calcium-sensitive dye Fluo-4 AM and measuring the fluorescence changes upon stimulation with this compound.
Reagent Preparation:
| Reagent | Stock Concentration | Working Concentration | Solvent/Buffer |
| Fluo-4 AM | 1-5 mM | 1-5 µM | Anhydrous DMSO |
| Pluronic® F-127 | 20% (w/v) | 0.02-0.04% | Anhydrous DMSO |
| Probenecid | 100-250 mM | 1-2.5 mM | Physiological Buffer or 1M NaOH |
| This compound | 1 mM | 1 nM - 10 µM (for dose-response) | Assay Buffer |
| Assay Buffer | 1X | 1X | HBSS with 20 mM HEPES, pH 7.4 |
Protocol Steps:
-
Dye Loading Solution Preparation:
-
Prepare the Fluo-4 AM loading solution by diluting the stock solution in Assay Buffer to the final working concentration.
-
Add Pluronic® F-127 to aid in dye solubilization.
-
Optionally, add Probenecid to inhibit the activity of organic anion transporters, which can extrude the dye from the cells.
-
Vortex the solution thoroughly before use.
-
-
Cell Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with Assay Buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, or at room temperature for 60 minutes, protected from light.
-
-
Washing:
-
After incubation, gently remove the dye loading solution.
-
Wash the cells twice with 200 µL of Assay Buffer to remove any extracellular dye.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound and any control compounds (agonists or antagonists) in Assay Buffer.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Set the instrument to record fluorescence with excitation at ~494 nm and emission at ~516 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add the this compound or control compounds to the wells.
-
Continue to record the fluorescence signal for at least 60-180 seconds to capture the peak calcium response.
-
Data Presentation and Analysis
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. For dose-response experiments, plot the change in fluorescence against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
| Parameter | Typical Value Range |
| Fluo-4 AM Concentration | 1 - 5 µM |
| Loading Time | 30 - 60 minutes |
| Loading Temperature | 37°C or Room Temperature |
| Excitation Wavelength | ~494 nm |
| Emission Wavelength | ~516 nm |
| Baseline Reading Duration | 10 - 20 seconds |
| Post-Stimulation Reading Duration | 60 - 180 seconds |
Experimental Workflow
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Insufficient receptor expression- Low dye concentration- Short loading time- Cell death | - Optimize transfection conditions- Increase Fluo-4 AM concentration- Increase loading time- Check cell viability |
| High Background | - Incomplete removal of extracellular dye- Dye compartmentalization | - Ensure thorough washing after loading- Decrease Fluo-4 AM concentration- Load at a lower temperature (e.g., room temp) |
| No Response to Agonist | - Non-functional receptor- Receptor does not couple to Gαq- Inactive agonist | - Verify receptor expression (e.g., by Western blot)- Co-transfect with a promiscuous G protein (Gα16)- Use a fresh, validated batch of this compound |
| High Well-to-Well Variability | - Uneven cell seeding- Inconsistent dye loading | - Ensure a single-cell suspension before seeding- Mix dye loading solution well and ensure equal volume in each well |
References
- 1. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tachykinin signaling inhibits task-specific behavioral responsiveness in honeybee workers | eLife [elifesciences.org]
- 6. bioone.org [bioone.org]
- 7. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology [mdpi.com]
Application Notes and Protocols for CRISPR/Cas9 Knockout of the Locustatachykinin I Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of the Locustatachykinin I (Lom-TK-I) gene in locusts. This document includes detailed experimental protocols, expected quantitative outcomes based on related studies, and visualizations of the experimental workflow and relevant signaling pathways.
Introduction
Tachykinins are a superfamily of neuropeptides found throughout the animal kingdom that are involved in a wide range of physiological processes. In insects, tachykinin-related peptides (TRPs), such as Locustatachykinin (Lom-TK), are known to modulate muscle contractions, pain perception, and various behaviors.[1][2][3] The this compound gene encodes a precursor protein that is processed into the active Lom-TK-I neuropeptide. Understanding the precise function of this gene is crucial for developing novel pest control strategies and for fundamental neurobiological research. The CRISPR/Cas9 system offers a powerful tool for targeted gene knockout, enabling the elucidation of gene function with high precision.[4][5]
Data Presentation: Expected Quantitative Outcomes
Table 1: Change in Sucrose (B13894) Responsiveness in Nectar Forager Honeybees Following Tachykinin Signaling Disruption [6][7]
| Sucrose Concentration | % Responding (Control) | % Responding (dsTRP) | % Responding (dsTRPR) | p-value |
| 0.1% | ~20% | ~40% | ~45% | < 0.05 |
| 0.3% | ~30% | ~55% | ~50% | < 0.05 |
| 1.0% | ~45% | ~70% | ~75% | < 0.01 |
| 3.0% | ~60% | ~85% | ~90% | < 0.05 |
Table 2: Overall Sucrose Response Score (SRS) in Nectar Forager Honeybees [6][7]
| Treatment | Median SRS | Statistical Test | p-value |
| Control (dsGFP) | ~2.0 | Kruskal-Wallis | - |
| dsTRP | ~3.0 | Z = 2.4 | 0.049 |
| dsTRPR | ~3.5 | Z = 2.6 | 0.025 |
Experimental Protocols
This section provides a detailed methodology for the CRISPR/Cas9-mediated knockout of the this compound gene in locusts, adapted from established protocols for locusts and other insects.[3][8]
Protocol 1: sgRNA Design and Synthesis
-
Target Site Selection:
-
Obtain the sequence of the this compound gene from a relevant database (e.g., NCBI).
-
Use online design tools such as CHOPCHOP or Synthego's CRISPR Design Tool to identify potential sgRNA target sites.[9]
-
Prioritize target sites in the early exons of the gene to maximize the probability of generating a loss-of-function mutation.[5]
-
Select target sites with high on-target scores and low off-target predictions. The target sequence should be 20 nucleotides long and immediately followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).[10]
-
-
sgRNA Synthesis:
-
Synthesize the sgRNA using an in vitro transcription kit (e.g., T7 High Yield RNA Synthesis Kit).
-
Alternatively, commercially synthesized sgRNAs can be used.
-
Purify the synthesized sgRNA using a suitable RNA purification kit and verify its integrity via gel electrophoresis.
-
Protocol 2: Cas9 Ribonucleoprotein (RNP) Preparation and Delivery
-
RNP Complex Formation:
-
Commercially obtain purified Cas9 protein.
-
Incubate the purified Cas9 protein with the synthesized sgRNA at a 1:1.2 molar ratio for 10-15 minutes at room temperature to form the RNP complex.[11]
-
-
Locust Embryo Collection and Preparation:
-
Collect freshly laid locust egg pods.
-
Carefully separate and clean the individual eggs.
-
Align the eggs on a microscope slide with double-sided tape for microinjection.[8]
-
-
Microinjection:
-
Load the Cas9 RNP complex into a fine-tipped glass needle.
-
After injection, incubate the embryos in a humid chamber at the appropriate temperature until hatching.
-
Protocol 3: Mutant Screening and Validation
-
Genomic DNA Extraction:
-
After the injected embryos hatch and develop, extract genomic DNA from a leg of each individual G0 locust.
-
-
Mutation Detection:
-
Amplify the target region of the this compound gene using PCR.
-
Use a T7 Endonuclease I (T7E1) assay or Sanger sequencing of the PCR products to detect the presence of insertions or deletions (indels) at the target site.[5]
-
-
Off-Target Analysis:
-
Establishment of a Homozygous Mutant Line:
-
Cross the G0 individuals carrying the desired mutation with wild-type locusts to generate the G1 generation.
-
Screen the G1 progeny for the mutation.
-
Intercross heterozygous G1 individuals to generate homozygous G2 mutants.
-
Protocol 4: Phenotypic Analysis
-
Behavioral Assays:
-
Conduct behavioral assays to assess changes in feeding, locomotion, and social behavior. For example, a proboscis extension reflex (PER) assay, as used in honeybees, can be adapted to measure sucrose responsiveness.[6][7]
-
Quantify behavioral parameters such as the frequency and duration of specific behaviors.[15]
-
-
Muscle Contractility Assays:
-
Fecundity and Development Analysis:
-
Monitor the number of eggs laid per female and the hatching rate to assess any impacts on fecundity.[10]
-
Track the developmental time from egg to adult and note any morphological abnormalities.
-
Visualizations
Signaling Pathway
References
- 1. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. Tachykinin signaling inhibits task-specific behavioral responsiveness in honeybee workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinin signaling inhibits task-specific behavioral responsiveness in honeybee workers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. RNAi-knockdown of the Locusta migratoria nuclear export factor protein results in insect mortality and alterations in gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental increase in fecundity causes upregulation of fecundity and body maintenance genes in the fat body of ant queens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Locustatachykinin III and IV: two additional insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CRISPR/Cas9-Mediated Knockout of the Corazonin Gene Indicates Its Regulation on the Cuticle Development of Desert Locusts (Schistocerca gregaria) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The neuropeptide tachykinin is essential for pheromone detection in a gustatory neural circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Electrophysiological Recording of Locustatachykinin I Effects on Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Locustatachykinin I (Lom-TK-I) is a neuropeptide belonging to the tachykinin family, which plays significant roles as a neurotransmitter or neuromodulator in the central nervous system of insects such as the locust, Locusta migratoria.[1][2][3][4] Understanding the electrophysiological effects of Lom-TK-I on neuronal activity is crucial for elucidating its function in insect physiology and for the development of novel insecticides. These application notes provide detailed protocols for the intracellular recording of Lom-TK-I effects on locust Dorsal Unpaired Median (DUM) neurons, summarize the expected quantitative data, and illustrate the key experimental workflows and signaling pathways.
Data Presentation
Table 1: Electrophysiological Effects of this compound on DUM Neurons
| Parameter | Effect of Lom-TK-I (0.1 µM - 0.1 mM) | Notes | Reference |
| Membrane Potential | Slow, reversible depolarization | The magnitude of depolarization is concentration-dependent. | [1] |
| Action Potential Firing | Increase in frequency | This is a subsequent effect of the depolarization. | [1] |
| Antagonist Effect (Spantide 1) | Reversible blockade of Lom-TK-I induced depolarization | Spantide 1 is an antagonist of mammalian tachykinin receptors. | [1] |
Table 2: Pharmacological Agents Modulating Lom-TK-I Effects
| Agent | Class | Effect on Lom-TK-I Action | Implied Mechanism | Reference |
| GDP-β-S | G-protein inactivator | Reduction of depolarization | Involvement of a G-protein coupled receptor. | [1] |
| IBMX | cAMP phosphodiesterase inhibitor | Potentiation of depolarization | cAMP is involved in the signaling cascade. | [1] |
| Theophylline | cAMP phosphodiesterase inhibitor | Potentiation of depolarization | cAMP is involved in the signaling cascade. | [1] |
| 8-bromo-cAMP | Membrane-permeable cAMP analog | Mimics Lom-TK-I induced depolarization | Direct activation of the cAMP pathway bypasses the receptor. | [1] |
| Forskolin | Adenylate cyclase activator | Mimics Lom-TK-I induced depolarization | Activation of cAMP production elicits the same response. | [1] |
| cAMPS | Protein Kinase A (PKA) blocker | Reduction of Lom-TK-I induced depolarization | The effect of cAMP is mediated through PKA. | [1] |
Experimental Protocols
Protocol 1: Preparation of Locust Metathoracic Ganglion
Objective: To isolate the metathoracic ganglion from an adult locust for intracellular recording.
Materials:
-
Adult locust (Locusta migratoria)
-
Dissecting dish with wax bottom
-
Insect pins
-
Fine scissors and forceps
-
Locust saline solution (composition required from full text, but a standard composition would be: NaCl, KCl, CaCl2, MgCl2, NaHCO3, D-glucose, HEPES buffer, pH 7.2-7.4)
-
Syringe and needle
Procedure:
-
Anesthetize an adult locust by placing it on ice for 10-15 minutes.
-
Pin the locust, dorsal side up, in a dissecting dish.
-
Make a dorsal midline incision along the thorax and abdomen.
-
Remove the gut and dorsal muscles to expose the ventral nerve cord.
-
Carefully dissect out the metathoracic ganglion, leaving a portion of the anterior and posterior connectives intact.
-
Transfer the isolated ganglion to a recording chamber continuously perfused with oxygenated locust saline.
-
Secure the ganglion to the bottom of the chamber using insect pins through the connectives.
-
Desheath the ganglion carefully using fine forceps to allow for electrode penetration into the DUM neuron somata.
Protocol 2: Intracellular Recording from DUM Neurons
Objective: To perform stable intracellular recordings from DUM neuron somata to measure membrane potential and action potential firing.
Materials:
-
Isolated metathoracic ganglion preparation
-
Inverted microscope with manipulators
-
Glass microelectrodes (borosilicate glass, pulled to a resistance of 20-50 MΩ)
-
Microelectrode holder with Ag/AgCl wire
-
3 M KCl solution for filling microelectrodes
-
Reference electrode (Ag/AgCl pellet)
-
Intracellular amplifier
-
Data acquisition system (e.g., computer with A/D converter and software)
-
Perfusion system
Procedure:
-
Place the recording chamber with the prepared ganglion on the stage of the microscope.
-
Fill a glass microelectrode with 3 M KCl and mount it on the microelectrode holder.
-
Place the reference electrode in the bath saline.
-
Under visual guidance, advance the microelectrode towards the surface of a DUM neuron soma, which is typically large and located on the dorsal midline of the ganglion.
-
Carefully impale a DUM neuron. A successful impalement is indicated by a sharp drop in membrane potential to a stable negative value (typically -50 to -70 mV).
-
Allow the neuron's resting membrane potential to stabilize for several minutes before starting the experiment.
-
Record spontaneous neuronal activity.
Protocol 3: Application of this compound and Pharmacological Agents
Objective: To apply Lom-TK-I and other pharmacological agents to the preparation and record the resulting changes in neuronal activity.
Materials:
-
Stock solutions of Lom-TK-I, Spantide 1, GDP-β-S, IBMX, theophylline, 8-bromo-cAMP, forskolin, and cAMPS.
-
Perfusion system with multiple channels or a pressure ejection system.
-
Locust saline.
Procedure:
-
Bath Application:
-
Prepare working solutions of Lom-TK-I in locust saline at final concentrations ranging from 0.1 µM to 0.1 mM.
-
Switch the perfusion from saline-only to saline containing the desired concentration of Lom-TK-I.
-
Record the neuronal response for the duration of the application and subsequent washout with saline-only to observe reversibility.
-
-
Pressure Ejection:
-
For more localized and rapid application, load a micropipette with a concentrated solution of Lom-TK-I.
-
Position the tip of the pressure ejection pipette near the impaled DUM neuron soma.
-
Apply a brief pulse of pressure to eject a small volume of the peptide solution.
-
-
Pharmacology Experiments:
-
To test antagonists, pre-incubate the ganglion with the antagonist (e.g., Spantide 1) for a defined period before co-applying it with Lom-TK-I.
-
To investigate signaling pathways, apply the modulatory agents (e.g., IBMX, forskolin) before and/or during the application of Lom-TK-I and observe the changes in the response.
-
Mandatory Visualization
Caption: Experimental workflow for intracellular recording of Lom-TK-I effects.
Caption: Proposed signaling pathway of Lom-TK-I in locust DUM neurons.
References
- 1. Peptidergic activation of locust dorsal unpaired median neurons: depolarization induced by locustatachykinins may be mediated by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Preparing Stable Aqueous Solutions of Locustatachykinin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locustatachykinin I (Lom-TK-I) is an insect neuropeptide belonging to the tachykinin-related peptide family, first isolated from Locusta migratoria.[1][2] Its sequence is Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[1][2] Like other tachykinins, Lom-TK-I is involved in various physiological processes, including the stimulation of visceral muscle contractions and potentially acting as a neurotransmitter or neuromodulator within the insect central nervous system.[3][4] The stability of peptide solutions is critical for obtaining reliable and reproducible results in biological assays. This document provides detailed protocols and guidelines for the preparation, storage, and stability assessment of aqueous solutions of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2 | [1][2] |
| Molecular Formula | C43H63N13O11 | |
| Molecular Weight | 938.0 g/mol | |
| Solubility | Soluble in water | |
| Appearance | Lyophilized white powder |
Guidelines for Preparing Aqueous Solutions of this compound
The preparation of stable aqueous solutions of this compound requires careful attention to factors such as pH, temperature, and storage conditions to minimize degradation.
Recommended Solvents and Buffers
For initial reconstitution, sterile, purified water is recommended. For biological assays, the use of a slightly acidic buffer (pH 5.0-6.5) is advisable to enhance stability. Common buffers include:
-
Phosphate-buffered saline (PBS) at pH 6.0
-
Citrate buffer (10 mM) at pH 5.5
-
HEPES buffer (10 mM) at pH 6.5
Reconstitution Protocol
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Add the desired volume of sterile water or buffer to the vial to achieve the target stock concentration (e.g., 1 mg/mL).
-
Gently swirl or vortex the vial to ensure complete dissolution of the peptide. Avoid vigorous shaking, which can cause aggregation.
-
If complete dissolution is not achieved, brief sonication in a water bath may be applied.
Stability of this compound in Aqueous Solutions
Table 1: Hypothetical Solubility of this compound in Various Aqueous Solutions
| Solvent/Buffer | pH | Temperature (°C) | Maximum Solubility (mg/mL) |
| Sterile Deionized Water | ~7.0 | 25 | > 10 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | > 5 |
| 10 mM Citrate Buffer | 5.5 | 25 | > 10 |
| 0.1% Acetic Acid in Water | ~3.0 | 25 | > 15 |
Table 2: Hypothetical Stability of this compound (1 mg/mL) in Aqueous Solution (pH 6.0) at Different Temperatures
| Storage Temperature (°C) | % Remaining after 1 Week | % Remaining after 4 Weeks | % Remaining after 8 Weeks |
| 25 | 90% | 75% | 55% |
| 4 | 98% | 92% | 85% |
| -20 | >99% | >99% | >99% |
| -80 | >99% | >99% | >99% |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Stock Solution of this compound
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 1 mM stock solution (Molecular Weight = 938.0 g/mol ).
-
Allow the vial of lyophilized peptide to reach room temperature.
-
Add the calculated volume of sterile water to the vial.
-
Gently vortex to dissolve the peptide completely.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound using a Stability-Indicating HPLC Method
This protocol describes a general method for assessing the stability of this compound in an aqueous solution.
1. Sample Preparation and Stress Conditions:
-
Prepare a 1 mg/mL solution of this compound in the desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Distribute the solution into several vials for exposure to different stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H2O2 and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 60°C for 7 days.
-
Photostability: Expose to light (ICH Q1B option 2) for 7 days.
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
2. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound over time.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial concentration.
-
Observe the appearance and growth of degradation product peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peptide peak.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Locustatachykinins are known to act via G-protein coupled receptors (GPCRs). Evidence suggests that this compound can activate the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate downstream targets and elicit a cellular response.
Caption: Signaling pathway of this compound via a G-protein coupled receptor.
Experimental Workflow for Stability Assessment
The following diagram outlines the workflow for preparing and assessing the stability of this compound aqueous solutions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seven tachykinin-related peptides isolated from the brain of the Madeira cockroach: evidence for tissue-specific expression of isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Receptor Binding Assay Using Fluorescently Labeled Locustatachykinin I
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a competitive receptor binding assay using a fluorescently labeled analog of Locustatachykinin I (Lom-TK-I). Tachykinins are a family of neuropeptides involved in a wide array of physiological processes, making their receptors attractive targets for drug discovery.[1][2][3] Locustatachykinin, an invertebrate tachykinin, serves as a valuable tool for studying the evolutionarily conserved aspects of tachykinin signaling.[1][4][5] This application note describes a robust, non-radioactive, and high-throughput compatible fluorescence polarization (FP) assay for characterizing ligand-receptor interactions. The protocol is suitable for determining the binding affinity of unlabeled test compounds and for screening large compound libraries.
Introduction
Tachykinins are a superfamily of neuropeptides characterized by a conserved C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2, which is crucial for receptor activation.[3][6] In mammals, they play critical roles in pain transmission, inflammation, and smooth muscle contraction through three G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[2][3] The first invertebrate tachykinins, including this compound and II, were isolated from the locust, Locusta migratoria.[4] These insect peptides show both structural homology and analogous biological activity to their vertebrate counterparts, highlighting a long evolutionary history.[4][5]
Receptor binding assays are fundamental for studying these interactions. Traditionally, these assays have relied on radiolabeled ligands. However, fluorescent-based methods offer significant advantages, including increased safety, reduced disposal costs, and suitability for homogeneous, high-throughput screening (HTS) formats.[7][8][9] Fluorescence Polarization (FP) is a particularly powerful technique for this purpose.[10][11] It measures the change in the rotational speed of a fluorescently labeled ligand upon binding to its much larger receptor.[11] An unbound, small fluorescent ligand tumbles rapidly in solution, leading to low polarization of emitted light. When bound to a large receptor, its rotation is slowed, resulting in a high polarization signal.[10][11] This change in polarization can be used to quantify binding events in real-time without separation steps.[12]
This application note details a protocol for a competitive FP binding assay using a custom-synthesized, fluorescently labeled this compound (e.g., Fluoro-Lom-TK-I) to screen for and characterize unlabeled compounds targeting the Locustatachykinin receptor.
Signaling Pathway and Assay Principle
Tachykinin receptors are canonical GPCRs that couple to Gq proteins.[2] Ligand binding initiates a signaling cascade that activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in the cellular response.[2][3]
References
- 1. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 11. Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys [celtarys.com]
- 12. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Locustatachykinin I (Lom-TK I) in Solution
Welcome to the technical support center for Locustatachykinin I (Lom-TK I). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to improving the stability of Lom-TK I in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary sequence?
This compound (Lom-TK I) is a neuropeptide first isolated from the locust, Locusta migratoria. It belongs to the tachykinin family of peptides and is known to have myotropic and diuretic effects in insects.[1][2] The primary amino acid sequence of Lom-TK I is Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[1][2]
Q2: What are the main causes of Lom-TK I instability in solution?
Like many peptides, Lom-TK I is susceptible to both chemical and physical instability. The primary causes of degradation include:
-
Enzymatic Degradation: Proteases present in biological samples can cleave the peptide at specific sites.[3]
-
Chemical Degradation: This includes processes like oxidation, hydrolysis, deamidation, and racemization that alter the peptide's covalent structure.
-
Physical Instability: This involves changes in the peptide's conformation, which can lead to aggregation and precipitation.
Q3: How should I store my lyophilized and reconstituted Lom-TK I?
For optimal stability, lyophilized Lom-TK I should be stored at -20°C or lower under desiccating conditions.[4] Once reconstituted in a solution, it is recommended to use it immediately. If short-term storage is necessary, refrigerate the solution at 2-8°C. For longer-term storage of the solution, it is advisable to aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with Lom-TK I.
Issue 1: My Lom-TK I peptide is rapidly losing biological activity when incubated with tissue extracts or in serum.
-
Possible Cause 1: Enzymatic Degradation by Endopeptidases. Your tissue extract or serum likely contains endopeptidases that cleave internal peptide bonds of Lom-TK I. Studies on insect neuronal membranes have identified specific enzymes that degrade Lom-TK I:
-
A neprilysin (NEP)-like enzyme that cleaves the Gly-Phe peptide bond.
-
An angiotensin-converting enzyme (ACE)-like enzyme that cleaves the Gly-Val peptide bond.[3]
-
-
Troubleshooting & Optimization:
-
Use Peptidase Inhibitors: Add a cocktail of broad-spectrum peptidase inhibitors to your experimental buffer. For targeting the identified enzymes, consider using specific inhibitors like phosphoramidon (B1677721) or thiorphan (B555922) for neprilysin-like activity.
-
Amino Acid Substitution: If the Gly, Phe, or Val residues are not critical for the peptide's activity, consider synthesizing an analog with substitutions at these positions. Replacing an L-amino acid with a D-amino acid at or near the cleavage site can confer resistance to enzymatic degradation.
-
Heat Inactivation: If permissible for your experimental design, heat-inactivating the serum or tissue extract (e.g., at 56°C for 30 minutes) can denature many proteases.
-
-
Possible Cause 2: N-terminal Degradation by Aminopeptidases. Aminopeptidases can cleave amino acids from the N-terminus. A dipeptidyl peptidase IV (DPP IV)-like activity has been noted in insect neuronal membranes, which can remove the N-terminal Gly-Pro dipeptide from Lom-TK I.[3]
-
Troubleshooting & Optimization:
-
N-terminal Acetylation: Acetylating the N-terminus blocks the action of most aminopeptidases. This modification mimics the structure of many natural proteins and can significantly increase the peptide's half-life.
-
-
Possible Cause 3: C-terminal Degradation by Deamidases. The C-terminal amide of Lom-TK I is a crucial feature for its biological activity and also provides some protection against carboxypeptidases. However, deamidases can convert the C-terminal amide to a carboxylic acid, rendering the peptide inactive.[3]
-
Troubleshooting & Optimization:
-
pH Control: Deamidation is often pH-dependent. Maintaining the pH of your solution within a stable range (typically pH 4-6) can slow down this process.
-
Structural Modifications: While more complex, modifications to the C-terminal arginine or cyclization of the peptide can provide enhanced stability against deamidation.
-
Issue 2: My Lom-TK I solution has become cloudy or has formed a precipitate.
-
Possible Cause: Aggregation. Peptides can aggregate and precipitate out of solution due to factors like pH, temperature, ionic strength, and concentration.
-
Troubleshooting & Optimization:
-
pH Adjustment: Ensure the pH of your buffer is not close to the isoelectric point (pI) of Lom-TK I. At its pI, a peptide has a net neutral charge and is often least soluble.
-
Use of Excipients: Adding stabilizing excipients can prevent aggregation. Consider including:
-
Sugars or Polyols: Sucrose, mannitol, or trehalose (B1683222) can act as cryoprotectants and lyoprotectants.
-
Surfactants: A low concentration of a non-ionic surfactant like Polysorbate 20 or Polysorbate 80 can reduce surface adsorption and aggregation.
-
-
Lower Peptide Concentration: If your experimental protocol allows, working with a lower concentration of the peptide can reduce the likelihood of aggregation.
-
Issue 3: I am observing inconsistent results in my bioassays.
-
Possible Cause: Oxidation of the Tyrosine Residue. The tyrosine (Tyr) residue in the Lom-TK I sequence is susceptible to oxidation, which can be caused by exposure to air (oxygen), trace metal ions, or light. Oxidation can alter the peptide's structure and reduce its biological activity.
-
Troubleshooting & Optimization:
-
Use Degassed Buffers: Prepare buffers with deoxygenated water to minimize dissolved oxygen.
-
Include Antioxidants: Adding antioxidants like ascorbic acid or methionine to your buffer can help prevent oxidation.
-
Add a Chelating Agent: Including a chelating agent such as EDTA can sequester metal ions that catalyze oxidation reactions.
-
Protect from Light: Store peptide solutions in amber vials or protect them from light to prevent photo-oxidation.
-
Data Presentation
Table 1: Potential Degradation Sites in this compound and Mitigation Strategies
| Residue/Bond | Degradation Pathway | Potential Enzyme/Cause | Mitigation Strategy |
| Gly-Pro (N-terminus) | N-terminal cleavage | Dipeptidyl Peptidase IV (DPP IV) | N-terminal acetylation |
| Gly-Phe | Internal cleavage | Neprilysin (NEP)-like endopeptidase | Use of NEP inhibitors (phosphoramidon, thiorphan); D-amino acid substitution |
| Gly-Val | Internal cleavage | Angiotensin-Converting Enzyme (ACE)-like endopeptidase | Use of ACE inhibitors; D-amino acid substitution |
| Tyr | Oxidation | Oxygen, metal ions, light | Use of antioxidants (ascorbic acid), chelating agents (EDTA), light protection |
| Arg-NH2 (C-terminus) | Deamidation | Chemical hydrolysis | Maintain optimal pH (typically 4-6) |
Table 2: General Effect of pH on Peptide Degradation Rates (Illustrative Examples)
| pH | Common Degradation Pathways Accelerated | General Stability Recommendation |
| < 3 | Hydrolysis (especially at Asp residues) | Generally less stable |
| 4 - 6 | Minimal degradation for many peptides | Often the most stable range |
| > 7 | Deamidation (Asn, Gln), Racemization, Oxidation | Stability decreases with increasing alkalinity |
Experimental Protocols
Protocol 1: Basic In Vitro Peptide Stability Assay in Solution
This protocol provides a general method for assessing the stability of Lom-TK I in a buffered solution.
-
Preparation of Peptide Stock Solution: Prepare a concentrated stock solution of Lom-TK I in a suitable solvent (e.g., sterile water or a buffer in which the peptide is highly soluble). Determine the exact concentration using a method like UV spectroscopy or amino acid analysis.
-
Incubation:
-
Dilute the peptide stock solution to the desired final concentration in the test buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the solution at a controlled temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide solution.
-
Immediately stop any potential degradation by adding a quenching solution (e.g., an acid like trifluoroacetic acid) and/or freezing the sample at -80°C.
-
-
Analysis:
-
Analyze the samples using a quantitative method like reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The amount of intact peptide remaining at each time point is determined by measuring the peak area from the HPLC chromatogram.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) of the peptide under the tested conditions.
-
Protocol 2: N-terminal Acetylation of a Peptide during Solid-Phase Synthesis
This protocol describes a standard method for acetylating the N-terminus of a peptide on resin.
-
Final Deprotection: After coupling the final amino acid (Gly in the case of Lom-TK I), perform the final Fmoc deprotection step to expose the N-terminal amine.
-
Washing: Thoroughly wash the resin with dimethylformamide (DMF) to remove any residual deprotection reagent.
-
Acetylation:
-
Prepare an acetylation solution (e.g., 10% acetic anhydride (B1165640) and 5% diisopropylethylamine in DMF).
-
Add the acetylation solution to the resin and agitate for 30-60 minutes at room temperature.
-
-
Washing: Wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM), and then dry the resin.
-
Cleavage and Deprotection: Proceed with the standard cleavage and side-chain deprotection protocol to release the N-terminally acetylated peptide from the resin.
-
Verification: Confirm the successful acetylation by mass spectrometry (the mass of the peptide will increase by 42.04 Da).
Visualizations
References
- 1. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of tachykinin-related peptides from different insect species on Drosophila tachykinin receptor-expressing cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, Insect tachykinin-related peptide (CAS 126985-97-5) | Abcam [abcam.com]
troubleshooting low yield in Locustatachykinin I synthesis
Welcome to the technical support center for the synthesis of Locustatachykinin I. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on addressing low peptide yield.
Frequently Asked Questions (FAQs) and Troubleshooting
This section provides a systematic approach to diagnosing and resolving low yield and other common problems in the Solid-Phase Peptide Synthesis (SPPS) of this compound (Sequence: Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂).
Q1: My overall yield of this compound is very low after purification. What are the most common causes?
A1: Low yield is a frequent issue in SPPS and can stem from problems at multiple stages.[1][2] The primary causes can be categorized into three main areas:
-
Inefficient Synthesis on Resin: Incomplete deprotection or coupling reactions lead to truncated or deletion sequences, which are impurities that reduce the yield of the correct full-length peptide.[1][3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, blocking reaction sites and preventing reagents from reaching the growing chain.[2][4]
-
Cleavage and Purification Losses: The final step of cleaving the peptide from the resin may be inefficient, or significant amounts of the product can be lost during the purification process.[1][2]
A logical first step is to determine if the issue lies with the synthesis or the cleavage/work-up. A small-scale test cleavage and Mass Spectrometry (MS) analysis of the crude product can quickly confirm if the desired peptide is being synthesized correctly on the resin.[1]
Q2: How can I monitor the synthesis in real-time to prevent low yield?
A2: Proactive monitoring is crucial for preventing low yield. The most common method is the Kaiser test (or ninhydrin (B49086) test), a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[5][6][7]
-
After Deprotection: A positive Kaiser test (intense blue beads/solution) is expected, indicating the successful removal of the Fmoc protecting group and the presence of a free amine ready for the next coupling step.[5]
-
After Coupling: A negative Kaiser test (colorless or yellow beads/solution) indicates that the coupling reaction is complete, as the free amine has been capped by the incoming amino acid.[5][7]
If a coupling step yields a positive or partially positive Kaiser test, it signals an incomplete reaction, which will lead to deletion sequences. In this case, a recoupling step is necessary.[7][8]
Q3: I suspect incomplete coupling, especially for the Arginine residue. How can I improve coupling efficiency?
A3: Incomplete coupling is a major contributor to low yield. The sequence of this compound contains Arginine, which can be challenging to incorporate due to its bulky side chain and protecting group.[9]
Solutions to Improve Coupling Efficiency:
-
Double Coupling: Perform the coupling step twice for difficult residues like Arginine or for any amino acid that follows Proline.[9]
-
Increase Reagent Concentration: Using higher concentrations (e.g., 0.5 M) of the amino acid and coupling reagents can drive the reaction to completion.[9]
-
Use a More Potent Coupling Reagent: While standard reagents like HBTU are often effective, more powerful reagents like HATU or PyBOP can be used for sterically hindered couplings.[2][4][10]
-
Extend Reaction Time: Increasing the coupling time can help ensure the reaction goes to completion.[4]
-
Microwave Synthesis: The use of microwave irradiation has been shown to enhance coupling efficiency and reduce reaction times.[11][12]
Q4: My peptide seems to be aggregating on the resin. How can I mitigate this?
A4: Peptide aggregation occurs when growing peptide chains interact with each other, forming secondary structures that hinder reagent access.[2] This is a common problem, especially in sequences with hydrophobic residues like Phenylalanine and Valine.
Strategies to Prevent Aggregation:
-
Change Solvents: Switching from the standard DMF to N-Methyl-2-pyrrolidone (NMP) or using solvent mixtures can help disrupt aggregation.[13][14]
-
Incorporate Chaotropic Salts: Adding salts like LiCl to the coupling mixture can help break up secondary structures.[4][13]
-
Use Backbone Protection: Incorporating pseudoproline dipeptides or Dmb-Glycine derivatives can disrupt the hydrogen bonding that leads to aggregation.[4][13][15]
-
Elevated Temperature: Performing coupling reactions at a higher temperature can sometimes overcome aggregation issues.[13]
Q5: The final cleavage from the resin seems inefficient, or the crude product looks impure. What can I do?
A5: The final cleavage and deprotection step is critical. The Arginine residue in this compound is protected by a Pbf group, which requires a strong acid for removal.[16] Incomplete removal of this group or side reactions caused by reactive cleavage byproducts can significantly lower the final yield.
Troubleshooting Cleavage:
-
Optimize Cleavage Cocktail: For a peptide containing Arg(Pbf), a standard cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5) . If Tryptophan were present, a more complex cocktail like Reagent R (TFA/thioanisole/EDT/anisole) would be necessary to prevent side reactions.[17]
-
Extend Cleavage Time: Peptides with multiple Arginine residues may require longer cleavage times (e.g., 3-6 hours) for complete deprotection.[18]
-
Ensure Proper Scavenging: Scavengers like Triisopropylsilane (TIS) and water are crucial to "trap" reactive carbocations generated during cleavage, preventing them from modifying the peptide.[18]
-
Improve Precipitation: If no precipitate forms upon adding cold ether, try reducing the TFA volume under a stream of nitrogen before precipitation. Re-cleaving the resin is also an option if the initial cleavage was incomplete.[19]
Data and Reagents
Table 1: Troubleshooting Guide for Low Yield
| Symptom | Probable Cause(s) | Suggested Solutions |
| Low crude yield after cleavage | Inefficient synthesis on resin; Incomplete cleavage; Peptide precipitation on resin | Perform a test cleavage and MS analysis. Optimize cleavage cocktail and time.[1][19] |
| Positive Kaiser test after coupling | Incomplete coupling reaction | Recouple the amino acid. Use a stronger coupling reagent or higher concentration.[7][9] |
| Multiple deletion peaks in HPLC/MS | Incomplete coupling or deprotection | Monitor each step with the Kaiser test.[5] Consider double coupling for difficult residues.[9] |
| Decreasing yield with chain elongation | Peptide aggregation on resin | Switch to NMP solvent. Add chaotropic salts. Use pseudoproline dipeptides if applicable.[4][13][14] |
| Side product with +252 Da mass | Incomplete removal of Arg(Pbf) group | Extend cleavage time to 3-6 hours. Use a more potent cleavage cocktail.[18] |
| No precipitate after adding ether | Peptide is soluble in ether; Incomplete cleavage | Reduce TFA volume before ether addition. Re-cleave the resin.[19] |
Table 2: Common SPPS Coupling Reagents
| Reagent | Description | Advantages |
| HBTU/HCTU | Benzotriazole-based uronium salts | Standard, effective, and fast-acting. HCTU shows higher reaction rates.[2][10] |
| HATU | Guanidinium-based aminium salt | Highly efficient, especially for sterically hindered amino acids and reducing racemization.[4][10] |
| DIC/Oxyma | Carbodiimide with an additive | Cost-effective and minimizes racemization, especially when base-free conditions are needed.[10] |
| PyBOP | Phosphonium-based reagent | Effective for difficult couplings, but produces a carcinogenic byproduct (HMPA).[2] |
Table 3: Recommended Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Ratio (v/v/v) | Target Residues & Use Case | Cleavage Time |
| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | Recommended for this compound . General purpose for peptides with Arg(Pbf), Tyr. | 2-4 hours |
| Reagent K | TFA / Phenol (B47542) / H₂O / Thioanisole / EDT | 82.5 : 5 : 5 : 5 : 2.5 | "Universal" cocktail for complex peptides containing Cys, Met, Trp, Arg. |
| Reagent R | TFA / Thioanisole / EDT / Anisole | 90 : 5 : 3 : 2 | Specifically designed for peptides containing Arg(Pbf) and Trp to minimize side reactions.[17] |
Visualized Workflows and Logic
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu)
This protocol outlines the manual synthesis on a 0.1 mmol scale using Rink Amide resin.
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.
-
Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (Example: Fmoc-Arg(Pbf)-OH):
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and DIEA (0.8 mmol, 8 eq) in 3 mL of DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
-
Monitoring:
-
Perform a Kaiser test to confirm reaction completion.[7] If the test is positive, repeat the coupling step (recouple).
-
-
Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid in the sequence: Val, Gly, Tyr(tBu), Phe, Gly, Ser(tBu), Pro, Gly.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM (5 x 5 mL) and dry under vacuum.
-
Add 5 mL of the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) to the dried resin.
-
Gently agitate at room temperature for 3 hours.
-
Filter the cleavage solution into a cold centrifuge tube.
-
Wash the resin with an additional 1-2 mL of TFA.
-
Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Kaiser Test for Monitoring Coupling
This test qualitatively assesses the presence of free primary amines on the resin.[5][7]
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN (aq) diluted to 100 mL with pyridine.
-
-
Procedure:
-
Collect a small sample of resin beads (approx. 10-15) after the coupling and washing steps.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the test tube at 100-110°C for 5 minutes.[7]
-
Observe the color of the beads and the solution.
-
-
-
Intense Blue Solution/Beads: Incomplete coupling (failed). Recouple is required.
-
Light Blue Solution / Dark Blue Beads: Incomplete coupling. Recouple is required.
-
Colorless/Yellow Solution & Beads: Complete coupling. Proceed to the next deprotection step.
-
Protocol 3: RP-HPLC Purification of this compound
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[3][20]
-
Sample Preparation:
-
Dissolve the dried crude peptide in a minimal volume of Mobile Phase A (see below), with a small amount of acetonitrile (B52724) or acetic acid to aid solubility if necessary.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
HPLC System and Conditions:
-
Column: Preparative C18 column (e.g., 10 µm, 21.2 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: e.g., 18 mL/min.[21]
-
Detection: UV at 220 nm and 280 nm.
-
Gradient: A shallow linear gradient is recommended for good resolution, for example, 5% to 45% Mobile Phase B over 40 minutes.
-
-
Procedure:
-
Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient and collect fractions corresponding to the main product peak.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical RP-HPLC and MS to confirm purity and identity.
-
Pool the pure fractions.
-
Lyophilize (freeze-dry) the pooled solution to obtain the final purified peptide as a white, fluffy powder.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. bachem.com [bachem.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. biotage.com [biotage.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
reducing non-specific binding in Locustatachykinin I ELISA
Technical Support Center: Locustatachykinin I ELISA
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers reduce non-specific binding in this compound (Lom-TK-I) Enzyme-Linked Immunosorbent Assays (ELISAs).
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in my this compound ELISA?
Non-specific binding (NSB) is the adherence of antibodies (primary or secondary) or other detection reagents to the wells of the microplate in an antigen-independent manner.[1][2] This phenomenon increases the background signal, creating a high noise-to-signal ratio that can mask the true results, reduce the sensitivity of the assay, and potentially lead to false-positive readings.[3][4] In a this compound ELISA, which measures a small peptide, minimizing background is critical for accurate quantification.
Troubleshooting High Background Signal
High background is one of the most common issues in ELISA development.[2][3] It manifests as excessive or unexpected color development across the entire plate, including in negative control wells. The primary causes are typically related to insufficient blocking, inadequate washing, or issues with antibody concentrations.[3][5]
Q2: My negative control wells show a high signal. What are the likely causes and solutions?
A high signal in negative controls indicates that the detection antibody or other reagents are binding directly to the plate or to the blocking agent.[6] This is a clear sign of non-specific binding.
Potential Causes & Solutions:
-
Ineffective Blocking: The blocking buffer has failed to cover all unoccupied hydrophobic binding sites on the plate.[4][5]
-
Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to low-affinity, non-specific interactions.[5]
-
Inadequate Washing: Unbound antibodies and reagents have not been sufficiently washed away.[4][7]
-
Cross-Reactivity of Blocking Agent: The detection antibody may be cross-reacting with the blocking agent (e.g., anti-goat secondary antibody binding to bovine IgG contaminants in a BSA-based blocker).[8]
-
Contaminated Reagents: Buffers or substrate solutions may be contaminated.[2][3]
dot graph Troubleshooting_High_Negative_Control { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="High Signal in\nNegative Control", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckBlocking [label="Optimize Blocking\n(Q3 & Q4)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckWashing [label="Optimize Washing\n(Q5)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAntibody [label="Titrate Antibodies\n(Q6)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="Check Reagent\nIntegrity", fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="Reduced Background\nSignal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckBlocking [label="Primary Suspect:\nIneffective Blocking"]; Start -> CheckWashing [label="Common Issue:\nInsufficient Washing"]; Start -> CheckAntibody [label="Possible Cause:\nExcess Antibody"]; CheckBlocking -> Result; CheckWashing -> Result; CheckAntibody -> Result; CheckReagents -> Result; Start -> CheckReagents; } caption: Decision tree for troubleshooting high negative control signals.
Q3: Which blocking agent is best for a peptide ELISA like this compound?
The choice of blocking agent is critical and often requires empirical testing.[9] For peptide ELISAs, common blockers include proteins and non-ionic detergents.[5]
-
Protein-based blockers like Bovine Serum Albumin (BSA) and non-fat dry milk are widely used.[9][10] They physically adsorb to the plate, blocking sites for non-specific interactions.[5]
-
Non-ionic detergents like Tween-20 are typically added to wash buffers to reduce surface tension and disrupt weak, non-specific interactions.[5][11]
Data Presentation: Comparison of Common Blocking Agents
The following table provides a hypothetical comparison of different blocking agents in a this compound ELISA. The goal is to achieve a low background (negative control) absorbance while maintaining a high signal for the positive control, thus maximizing the signal-to-noise ratio.
| Blocking Agent | Concentration | Avg. Negative Control (OD 450nm) | Avg. Positive Control (OD 450nm) | Signal-to-Noise Ratio (S/N) |
| 1% BSA in PBS | 1% (w/v) | 0.250 | 1.850 | 7.4 |
| 3% BSA in PBS | 3% (w/v) | 0.150 | 1.800 | 12.0 |
| 5% Non-Fat Dry Milk in PBS | 5% (w/v) | 0.120 | 1.650 | 13.8 |
| Commercial Blocker | As directed | 0.090 | 1.900 | 21.1 |
Recommendation: Start with 3% BSA or 5% non-fat dry milk. If background remains high, consider a commercial blocking solution specifically designed for ELISAs.[10] Be aware that BSA preparations can have lot-to-lot variability and may contain contaminating IgGs that cause cross-reactivity.[8][12]
Q4: How can I optimize my blocking protocol?
To improve blocking efficiency:
-
Increase Concentration: Try increasing the concentration of your protein blocker (e.g., from 1% to 3% BSA).[3]
-
Increase Incubation Time: Extend the blocking incubation time, for instance, from 1 hour to 2 hours or even overnight at 4°C.[3]
-
Add Detergent: Include a small amount of non-ionic detergent like Tween-20 (0.05%) in your blocking buffer.[3]
Experimental Protocol: Optimized Plate Blocking
-
After coating the plate with the capture antibody and washing, add 300 µL of blocking buffer (e.g., 3% IgG-Free BSA, 0.05% Tween-20 in PBS) to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C, ensuring the plate is covered to prevent evaporation.[13]
-
Wash the plate thoroughly according to the optimized washing protocol (see Q5) before adding the sample or standard.
Q5: How do I optimize the wash steps to reduce background?
Washing is a critical step for removing unbound and weakly bound reagents.[7] Insufficient washing is a major cause of high background.[4]
Key Parameters to Optimize:
-
Wash Volume: Use a volume that is greater than the coating volume. A common recommendation is 300 µL per well for a 96-well plate.[7][14]
-
Number of Washes: Increase the number of wash cycles. Most protocols recommend 3-5 cycles after each incubation step.[7][11]
-
Soak Time: Introducing a short soak time (30-60 seconds) between aspiration and dispensing can help dislodge tenacious, non-specifically bound molecules.[11]
-
Detergent: Always include a non-ionic detergent like Tween-20 (typically 0.05%) in your wash buffer to reduce surface tension.[11]
Experimental Protocol: Optimized Washing Procedure
-
Buffer Preparation: Prepare a wash buffer of Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing 0.05% (v/v) Tween-20.
-
Aspiration: After incubation, completely aspirate or decant the contents of the wells.
-
Dispensing: Immediately dispense 300-350 µL of wash buffer into each well.
-
Soaking (Optional): Allow the wash buffer to sit in the wells for 30 seconds.
-
Aspiration: Aspirate the wash buffer. For automated washers, ensure the aspiration height is optimized to minimize residual volume.[14] For manual washing, invert the plate and tap it firmly on absorbent paper to remove all liquid.[1]
-
Repeat: Repeat steps 3-5 for a total of 4-5 wash cycles.
dot graph ELISA_Workflow { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Coat [label="1. Coat Plate\n(Capture Ab)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Block [label="2. Block Plate\n(e.g., 3% BSA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sample [label="3. Add Sample/Standard\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash3 [label="Wash", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DetectAb [label="4. Add Detection Ab", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash4 [label="Wash", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="5. Add Enzyme Conjugate\n(e.g., HRP-Streptavidin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash5 [label="Wash", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate [label="6. Add Substrate\n(e.g., TMB)", fillcolor="#FBBC05", fontcolor="#202124"]; Stop [label="7. Add Stop Solution", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Read [label="8. Read Plate (450nm)", shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Coat -> Wash1 -> Block -> Wash2 -> Sample -> Wash3 -> DetectAb -> Wash4 -> Enzyme -> Wash5 -> Substrate -> Stop -> Read; } caption: Standard sandwich ELISA workflow highlighting wash steps.
Q6: Could my antibody concentrations be the problem?
Yes. Using concentrations of the primary or secondary antibodies that are too high is a common cause of non-specific binding and high background.[5] It is essential to optimize the concentration of each antibody through titration.
Experimental Protocol: Antibody Titration
-
Coat and block the plate as per your optimized protocol.
-
Prepare a checkerboard titration. Create serial dilutions of your primary (detection) antibody across the rows and serial dilutions of your enzyme-conjugated secondary antibody down the columns.
-
Include appropriate controls:
-
Positive Control: Wells with a known high concentration of this compound.
-
Negative Control (Zero Standard): Wells with sample diluent but no peptide.
-
-
Run the ELISA and measure the absorbance.
-
Analyze the data to find the antibody concentrations that provide the highest signal-to-noise ratio (i.e., the highest signal in the positive control wells with the lowest signal in the negative control wells).
dot graph NonSpecificBinding { graph [rankdir="TB", splines=ortho]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#202124"];
} caption: Diagram illustrating specific vs. non-specific antibody binding.
References
- 1. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. arp1.com [arp1.com]
- 4. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 5. biocompare.com [biocompare.com]
- 6. ChonBlock™: A Solution to False Positive Reactions in ELISA [chondrex.com]
- 7. biocompare.com [biocompare.com]
- 8. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 9. corning.com [corning.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing Locustatachykinin I Immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fixation and staining protocols for Locustatachykinin I immunohistochemistry.
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixative for this compound immunohistochemistry in insect tissues?
A1: The most commonly recommended fixative for neuropeptide immunohistochemistry, including this compound, in insect tissues is 4% paraformaldehyde (PFA) in a phosphate-buffered saline (PBS).[1][2] It is crucial to use freshly prepared PFA from powder, as commercial formalin solutions may contain methanol (B129727) and other impurities that can interfere with staining.[3]
Q2: What is the difference between paraformaldehyde (PFA) and formaldehyde (B43269)?
A2: Paraformaldehyde is a polymerized form of formaldehyde. For use as a fixative, PFA powder is depolymerized into a formaldehyde solution by heating.[3] Using freshly prepared formaldehyde from PFA is preferred for immunohistochemistry to avoid the methanol often present in commercial formalin, which can negatively impact experiments.[3]
Q3: How long should I fix the tissue?
A3: Fixation time is a critical parameter that often requires optimization. For whole-mount insect brains, fixation times can range from 2 hours to overnight at 4°C.[4] Over-fixation can mask the epitope, leading to weak or no staining, while under-fixation results in poor tissue preservation.[3][5] The optimal time depends on the size and type of the tissue.
Q4: Should I use perfusion or immersion fixation?
A4: For smaller tissue samples, immersion fixation is generally sufficient.[5] However, for larger tissues or whole organisms, perfusion with the fixative through the vascular system can provide a more rapid and uniform fixation.[5]
Q5: What could be causing weak or no staining in my experiment?
A5: Weak or no staining can result from several factors, including insufficient primary antibody concentration, improper fixation, or epitope masking.[6] Ensure your primary antibody is validated for immunohistochemistry and consider performing an antigen retrieval step. Also, confirm that your secondary antibody is appropriate for the primary antibody's host species.[5]
Q6: I am observing high background staining. What are the possible causes and solutions?
A6: High background can be caused by several factors, including excessive antibody concentration, insufficient blocking, or endogenous peroxidase activity.[7] To troubleshoot, try titrating your primary and secondary antibodies, increasing the duration or changing the blocking agent, and including a quenching step for endogenous enzymes.[7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunohistochemistry.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate fixation | Optimize fixation time and ensure the use of fresh 4% PFA.[3] Avoid over-fixation. |
| Epitope masking by fixative | Perform an antigen retrieval step. Heat-induced epitope retrieval (HIER) is a common method. | |
| Low primary antibody concentration | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[6] | |
| Incompatible secondary antibody | Ensure the secondary antibody is raised against the host species of the primary antibody.[5] | |
| Inactive reagents | Use fresh antibody solutions and ensure proper storage of all reagents. | |
| High Background Staining | Primary or secondary antibody concentration too high | Titrate the antibodies to find the optimal dilution that maximizes signal-to-noise ratio.[7] |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[8] | |
| Endogenous peroxidase activity (for HRP-based detection) | Include a step to quench endogenous peroxidases with 3% hydrogen peroxide in PBS before primary antibody incubation.[8] | |
| Inadequate washing | Ensure thorough washing steps between antibody incubations to remove unbound antibodies.[8] | |
| Tissue drying out | Keep the tissue moist with buffer at all stages of the staining procedure.[6] | |
| Non-Specific Staining | Cross-reactivity of the primary antibody | Run a negative control without the primary antibody to check for non-specific binding of the secondary antibody. |
| Presence of endogenous immunoglobulins | Use a blocking serum from the same species as the secondary antibody.[5] |
Experimental Protocols
Recommended Fixation Protocol for Insect Brain (Whole-Mount)
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
-
Dissection: Dissect the insect brain in ice-cold insect saline or PBS.
-
Fixation: Immediately transfer the dissected brain into a vial containing freshly prepared 4% Paraformaldehyde (PFA) in PBS (pH 7.4).
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C on a gentle rocker.[4] The optimal time should be determined empirically.
-
Washing: After fixation, wash the tissue three times for 10 minutes each with PBS to remove the fixative.
-
Permeabilization: For whole-mount preparations, permeabilize the tissue with PBS containing 0.5% Triton X-100 (PBST) for at least 1 hour at room temperature.
-
Blocking: Block non-specific binding by incubating the tissue in PBST containing 5-10% normal goat serum (or serum from the secondary antibody host species) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the tissue in the primary antibody solution (diluted in blocking buffer) overnight at 4°C on a gentle rocker.
-
Washing: Wash the tissue extensively with PBST (e.g., 3-4 times for 20 minutes each).
-
Secondary Antibody Incubation: Incubate with the appropriate fluorescently-labeled secondary antibody (diluted in blocking buffer) for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Final Washes: Perform final washes with PBST and then PBS.
-
Mounting: Mount the tissue in an appropriate mounting medium for microscopy.
Visualizations
Troubleshooting Workflow for Weak or No Staining
Caption: A logical workflow for troubleshooting weak or no staining results.
Putative Locustatachykinin Signaling Pathway
Caption: A putative signaling cascade for this compound in insects.
References
- 1. celexplorer.com [celexplorer.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fixation using Paraformaldehyde - Queensland Brain Institute - University of Queensland [qbi.uq.edu.au]
- 4. docs.abcam.com [docs.abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Technical Support Center: In Vitro Analysis of Locustatachykinin I Proteolytic Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the proteolytic degradation of Locustatachykinin I (Lom-TK I) in vitro.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the in vitro degradation of this compound?
A1: In vitro studies have identified several membrane-bound peptidases responsible for the degradation of this compound. The primary enzymes involved are:
-
Neprilysin (NEP)-like metalloendopeptidases: These enzymes cleave the peptide at specific internal sites.
-
Angiotensin-Converting Enzyme (ACE): This enzyme is also known to hydrolyze Lom-TK I.
-
Dipeptidyl Peptidase IV (DPP IV): This enzyme can cleave dipeptides from the N-terminus of the peptide.[1]
Q2: What are the known cleavage sites of these enzymes on this compound?
A2: The amino acid sequence of Lom-TK I is Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂. The identified cleavage sites are:
-
Neprilysin (NEP): Primarily cleaves between Gly⁵ and Phe⁶.[1]
-
Angiotensin-Converting Enzyme (ACE): Primarily cleaves between Gly⁸ and Val⁹.[1]
-
Dipeptidyl Peptidase IV (DPP IV): Removes the N-terminal Gly¹-Pro² dipeptide.[1]
Q3: How can I prevent the degradation of this compound in my in vitro experiments?
A3: To prevent degradation, it is crucial to use a cocktail of peptidase inhibitors. Specific and effective inhibitors for the key enzymes include:
-
Phosphoramidon (B1677721): A potent inhibitor of neprilysin (NEP).
-
Captopril (B1668294): A specific inhibitor of angiotensin-converting enzyme (ACE).
The use of a combination of these inhibitors is recommended to ensure the stability of Lom-TK I during your experiments.
Q4: What is the general signaling pathway for this compound?
A4: this compound acts through G-protein coupled receptors (GPCRs). In insects, tachykinin receptors, such as TkR86C and TkR99D in Drosophila, have been identified.[2] Upon binding of Lom-TK I to its receptor, a conformational change activates associated G-proteins, typically Gαq and/or Gαs. This activation leads to the stimulation of downstream effector enzymes:
-
Phospholipase C (PLC): Activation of PLC leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and activation of Protein Kinase C (PKC).
-
Adenylyl Cyclase (AC): Activation of AC increases the intracellular concentration of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[3][4]
These signaling cascades ultimately lead to the physiological response.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro degradation studies of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid disappearance of this compound peak in HPLC analysis | Inadequate inhibition of peptidases. | - Ensure the use of a fresh cocktail of peptidase inhibitors (phosphoramidon and captopril) at appropriate concentrations. - Pre-incubate the enzyme preparation with the inhibitors before adding this compound. - Verify the activity of the inhibitors. |
| High peptidase activity in the tissue preparation. | - Reduce the concentration of the tissue homogenate or membrane fraction in the assay. - Perform experiments at a lower temperature (e.g., 4°C) to reduce enzyme activity, though this may also affect the degradation kinetics. | |
| Inconsistent degradation rates between replicates | Pipetting errors or inconsistent sample handling. | - Use calibrated pipettes and ensure accurate and consistent addition of all reagents. - Maintain a consistent temperature and incubation time for all samples. |
| Variability in the activity of the enzyme preparation. | - Use a fresh batch of tissue homogenate or membrane fraction for each experiment and ensure it is well-homogenized. - Perform a protein quantification assay to normalize the amount of enzyme preparation used in each replicate. | |
| Appearance of unexpected peaks in HPLC chromatogram | Presence of contaminating peptides in the synthetic this compound. | - Check the purity of the synthetic peptide using analytical HPLC before starting the degradation assay. |
| Non-specific binding of the peptide or its fragments to the HPLC column. | - Optimize the HPLC method, including the mobile phase composition and gradient, to ensure good peak separation and shape. - Use a column with a different stationary phase if necessary. | |
| Formation of multiple degradation products. | - Analyze the fragments using mass spectrometry (LC-MS) to identify the cleavage sites and confirm the identity of the degradation products. | |
| No degradation of this compound observed | Inactive enzyme preparation. | - Prepare a fresh batch of tissue homogenate or membrane fraction. - Verify the activity of the preparation using a known substrate for one of the expected peptidases. |
| Inappropriate assay conditions. | - Ensure the pH and temperature of the incubation buffer are optimal for the activity of the target peptidases. - Check the concentration of this compound; very high concentrations might saturate the enzymes. |
III. Experimental Protocols
Protocol 1: In Vitro Degradation Assay of this compound
This protocol outlines the steps to assess the in vitro degradation of this compound by insect neuronal membranes and the efficacy of peptidase inhibitors.
Materials:
-
Synthetic this compound (Lom-TK I)
-
Insect neuronal membrane preparation (e.g., from locust brains)
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Phosphoramidon solution
-
Captopril solution
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Lom-TK I in the incubation buffer.
-
Prepare stock solutions of phosphoramidon and captopril in the appropriate solvent.
-
-
Reaction Setup:
-
Set up three sets of microcentrifuge tubes:
-
Control (No Inhibitors): Incubation buffer + Neuronal membrane preparation + Lom-TK I
-
With Inhibitors: Incubation buffer + Phosphoramidon + Captopril + Neuronal membrane preparation + Lom-TK I
-
No Enzyme Control: Incubation buffer + Lom-TK I
-
-
-
Incubation:
-
Pre-incubate the tubes containing the neuronal membrane preparation and inhibitors (if applicable) at 37°C for 10 minutes.
-
Initiate the reaction by adding Lom-TK I to each tube.
-
Incubate the reactions at 37°C.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.
-
-
Reaction Termination:
-
Immediately stop the reaction by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN) to the aliquot.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Transfer the supernatant to HPLC vials.
-
Inject the samples onto the HPLC system.
-
Separate the undegraded Lom-TK I and its fragments using a suitable gradient of ACN in water with 0.1% TFA.
-
Monitor the elution profile at a wavelength of 214 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact Lom-TK I at each time point.
-
Calculate the percentage of Lom-TK I remaining over time for each condition.
-
Determine the degradation rate and half-life of Lom-TK I in the presence and absence of inhibitors.
-
IV. Data Presentation
Table 1: Hypothetical Degradation of this compound in the Presence of Peptidase Inhibitors
| Time (minutes) | % Lom-TK I Remaining (No Inhibitors) | % Lom-TK I Remaining (With Inhibitors) |
| 0 | 100 | 100 |
| 15 | 65 | 98 |
| 30 | 40 | 95 |
| 60 | 15 | 92 |
| 120 | <5 | 88 |
Table 2: Efficacy of Peptidase Inhibitors on this compound Half-Life
| Condition | Inhibitor(s) | Half-life (t½) of Lom-TK I (minutes) |
| Control | None | ~25 |
| NEP Inhibition | Phosphoramidon | ~90 |
| ACE Inhibition | Captopril | ~60 |
| Combined | Phosphoramidon + Captopril | >180 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.
V. Visualizations
Caption: Experimental workflow for the in vitro degradation assay of this compound.
Caption: Signaling pathway of this compound.
References
- 1. Methods for the investigation of neuropeptide catabolism and stability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Tachykinin signaling inhibits task-specific behavioral responsiveness in honeybee workers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin signaling inhibits task-specific behavioral responsiveness in honeybee workers | eLife [elifesciences.org]
Technical Support Center: Enhancing the Solubility of Synthetic Locustatachykinin I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of synthetic Locustatachykinin I (Lom-TK-I).
Understanding this compound
This compound is an insect neuropeptide with the amino acid sequence Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[1] While often cited as water-soluble, achieving desired concentrations in aqueous buffers for various experimental assays can be challenging due to the peptide's physicochemical properties. This guide offers systematic approaches to enhance its solubility.
Troubleshooting Guide
Issue 1: Peptide fails to dissolve in aqueous buffers (e.g., water, PBS).
Cause: The peptide may be aggregating due to its hydrophobic residues (Phenylalanine, Tyrosine, Valine) and the overall charge characteristics at a given pH.
Solutions:
-
Sonication: Briefly sonicate the peptide solution in a water bath. This can help break up aggregates and facilitate dissolution.
-
pH Adjustment:
-
Analysis: this compound has a basic residue (Arginine) and an N-terminal amine group, giving it a net positive charge at neutral or acidic pH.
-
Action: Attempt to dissolve the peptide in a dilute acidic solution. Start with sterile, distilled water, and if solubility is poor, add a small amount of 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
-
Use of Co-solvents: For highly resistant solubility issues, a small amount of an organic solvent can be used for initial solubilization.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
-
Procedure: Dissolve the peptide in a minimal volume of 100% DMSO. Once fully dissolved, slowly add the aqueous buffer to the desired final concentration while vortexing. Note: For cell-based assays, the final DMSO concentration should ideally be below 1% to avoid cytotoxicity.
-
Issue 2: Peptide precipitates out of solution after initial dissolution.
Cause: This often occurs when a concentrated stock solution in an organic solvent is diluted too quickly into an aqueous buffer, causing the peptide to crash out of solution.
Solutions:
-
Slow Dilution: Add the concentrated peptide stock solution dropwise into the vortexing aqueous buffer. This ensures rapid and even dispersion, preventing localized high concentrations.
-
Lower Final Concentration: The desired final concentration may exceed the peptide's solubility limit in the final buffer. Try preparing a more dilute solution.
-
Gentle Warming: Gently warm the solution to 30-40°C. This can sometimes help to redissolve precipitated peptide. However, prolonged heating should be avoided to prevent peptide degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first solvent to try for dissolving synthetic this compound?
A1: Always start with high-purity, sterile, distilled water. If the peptide does not dissolve readily, proceed to the troubleshooting steps outlined above.
Q2: How can I determine the net charge of my this compound peptide?
A2: The net charge can be estimated by summing the charges of the ionizable groups at a specific pH. For this compound (GPSGFYGVR-NH2):
-
Basic residues (positively charged at neutral pH): Arginine (+1), N-terminal amino group (+1).
-
Acidic residues (negatively charged at neutral pH): None.
-
C-terminus: Amidated (neutral). Therefore, at neutral pH, the estimated net charge is +2, indicating it is a basic peptide.
Q3: Are there any solvents I should avoid?
A3: While DMSO is effective, it can be incompatible with certain assays. Always check the tolerance of your experimental system to any organic co-solvents. Avoid strong bases for dissolution, as they can cause peptide degradation.
Q4: How should I store my dissolved this compound?
A4: Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation and aggregation.
Quantitative Solubility Data Summary
| Solvent System | Expected Solubility | Maximum Recommended Organic Co-solvent for Cell-based Assays |
| Sterile, Distilled Water | Moderate | N/A |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Moderate | N/A |
| 10% Acetic Acid | High | N/A (neutralize before use in assays) |
| Dimethyl Sulfoxide (DMSO) | High | < 1% |
| Acetonitrile (ACN) | Moderate to High | < 1% |
| Ethanol | Low to Moderate | < 1% |
Experimental Protocols
Protocol 1: Standard Dissolution in Aqueous Buffer
-
Bring the lyophilized peptide vial to room temperature.
-
Centrifuge the vial briefly to ensure all the peptide powder is at the bottom.
-
Add the required volume of sterile, distilled water or desired aqueous buffer to achieve the target concentration.
-
Vortex the solution for 30-60 seconds.
-
If undissolved particles remain, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect for clarity. If the solution is clear, it is ready for use.
Protocol 2: Dissolution using an Acidic Solution
-
Follow steps 1 and 2 from Protocol 1.
-
Add a small volume of sterile, distilled water.
-
While vortexing, add 10% acetic acid dropwise until the peptide completely dissolves.
-
Add the remaining aqueous buffer to reach the final desired volume and concentration.
-
If necessary, adjust the pH of the final solution to be compatible with your experiment.
Protocol 3: Dissolution using an Organic Co-solvent (DMSO)
-
Follow steps 1 and 2 from Protocol 1.
-
Add a minimal volume of 100% DMSO (e.g., 10-20 µL) to the lyophilized peptide.
-
Vortex until the peptide is fully dissolved.
-
Slowly add the peptide-DMSO solution dropwise to the vigorously stirring aqueous buffer to achieve the final concentration.
-
Ensure the final concentration of DMSO is compatible with your experimental setup.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: Experimental workflow for dissolving synthetic peptides.
References
Technical Support Center: Locustatachykinin I Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Locustatachykinin I to prevent oxidation and ensure its stability for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the long-term storage of lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder, with -80°C being preferable for maximum preservation.[1][2][3] Under these conditions, most lyophilized peptides can remain stable for several years.[3] For short-term storage, refrigeration at 4°C is acceptable for a few weeks to months.[4][5]
Q2: My lyophilized this compound peptide appears as a gel or is barely visible in the vial. Is this normal?
Yes, this can be normal. Some peptides, particularly short sequences, are highly hygroscopic and can appear as a gel or a very small amount of powder.[6] The apparent volume of the powder can vary between vials containing the same quantity of peptide.
Q3: How should I handle the vial of lyophilized this compound upon removal from the freezer?
To prevent moisture contamination, it is crucial to allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening it.[2][7] This prevents condensation from forming on the cold peptide surface.[7][8]
Q4: The amino acid sequence of this compound is Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2. Are any of these residues particularly susceptible to oxidation?
The amino acid Tyrosine (Tyr) in the this compound sequence contains an aromatic ring that is susceptible to oxidation.[9] While not as prone to oxidation as Cysteine (Cys) or Methionine (Met), proper precautions should still be taken to minimize exposure to oxygen.[1][2][4][8][10]
Q5: How can I minimize the risk of oxidation during the storage of lyophilized this compound?
To minimize oxidation, after dispensing the desired amount of peptide, it is recommended to purge the vial with an inert gas like dry nitrogen or argon before resealing.[1][2][4][7] Storing the peptide in amber vials or containers wrapped in aluminum foil will protect it from light, which can also catalyze oxidation.[1][8][10]
Q6: What is the recommended procedure for storing this compound once it is reconstituted in a solution?
The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[3][4][5] If storage in solution is necessary, the following steps are recommended:
-
Use a sterile, slightly acidic buffer at a pH between 5 and 6.[2][3][4][8]
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the solution into single-use volumes.[2][3][4][7]
-
Store the aliquots at -20°C or colder, with -80°C being optimal for longer-term storage.[1][2][3][5]
Q7: How long can I store reconstituted this compound?
Peptide solutions are generally stable for up to a week at 4°C.[2] For longer storage, peptide solutions can be kept for 3-4 months at -20°C and up to a year at -80°C.[1] However, peptides with inherent instabilities have shorter shelf lives in solution.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Biological Activity | Peptide degradation due to improper storage (e.g., exposure to moisture, oxygen, light, or repeated freeze-thaw cycles). | Store lyophilized peptide at -80°C under an inert gas.[1] Aliquot solutions to avoid freeze-thaw cycles.[3] Use sterile buffers at pH 5-6 for reconstitution.[3] |
| Inconsistent Experimental Results | Gradual degradation of the peptide stock over time. Inaccurate peptide concentration due to moisture absorption. | Use freshly prepared solutions for critical experiments.[3] Always allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent moisture uptake.[3][7] |
| Visible Particulates or Cloudiness in Solution | Peptide aggregation or poor solubility. | Centrifuge the solution to remove aggregates before use.[3] Consider re-evaluating the buffer composition and pH for optimal solubility.[3] Sonication can also aid in dissolution.[3] |
Quantitative Data Summary
Table 1: Recommended Storage Temperatures and Durations for this compound
| Form | Storage Condition | Short-Term Duration | Long-Term Duration |
| Lyophilized | Room Temperature (20-25°C) | Up to 3 weeks[8] | Not Recommended |
| Refrigerated (2-8°C) | 3-6 months[8] | Not Recommended | |
| Freezer (-20°C) | 1-2 weeks[2][8] | Several years[1][3] | |
| Deep Freezer (-80°C) | Recommended for any duration | Up to 2 years or longer[1][2][8] | |
| In Solution | Refrigerated (4°C) | Up to 1 week[1][2] | Not Recommended |
| Freezer (-20°C) | Up to 1 month[1] | 3-4 months[1] | |
| Deep Freezer (-80°C) | Recommended for any duration | Up to 1 year[1] |
Experimental Protocols
Protocol 1: Proper Aliquoting and Storage of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature inside a desiccator. This typically takes 30-60 minutes.
-
Weighing: In a controlled environment with low humidity, carefully weigh out the desired amount of peptide for your immediate experiment into a separate, sterile microfuge tube.
-
Inert Gas Purge: To protect the remaining stock, gently purge the original vial with a stream of dry nitrogen or argon gas for 10-15 seconds to displace any atmospheric oxygen.[2][4][7]
-
Sealing: Immediately and tightly recap the original vial. For added protection, you can wrap the cap with parafilm.[1]
-
Storage: Return the stock vial to -20°C or -80°C for long-term storage.[1][2]
-
Documentation: Clearly label all aliquots and the stock vial with the peptide name, concentration (if applicable), and date.
Protocol 2: Reconstitution and Storage of this compound Solution
-
Solvent Selection: Reconstitute the peptide in a sterile, slightly acidic buffer (pH 5-6).[3][4] High-quality, sterile water can also be used. Avoid buffers containing salts like PBS for initial reconstitution as they can hinder solubility.
-
Dissolution: Add the appropriate volume of the chosen solvent to the vial containing the pre-weighed peptide. Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[3] A fully solubilized peptide solution should be clear with no visible particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately divide the peptide solution into single-use aliquots in sterile, low-protein-binding microfuge tubes.[2][3][7]
-
Storage: Store the aliquots at -20°C or, for longer-term stability, at -80°C.[1][2][5]
-
Labeling: Ensure each aliquot is clearly labeled with the peptide name, concentration, and the date of reconstitution.
Visualizations
Caption: Workflow for optimal storage of lyophilized this compound.
Caption: Decision tree for troubleshooting peptide degradation issues.
Caption: Key environmental factors that can lead to peptide oxidation.
References
- 1. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 2. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. peptide.com [peptide.com]
- 8. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. Peptide Storage - Altara Peptides [altarapeptides.com]
cross-reactivity issues with Locustatachykinin I antibodies
This technical support center provides troubleshooting guidance and frequently asked questions regarding cross-reactivity issues with Locustatachykinin I (Lom-TK-I) antibodies. It is intended for researchers, scientists, and drug development professionals utilizing these antibodies in their experiments.
Troubleshooting Guides
Cross-reactivity of polyclonal antibodies is a common issue, particularly when targeting peptides that are part of a larger family of structurally similar molecules. For this compound antibodies, the primary concern is cross-reactivity with other members of the tachykinin family present in insects.
Potential Cross-Reactivity Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| High background staining or multiple bands in Western Blot | 1. Non-specific binding of the primary or secondary antibody. 2. Cross-reactivity of the primary antibody with other tachykinin-related peptides. | 1. Optimize antibody concentrations. 2. Increase the stringency of wash steps. 3. Use a different blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST). 4. Perform a pre-adsorption control with the immunizing peptide (this compound). 5. If available, use a sample from a knockout organism as a negative control. |
| Unexpected positive staining in Immunohistochemistry (IHC) / Immunocytochemistry (ICC) | 1. The antibody is recognizing other endogenous tachykinins with similar epitopes. 2. "Mouse-on-mouse" cross-reactivity if using a mouse primary antibody on mouse tissue. | 1. Perform a peptide competition assay to confirm specificity. 2. Use a secondary antibody that is pre-adsorbed against the species of the sample tissue. 3. For mouse-on-mouse staining, use a specialized blocking kit or a directly conjugated primary antibody. |
| Inaccurate quantification in ELISA | The antibody is detecting other tachykinins in the sample, leading to an overestimation of this compound concentration. | 1. Validate the ELISA with a peptide competition assay using a panel of related insect neuropeptides. 2. If significant cross-reactivity is observed, consider developing a more specific monoclonal antibody or using an alternative quantification method like mass spectrometry. |
Quantitative Cross-Reactivity Data Template
| Peptide | Sequence | IC50 (nM) | % Cross-Reactivity |
| This compound | GPSGFYGVG-NH2 | User Determined | 100% |
| Locustatachykinin II | APLSSGFYGVG-NH2 | User Determined | User Calculated |
| Leucokinin I | DPAFNSWGG-NH2 | User Determined | User Calculated |
| Substance P | RPKPQQFFGLM-NH2 | User Determined | User Calculated |
| Other related peptides | User Determined | User Calculated |
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Peptide) x 100
Frequently Asked Questions (FAQs)
Q1: My anti-Locustatachykinin I antibody is staining cells that are not supposed to express this peptide. What could be the reason?
A1: This is a classic sign of antibody cross-reactivity. An antiserum raised against this compound has been shown to also recognize Locustatachykinin II and likely other locustatachykinins due to their high degree of structural similarity[1]. To verify that the staining is specific to this compound, you should perform a pre-adsorption control experiment.
Q2: How can I be sure that the signal I am detecting is specific to this compound?
A2: The gold standard for demonstrating antibody specificity is to use a multi-pronged approach. This includes:
-
Peptide Competition/Pre-adsorption Assay: Pre-incubating the antibody with an excess of the immunizing peptide (this compound) should abolish the specific signal in your assay.
-
Negative Controls: If possible, use tissue from an organism where the gene for Locustatachykinin has been knocked out.
-
Western Blotting: A specific antibody should ideally detect a single band at the expected molecular weight of the this compound precursor protein.
Q3: What is the difference between a peptide competition assay and a pre-adsorption control?
A3: These terms are often used interchangeably. Both involve pre-incubating the primary antibody with the peptide it was raised against before applying it to the sample. The underlying principle is that the binding sites of the specific antibodies will be occupied by the free peptide, thus preventing them from binding to the target protein in the tissue or on the blot. Any remaining signal can then be considered non-specific.
Q4: Can I use a this compound antibody for quantitative studies like ELISA?
A4: You can, but with caution. Given the high potential for cross-reactivity with other tachykinins, it is crucial to first validate the antibody's specificity using a competitive ELISA with a panel of related peptides. If significant cross-reactivity is detected, your quantitative results may be an overestimation of the actual this compound concentration.
Experimental Protocols
Peptide Competition Assay / Pre-adsorption Control for Immunohistochemistry (IHC)
This protocol is designed to confirm the specificity of your this compound antibody staining in tissue sections.
Materials:
-
This compound antibody
-
Synthetic this compound peptide
-
Your established IHC protocol reagents (blocking buffer, secondary antibody, detection reagents)
-
Two identical tissue sections per experiment
Procedure:
-
Determine Optimal Antibody Dilution: First, determine the optimal working dilution of your primary antibody that gives a clear and specific signal with minimal background.
-
Prepare Antibody Solutions: Prepare two tubes of the primary antibody at its optimal dilution in your IHC blocking buffer.
-
Tube A (Blocked Antibody): To this tube, add the synthetic this compound peptide to a final concentration that is in 5-10 fold molar excess of the antibody concentration.
-
Tube B (Control Antibody): To this tube, add an equal volume of the buffer that the peptide was dissolved in.
-
-
Incubation: Gently mix both tubes and incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Staining: Proceed with your standard IHC protocol, using the solution from Tube A on one tissue section and the solution from Tube B on the identical control tissue section.
-
Analysis: Compare the staining patterns. A specific signal should be present in the control sample (Tube B) and absent or significantly reduced in the sample stained with the blocked antibody (Tube A).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
This protocol allows for the quantitative assessment of the cross-reactivity of your this compound antibody with other peptides.
Materials:
-
96-well microplate
-
This compound antibody
-
Synthetic this compound peptide (for standard curve)
-
Synthetic competitor peptides (e.g., Locustatachykinin II, Leucokinin I)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a fixed, subsaturating concentration of synthetic this compound peptide in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the standard this compound peptide and the competitor peptides in assay buffer.
-
In separate wells, add a fixed, limiting concentration of the primary this compound antibody.
-
Add the different concentrations of the standard or competitor peptides to the wells.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standard this compound peptide.
-
Determine the IC50 value (the concentration of peptide that inhibits 50% of the antibody binding) for this compound and each competitor peptide.
-
Calculate the percent cross-reactivity for each competitor peptide using the formula provided in the data template table.
-
Visualizations
Caption: Conceptual diagram of antibody specificity and cross-reactivity.
Caption: Experimental workflow for a pre-adsorption control.
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway for Locustatachykinin.
References
Technical Support Center: Optimizing Agonist Concentration for Dose-Response Curves
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of agonist concentrations for dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and what are its key parameters?
A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug or agonist and the magnitude of its biological or pharmacological response.[1] These curves are typically sigmoidal when plotted on a semi-log scale (logarithm of the concentration on the x-axis and the response on the y-axis).[1][2] The analysis of this curve provides crucial information about the agonist's activity.[1]
Key parameters derived from a dose-response curve are summarized in the table below.
| Parameter | Description | Significance |
| EC50 | Half-maximal Effective Concentration: The concentration of an agonist that produces 50% of the maximal possible response.[2][3] | A measure of the agonist's potency . A lower EC50 value indicates higher potency.[4][5] |
| Emax | Maximal Effect: The maximum response that can be produced by the agonist at any concentration.[2] | A measure of the agonist's efficacy . It reflects the ability of the agonist to activate the receptor and elicit a biological response.[6] |
| Hill Slope | Also known as the slope factor, it describes the steepness of the curve.[2][7] | A Hill slope of 1.0 suggests a standard ligand-receptor interaction. A slope >1.0 may indicate positive cooperativity, while a slope <1.0 can suggest negative cooperativity or more complex biological interactions.[2][7] |
| Bottom Plateau | The minimum response observed, often in the absence of the agonist (basal response).[7] | Establishes the baseline for the assay. |
| Top Plateau | The maximum response observed, corresponding to Emax.[7] | Defines the upper limit of the response. |
Q2: How should I select the initial concentration range for my agonist?
Selecting the right concentration range is critical to generating a complete sigmoidal curve.
-
Literature Review: Check for published Kd (dissociation constant), EC50, or IC50 values for your agonist or similar compounds.[4] A drug with a nanomolar (nM) dissociation constant will require a much lower concentration range than one with a micromolar (µM) constant.[4]
-
Broad Range Pilot Experiment: If no prior data exists, start with a wide range of concentrations, spanning several orders of magnitude (e.g., from 1 picomolar to 10 micromolar).[8] This helps to identify the approximate range where the response occurs.
-
Serial Dilutions: Use serial dilutions, typically 3-fold or 10-fold, to cover the concentration range evenly.[9]
Q3: My dose-response curve is not sigmoidal. What could be the cause?
A non-sigmoidal curve can result from several factors.[2]
-
Incorrect Dose Range: The concentrations tested may be too high or too low, capturing only the top or bottom plateau of the curve.[2] Try expanding the concentration range in both directions.
-
Compound Instability: The agonist may be degrading during the experiment. Prepare fresh solutions for each experiment and minimize the time between dilution and use.[2]
-
Cell Health Issues: Poor cell viability or inconsistent cell density can lead to erratic responses.[8] Ensure cells are healthy and plated at a consistent density.
-
Biphasic Response: Some compounds can produce a "U-shaped" or biphasic curve, where the response decreases at higher concentrations. This can be a genuine biological effect, possibly due to off-target effects or receptor desensitization at high concentrations.[2][10]
Q4: I am observing high variability between replicate wells. How can I reduce it?
High variability is a common challenge that can obscure statistically significant results.[11]
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[8][10] Use calibrated pipettes, proper techniques, and consider automated liquid handlers for low volumes.[8]
-
Inconsistent Cell Health and Density: Ensure cells are in a logarithmic growth phase with high viability (>95%) and use a consistent seeding density for all plates.[8]
-
Edge Effects: Wells on the edge of a microtiter plate can be prone to evaporation, leading to altered concentrations. Avoid using the outermost wells or ensure proper plate sealing and humidification.
-
Compound Precipitation: The agonist may be precipitating at higher concentrations.[10] Visually inspect stock solutions and dilutions, and verify the agonist's solubility in the assay buffer.[10]
Q5: My dose-response curve does not reach a plateau. What does this mean?
An incomplete curve that doesn't reach a clear maximum plateau can be due to several reasons.
-
Concentration Range Too Low: The highest concentration tested may be insufficient to elicit a maximal response. You need to extend the curve to higher concentrations.
-
Partial Agonism: The compound may be a partial agonist, meaning it cannot produce the full response of the system, even at saturating concentrations.[7][10] To test this, compare its maximal effect (Emax) to that of a known full agonist for the same receptor.[10]
-
Solubility Issues: The agonist's solubility limit may have been reached before it could produce a maximal response.
Q6: The Hill slope of my curve is very steep or shallow. What does this indicate?
The Hill slope provides insight into the nature of the binding interaction.[7]
-
Steep Hill Slope (>1.5): This may suggest positive cooperativity, where the binding of one agonist molecule increases the affinity for subsequent molecules. It can also be an artifact of the assay system, so it's important to review the data for outliers.[10]
-
Shallow Hill Slope (<0.5): This can indicate negative cooperativity, complex multi-step biological responses, or potential issues such as antagonist contamination or agonist degradation.[10] It may also be beneficial to increase the incubation time to ensure the system has reached equilibrium.[10]
Troubleshooting Guides
The following tables provide a structured approach to troubleshooting common problems in dose-response experiments.
Problem 1: No Response or Very Weak Response
| Possible Cause | Recommended Solution |
| Inactive Compound | Use a fresh batch of the agonist. Confirm the activity of the assay system with a known positive control.[2] |
| Low Receptor Expression | Confirm receptor expression levels in your cell line using methods like qPCR or Western blot. Consider using a cell line with higher or stable receptor expression.[10] |
| Incorrect Assay Choice | Ensure the chosen assay readout (e.g., cAMP, calcium) is appropriate for the primary signaling pathway of the target receptor. For example, Gαi/o coupled receptors typically inhibit adenylyl cyclase, leading to a decrease in cAMP.[2][10] |
| Suboptimal Assay Conditions | Optimize assay parameters such as buffer composition (pH, ionic strength), temperature, and incubation time.[2][8] |
Problem 2: Poor Reproducibility or High Variability
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health/Density | Standardize cell culture and plating procedures. Ensure cells are healthy and have high viability (>95%) before starting the experiment.[8] |
| Pipetting Errors | Use calibrated pipettes and proper, consistent pipetting techniques. For low volumes, consider using automated liquid handlers.[8] |
| Compound Degradation/Precipitation | Prepare fresh dilutions for each experiment.[8] Check the solubility of the agonist in the assay buffer and visually inspect for precipitation.[10] |
| Inconsistent Incubation Times | Use a timer and standardize all incubation steps precisely.[8] |
Experimental Protocols
General Protocol for an In-Vitro Dose-Response Functional Assay (e.g., cAMP Assay for a Gαi-coupled Receptor)
This protocol outlines the key steps for generating a dose-response curve for an agonist acting on a G-protein coupled receptor (GPCR) that signals through the Gαi pathway to inhibit cAMP production.
-
Cell Preparation:
-
Culture cells expressing the target receptor to approximately 80% confluency.
-
Harvest the cells and perform a cell count to determine concentration and viability.
-
Resuspend the cell pellet in an appropriate stimulation buffer (e.g., DMEM) to the desired final cell density. This density should be optimized beforehand.[12]
-
-
Agonist Dilution Series:
-
Prepare a stock solution of the agonist in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the agonist stock in the stimulation buffer to create a range of concentrations. It is common to use a 10-point curve with 3-fold or 10-fold dilutions.
-
-
Assay Procedure:
-
Dispense the cell suspension into a microtiter plate (e.g., a 96-well or 384-well plate).
-
Add a cAMP-stimulating agent, such as Forskolin, to all wells (except for negative controls) to increase basal cAMP levels. The optimal Forskolin concentration should be predetermined.[2][12]
-
Immediately add the different concentrations of the prepared agonist dilutions to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate for an optimized time (e.g., 30 minutes) at 37°C.[2]
-
Lyse the cells and proceed with cAMP detection using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence) from each well.
-
Convert the raw signal to cAMP concentrations using a standard curve run in parallel.[12]
-
Plot the measured cAMP levels (or % inhibition of the Forskolin response) against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, to determine the EC50, Emax (or Imax), and Hill slope.[7][13]
-
Visualizations
Signaling Pathways and Workflows
Caption: Overview of Gs (stimulatory) and Gi (inhibitory) GPCR signaling pathways.
Caption: Step-by-step workflow for a typical dose-response experiment.
References
- 1. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Roman Hillje [romanhaa.github.io]
- 4. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Agonist efficiency from concentration-response curves: Structural implications and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Expression of Functional Locustatachykinin I Receptors
Welcome to the technical support center for the in vitro expression of functional Locustatachykinin I (Lom-TK-I) receptors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome common challenges in expressing and characterizing this insect G protein-coupled receptor (GPCR).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing functional Lom-TK-I receptors in vitro?
A1: The primary challenges stem from the fact that Lom-TK-I receptors, like many G protein-coupled receptors (GPCRs), are transmembrane proteins that can be difficult to express in heterologous systems.[1][2] Common issues include:
-
Low or undetectable expression levels: Insect GPCRs often have low natural abundance, and achieving high expression levels in systems like mammalian or insect cells can be difficult.[1][2]
-
Improper protein folding and trafficking: As membrane proteins, GPCRs require correct insertion into the cell membrane to be functional. Heterologous expression systems may not always provide the necessary cellular machinery for this, leading to misfolded protein retained within the cell.[3][4]
-
Lack of functional activity: Even if the receptor is expressed and localized to the cell membrane, it may not couple effectively with the G proteins of the host cell, resulting in a lack of downstream signaling upon ligand binding.
-
Cellular toxicity: Overexpression of some GPCRs can be toxic to the host cells, leading to poor cell health and low protein yields.[4]
Q2: Which cell line is best for expressing the Lom-TK-I receptor?
A2: There is no single "best" cell line, as the optimal choice can depend on the specific experimental goals. However, commonly used and generally successful cell lines for GPCR expression include:
-
Mammalian cell lines: HEK293 (Human Embryonic Kidney 293) and CHO (Chinese Hamster Ovary) cells are popular choices because they possess the necessary machinery for post-translational modifications similar to those in native systems and are amenable to transient and stable transfection.[4][5] They have been successfully used for functional assays of other tachykinin receptors.[6]
-
Insect cell lines: Sf9 (Spodoptera frugiperda) or High Five™ (Trichoplusia ni) cells, often used with a baculovirus expression system (BEVS), can produce very high levels of recombinant protein.[1][7][8][9] This system is particularly useful for producing large quantities of receptor for structural studies.[1][2]
It is often necessary to test multiple cell lines to find the one that provides the best balance of expression level and functional activity for the Lom-TK-I receptor.
Q3: What is the expected signaling pathway for the Lom-TK-I receptor?
A3: Tachykinin receptors, including those in insects, typically signal through Gq/11 G proteins.[6][10] Upon activation by Lom-TK-I, the receptor is expected to activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[6][10] This increase in intracellular Ca2+ is a common readout for functional assays.[11]
Troubleshooting Guides
Issue 1: Low or No Receptor Expression
You've transfected your cells with the Lom-TK-I receptor construct, but you cannot detect the protein via Western blot or functional assay.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal Codon Usage | The codon usage of the Locusta migratoria gene may not be optimal for expression in mammalian or insect cells. | Codon Optimization: Synthesize the Lom-TK-I receptor gene with codons optimized for your chosen expression system (e.g., Homo sapiens for HEK293/CHO or Spodoptera frugiperda for Sf9). Many commercial gene synthesis services offer this. |
| Inefficient Transcription/Translation | The expression vector may lack elements needed for high-level expression. | Vector Optimization: Ensure your vector contains a strong promoter (e.g., CMV for mammalian, polyhedrin for baculovirus).[4][9] Include a Kozak sequence (GCCACCATGG) upstream of the start codon for efficient translation initiation in mammalian cells.[4] |
| Poor mRNA or Protein Stability | The receptor transcript or protein may be rapidly degraded. | Add N- and C-terminal Tags: Fuse a small epitope tag (e.g., FLAG, HA, or V5) to the N- or C-terminus for easier detection by Western blot.[4] Fusion to proteins like Maltose Binding Protein (MBP) or thermostabilized apocytochrome b562RIL can sometimes improve stability and expression.[2] |
| Inefficient Transfection | The plasmid DNA may not be efficiently entering the cells. | Optimize Transfection: Use a fluorescent protein control (e.g., GFP) to determine transfection efficiency. Optimize the DNA:transfection reagent ratio and cell confluency at the time of transfection. For baculovirus systems, optimize the Multiplicity of Infection (MOI).[9] |
Issue 2: Receptor is Expressed but Non-Functional
A band for the Lom-TK-I receptor is visible on a Western blot, but there is no detectable signal (e.g., calcium mobilization) upon application of the Lom-TK-I peptide.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Improper Membrane Trafficking | The receptor is being synthesized but is retained in the endoplasmic reticulum (ER) or Golgi and is not reaching the plasma membrane.[3] | Add an N-terminal Signal Sequence: Engineering an artificial signal sequence onto the N-terminus can enhance insertion into the plasma membrane.[3] Co-express with Interacting Proteins: Some GPCRs require co-expression with chaperone proteins or receptor activity-modifying proteins (RAMPs) for proper trafficking. While specific partners for Lom-TK-I are unknown, this is a strategy used for other GPCRs.[3] |
| Inefficient G protein Coupling | The locust receptor may not efficiently couple with the endogenous G proteins of the mammalian or insect host cell. | Co-express a Promiscuous G protein: Co-transfect cells with a plasmid for a promiscuous G protein subunit, such as Gα15 or Gα16, or a chimeric G protein like Gαq/i. These can couple to a wide range of GPCRs and channel the signal through the PLC/Ca2+ pathway. |
| Ligand Inaccessibility | If using an N-terminally tagged receptor, the tag might be sterically hindering the ligand from binding to its pocket. | Modify Tag Placement: Move the epitope tag to the C-terminus of the receptor. The C-terminus is intracellular and less likely to interfere with extracellular ligand binding. |
| Assay Conditions are Not Optimal | The buffer composition, ligand concentration, or detection method may be suboptimal. | Optimize Assay Parameters: Perform a full dose-response curve with the Lom-TK-I peptide, from picomolar to micromolar concentrations. Ensure the assay buffer composition is appropriate and does not interfere with ligand stability or receptor function. Use a sensitive detection method, such as a fluorescent calcium indicator (e.g., Fluo-4 AM) or an aequorin-based luminescence assay.[11] |
Data Presentation
Table 1: Comparison of Expression Systems for Heterologous GPCR Production
| Expression System | Typical Yield | Post-Translational Modifications | Advantages | Disadvantages |
| Mammalian Cells (HEK293, CHO) | Low to Moderate (ng to low mg/L) | Mammalian-like (correct disulfide bonds, glycosylation)[4] | High fidelity protein folding and function; suitable for stable cell line generation.[4] | Lower yields, more expensive media, slower growth.[5] |
| Insect Cells (Sf9, High Five™) | High (mg/L)[9] | Eukaryotic-like, but glycosylation patterns differ from mammalian.[7] | High protein yields, suitable for large-scale production, robust.[8] | Baculovirus production adds time; different PTMs can affect function.[7] |
| Yeast (S. cerevisiae, P. pastoris) | Moderate to High | Eukaryotic-like, but can have hyperglycosylation. | Cost-effective, scalable, fast growth. | Membrane protein expression can be challenging; different codon usage.[5] |
| Bacteria (E. coli) | Variable (can be high)[4] | None (no glycosylation, improper disulfide bonds). | Very fast, inexpensive, simple genetics. | Often results in non-functional, misfolded protein in inclusion bodies; lacks PTMs.[5] |
Mandatory Visualizations
Signaling Pathway
Caption: Canonical Gq signaling pathway for the this compound receptor.
Experimental Workflow
Caption: Workflow for expressing and analyzing Lom-TK-I receptors in vitro.
Troubleshooting Logic
Caption: Decision tree for troubleshooting Lom-TK-I receptor expression.
References
- 1. Heterologous Expression and Purification of GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of G Protein-Coupled Receptor Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and purification of recombinant G protein-coupled receptors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous expression of G-protein-coupled receptors: comparison of expression systems from the standpoint of large-scale production and purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Multiple tachykinins and their receptors characterized in the gastropod mollusk Pacific abalone: Expression, signaling cascades, and potential role in regulating lipid metabolism [frontiersin.org]
- 7. Expression of Recombinant Receptors in Insect Cells - Kent Academic Repository [kar.kent.ac.uk]
- 8. sinobiological.com [sinobiological.com]
- 9. Insect Cell–Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of tachykinin-related peptides from different insect species on Drosophila tachykinin receptor-expressing cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Accuracy of Peptide Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in peptide quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in peptide quantification?
A1: Inaccurate peptide quantification can stem from various stages of the experimental workflow. The most common sources of error include sample preparation inconsistencies, peptide loss due to adsorption, inefficient protein digestion, suboptimal mass spectrometry performance, and inadequate data analysis, including improper normalization.[1][2][3]
Q2: How can I minimize peptide loss during sample preparation?
A2: Peptide loss is a significant challenge, often due to non-specific binding to surfaces.[3][4][5] To mitigate this:
-
Use low-binding consumables: Opt for polypropylene (B1209903) or other specialized low-binding tubes and plates instead of glass.[1][4]
-
Optimize solvent conditions: Maintain appropriate organic solvent concentrations (generally not exceeding 75%) and consider using modifiers like a small percentage of acid (e.g., formic acid, TFA) or base to improve peptide solubility.[4][5]
-
Avoid complete drying: If possible, avoid drying peptides completely after solid-phase extraction (SPE), as this can lead to irreversible adsorption to container walls.[4]
Q3: My sample replicates show high variability. What are the likely causes and solutions?
A3: High variability between replicates is a common issue that can obscure genuine biological differences.[6] Key areas to investigate include:
-
Inconsistent sample preparation: Ensure meticulous and consistent execution of all sample preparation steps, from protein extraction and digestion to peptide cleanup.[6] Automation of liquid handling can reduce manual variability.[7][8]
-
Variable instrument performance: A fluctuating LC-MS system can introduce significant variance. Regularly check system suitability and perform necessary calibrations.[6]
-
Inadequate normalization: Failure to correct for systematic variations between runs will lead to poor reproducibility. Employ appropriate normalization strategies during data analysis.[9][10][11]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your peptide quantification experiments.
Issue 1: Low Peptide/Protein Identification in Labeled Samples (e.g., TMT, iTRAQ)
If you observe a lower number of identified peptides or proteins in your multiplexed labeled samples compared to an unlabeled control, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Identification in Labeled Samples
Caption: A flowchart to diagnose and resolve low peptide identification in isobaric-labeled samples.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Supporting Evidence |
| Low Labeling Efficiency | Verify the efficiency of your labeling reaction. An efficiency below 95% can lead to a significant loss of quantifiable peptides.[6] Optimize the peptide-to-label ratio (typically 1:4 to 1:8 w/w) and ensure the labeling buffer has the correct pH.[6] Also, check the quality and storage of your labeling reagents, as they can degrade over time. | Incomplete labeling leads to a mixed population of labeled and unlabeled peptides, complicating analysis and reducing the number of quantifiable species.[6] |
| High Sample Complexity | For complex proteomes, the sheer number of peptides can exceed the analytical capacity of the mass spectrometer in a single run.[6][12] | Fractionating the sample before LC-MS analysis, for instance, using high-pH reversed-phase chromatography, can reduce complexity and increase the number of identified and quantified peptides.[6] |
| Suboptimal Fragmentation | The fragmentation energy (e.g., HCD collision energy) may not be optimal for reporter ion generation from the specific isobaric tags used. | Different isobaric tags can have different fragmentation characteristics.[13][14] Review and optimize fragmentation settings based on the manufacturer's recommendations and empirical testing. |
Issue 2: Poor Reproducibility and High Coefficient of Variation (CV) in Label-Free Quantification (LFQ)
Label-free quantification is highly sensitive to variations in sample processing and LC-MS performance.[8]
Logical Relationship Diagram for Improving LFQ Reproducibility
Caption: A diagram illustrating the interconnected factors crucial for achieving high reproducibility in label-free quantification.
Data Presentation: Impact of Normalization on CVs
Different normalization strategies can have a profound impact on the coefficient of variation (CV) across technical replicates.
| Normalization Method | Description | Typical Impact on CVs |
| None | No normalization applied. | High CVs, reflecting raw technical variability. |
| Total Intensity Normalization | Assumes the total amount of protein is similar across samples and scales intensities to equalize the total signal.[11] | Reduces variability from loading differences. |
| Median Normalization | A robust method that scales intensities based on the median intensity across all samples, less affected by outliers.[10][11] | Effective for datasets with consistent median protein abundances. |
| Quantile Normalization | A non-parametric method that aligns the distribution of intensities across all samples.[9][10] | Can be very effective but assumes similar underlying distributions. |
| Linear Regression Normalization | Assumes a linear relationship in systematic bias across the intensity range.[9] | Often performs well in reducing systematic bias. |
Issue 3: Systematic Bias in Quantification Due to Modified Peptides
Unaccounted-for peptide modifications can lead to significant errors in both identification and quantification.[15]
Problem Overview:
-
False Positives: A spectrum from a modified peptide can be incorrectly matched to an unmodified sequence in the database.[15]
-
Quantification Bias: These misidentified peptides often have higher scores and intensities, leading to systematic over- or under-estimation of protein abundance.[15]
Mitigation Strategy:
A "cleaned search" strategy can help address this issue.
Experimental Workflow for a "Cleaned Search"
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. waters.com [waters.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Mass Spectrometry Sample Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. How to Overcoming Reproducibility Issues in Label-Free Proteomics? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Normalization Approaches for Removing Systematic Biases Associated with Mass Spectrometry and Label-Free Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Evaluation of Normalization Methods for Label-free Relative Quantification of Endogenous Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bigomics.ch [bigomics.ch]
- 12. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
selecting the appropriate solvent for Locustatachykinin I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Locustatachykinin I in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a neuropeptide first isolated from the locust, Locusta migratoria.[1] It belongs to the tachykinin family of peptides, which are known for their myotropic (muscle-contracting) activity and their roles as neuromodulators in the central nervous system of insects.[1][2][3] Its amino acid sequence is Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[1]
Q2: What is the net charge of this compound at neutral pH?
To determine the appropriate solvent, it's crucial to understand the peptide's net charge. The charge can be calculated by summing the charges of the N-terminus, the C-terminus, and the side chains of the constituent amino acids at a specific pH.
Amino Acid Sequence: Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2
At a neutral pH of 7:
-
The N-terminal amino group (-NH3+) has a charge of +1.
-
The C-terminus is amidated (-CONH2), so it is neutral.
-
The side chain of Arginine (Arg) is basic and carries a +1 charge.
-
All other amino acid side chains in this sequence are neutral at pH 7.
Therefore, the net charge of this compound at pH 7 is +1 , classifying it as a basic peptide .
Q3: What is the primary biological activity of this compound?
This compound is a potent myotropic peptide, meaning it stimulates muscle contractions.[1] It has been shown to induce contractions in various insect tissues, including the foregut, oviduct, and midgut muscles.[1][4] It also functions as a neuromodulator within the insect central nervous system.[2]
Q4: How does this compound exert its effects?
This compound acts by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. A tachykinin-receptor-like protein has been identified in Locusta migratoria. Upon binding, the receptor activates intracellular signaling pathways. This can involve the activation of either:
-
Phospholipase C (PLC): This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
-
Adenylyl Cyclase (AC): This leads to an increase in cyclic AMP (camp) levels and the activation of Protein Kinase A (PKA).
The specific pathway activated can depend on the cell type and the specific receptor subtype involved.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
-
Cause: this compound is a basic peptide (net charge +1 at pH 7). While generally soluble in water, high concentrations or inappropriate pH can lead to insolubility.
-
Solution Workflow:
Issue: Peptide Aggregation in Solution
-
Cause: Peptides can aggregate over time, especially at high concentrations, during freeze-thaw cycles, or if stored improperly. This can lead to loss of biological activity.
-
Prevention and Mitigation:
-
Aliquot: After dissolving, aliquot the peptide solution into single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C for long-term stability.
-
Additives: Consider the use of anti-aggregation agents if aggregation is persistent. However, ensure these are compatible with your experimental system.
-
Centrifugation: Before use, centrifuge the peptide solution at high speed (e.g., >10,000 x g) for a few minutes to pellet any aggregates. Use the supernatant for your experiment.
-
Issue: Loss of Biological Activity
-
Cause: Repeated freeze-thaw cycles, improper storage, or the presence of proteases can lead to the degradation of the peptide.
-
Solutions:
-
Fresh Solutions: Prepare fresh solutions from lyophilized powder for critical experiments.
-
Protease Inhibitors: If working with tissue extracts, include a protease inhibitor cocktail in your buffers.
-
Proper Storage: Ensure the lyophilized peptide is stored desiccated at -20°C.
-
Recommended Solvents and Quantitative Data
While specific quantitative solubility data for this compound in various solvents is not widely published, the following table provides recommended solvents based on its chemical properties as a basic peptide.
| Solvent | Recommendation | Rationale |
| Water (Sterile, Distilled) | Primary Choice | This compound is reported to be soluble in water.[2] As a charged peptide, it is generally soluble in aqueous solutions. |
| Aqueous Acetic Acid (10-30%) | Secondary Choice | For basic peptides that are difficult to dissolve in water, a slightly acidic solution can improve solubility. |
| Dimethyl Sulfoxide (DMSO) | For High Concentrations | If a high concentration stock solution is required, dissolve in a minimal amount of DMSO and then slowly dilute with the desired aqueous buffer. |
| Phosphate-Buffered Saline (PBS) | For Biological Assays | Once dissolved, PBS at a physiological pH is a suitable buffer for most biological experiments. |
Note: Always test the solubility of a small amount of the peptide before dissolving the entire sample.
Experimental Protocol: Locust Oviduct Muscle Contraction Assay
This protocol describes a method to measure the myotropic activity of this compound on the isolated oviduct of the locust, Locusta migratoria.
Materials:
-
Adult female locusts (Locusta migratoria)
-
This compound
-
Locust saline solution (e.g., NaCl 9.82 g/L, KCl 0.48 g/L, MgCl2·6H2O 0.73 g/L, CaCl2·2H2O 0.47 g/L, NaH2PO4 0.95 g/L, NaHCO3 0.18 g/L, Glucose 4 g/L)
-
Dissection tools (forceps, scissors)
-
Petri dish with silicone elastomer (e.g., Sylgard)
-
Isotonic force transducer and recording equipment
-
Perfusion system
Methodology:
-
Dissection:
-
Anesthetize an adult female locust by placing it on ice.
-
Dissect the locust in a petri dish filled with cold locust saline to expose the reproductive organs.
-
Carefully isolate the oviducts, ensuring minimal stretching or damage.
-
-
Preparation of Muscle Tissue:
-
Transfer the isolated oviduct to a petri dish containing fresh, oxygenated locust saline at room temperature.
-
Gently remove any adhering fat body or connective tissue.
-
Attach one end of the oviduct to a fixed point in the experimental chamber and the other end to the isotonic force transducer.
-
-
Experimental Setup:
-
The experimental chamber should be continuously perfused with oxygenated locust saline.
-
Allow the preparation to equilibrate for at least 30 minutes, during which a stable baseline of spontaneous contractions should be established.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in sterile water or a suitable solvent.
-
Create a series of dilutions of this compound in locust saline to be tested.
-
Introduce the different concentrations of this compound into the perfusion system, starting with the lowest concentration.
-
Record the contractile response for a set period for each concentration, allowing for a washout period with saline between applications.
-
-
Data Analysis:
-
Measure the amplitude and frequency of the muscle contractions from the transducer recordings.
-
Plot a dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response).
-
References
- 1. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptides in insect sensory neurones: tachykinin-, FMRFamide- and allatotropin-related peptides in terminals of locust thoracic sensory afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
best practices for long-term storage of lyophilized Locustatachykinin I
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, handling, and use of lyophilized Locustatachykinin I.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or, for extended periods, at -80°C.[1] Storing the peptide at these low temperatures minimizes degradation pathways such as hydrolysis and oxidation.[1][2] The vial should be tightly sealed and protected from light.[1] Lyophilized peptides are often hygroscopic; therefore, it is crucial to prevent moisture absorption.[1]
Q2: How should I handle the lyophilized powder before reconstitution?
A2: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents the formation of condensation inside the vial, which can compromise the stability of the peptide.[1] Handle the vial in a clean, dry environment and, if possible, purge with an inert gas like argon or nitrogen before resealing to minimize exposure to air and moisture.[1]
Q3: What is the recommended procedure for reconstituting lyophilized this compound?
A3: The choice of solvent depends on the experimental requirements. A general procedure is as follows:
-
Allow the vial and reconstitution buffer to reach room temperature.[3]
-
Briefly centrifuge the vial to ensure the entire lyophilized cake is at the bottom.[3]
-
Add the appropriate volume of a sterile, high-purity solvent (e.g., sterile distilled water, a buffer like PBS, or a small amount of an organic solvent like DMSO for peptides with solubility challenges) to achieve the desired concentration.[1][3]
-
Gently agitate the vial to dissolve the peptide.[3] Avoid vigorous shaking, which can cause foaming and denaturation.[3]
-
Allow the vial to sit at room temperature for 15-30 minutes to ensure complete reconstitution.[3]
Q4: How long is this compound stable in solution after reconstitution?
A4: The stability of peptides in solution is significantly lower than in their lyophilized form.[1] It is highly recommended to prepare fresh solutions for each experiment. If storage of the reconstituted solution is necessary, it should be for a short duration. Prepare aliquots in single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide, and store them at -20°C or -80°C.[1] Generally, peptide solutions may be stable for a few days to a week when stored at -20°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Peptide | The peptide may have poor solubility in the chosen solvent. | Try using a small amount of an organic solvent like DMSO or acetonitrile (B52724) to initially dissolve the peptide, followed by drop-wise addition of the aqueous buffer while gently vortexing.[1] Sonication may also aid in solubilization. |
| Loss of Biological Activity | Improper storage conditions (temperature, moisture, light exposure).[1] Multiple freeze-thaw cycles of the reconstituted solution.[1] Peptide degradation (e.g., oxidation, deamidation).[2] | Ensure the lyophilized peptide is stored at -20°C or -80°C in a tightly sealed vial, protected from light.[1] Aliquot the reconstituted peptide into single-use volumes to avoid repeated freezing and thawing.[1] Handle the peptide under an inert gas if possible and use high-purity, sterile solvents for reconstitution.[1] |
| Inconsistent Experimental Results | Inaccurate peptide concentration due to incomplete solubilization or moisture absorption by the lyophilized powder.[1] Degradation of the stock solution. | Ensure the peptide is fully dissolved before use. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[1] Prepare fresh solutions for each experiment or use aliquots that have undergone minimal freeze-thaw cycles.[1] |
Data on Storage and Stability
| Parameter | Recommendation | Rationale |
| Storage Temperature (Lyophilized) | -20°C (short to medium-term) or -80°C (long-term)[1] | Minimizes chemical degradation, including hydrolysis and oxidation.[1][2] |
| Storage Conditions (Lyophilized) | Tightly sealed vial, protected from light, in a desiccated environment.[1] | Prevents moisture absorption and photodegradation.[1][4][5] |
| Storage Temperature (Reconstituted) | -20°C or -80°C[1] | Reduces the rate of degradation in solution. |
| Storage Conditions (Reconstituted) | Aliquoted in single-use volumes. | Avoids repeated freeze-thaw cycles which can lead to peptide degradation.[1] |
Experimental Protocols
Protocol: Reconstitution of Lyophilized this compound for Bioassay
-
Preparation:
-
Remove the vial of lyophilized this compound from -20°C or -80°C storage.
-
Place the vial in a desiccator at room temperature and allow it to equilibrate for at least 30 minutes.[1]
-
In a sterile environment (e.g., a laminar flow hood), briefly centrifuge the vial to ensure all the powder is at the bottom.[3]
-
-
Reconstitution:
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution using the same solvent to achieve the desired final concentrations for the bioassay.
-
-
Application:
-
Apply the diluted this compound solutions to the prepared tissue (e.g., locust oviduct or foregut) as per the specific bioassay protocol.[6]
-
Visualizations
Caption: Experimental workflow for the reconstitution and use of this compound.
Caption: Postulated signaling pathway for this compound in target cells.
References
- 1. benchchem.com [benchchem.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 4. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 5. scispace.com [scispace.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Locustatachykinin I and II
A comprehensive guide for researchers and drug development professionals on the comparative bioactivity of two potent insect neuropeptides, Locustatachykinin I and II. This report details their structure, physiological effects on muscle tissue, and the underlying signaling mechanisms, supported by experimental data and protocols.
Introduction
This compound (Lom-TK-I) and Locustatachykinin II (Lom-TK-II) are neuropeptides originally isolated from the brain and retrocerebral complex of the locust, Locusta migratoria.[1] As members of the tachykinin family of peptides, they play a significant role in regulating visceral muscle contractions in insects. Understanding the comparative bioactivity of these two peptides is crucial for the development of novel insect-specific pest control agents and for advancing our knowledge of invertebrate neurophysiology. This guide provides a detailed comparison of their structures, potency, and mechanisms of action.
Structural Comparison
Lom-TK-I and Lom-TK-II are nonapeptides that share a high degree of sequence homology, differing only in the N-terminal region. Their primary structures are as follows:
-
This compound (Lom-TK-I): Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂[1]
-
Locustatachykinin II (Lom-TK-II): Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂[1]
The C-terminal pentapeptide sequence (Phe-Tyr-Gly-Val-Arg-NH₂) is identical in both peptides and is crucial for their biological activity, a characteristic feature of the tachykinin peptide family.
Comparative Bioactivity on Visceral Muscle
Experimental evidence consistently demonstrates that Locustatachykinin II exhibits greater potency in stimulating visceral muscle contractions compared to this compound.
Quantitative Analysis of Myotropic Activity
Studies on the oviduct of Locusta migratoria have provided quantitative data on the myotropic effects of both peptides. The threshold concentrations required to elicit muscle contraction highlight the superior potency of Lom-TK-II.
| Peptide | Threshold Concentration (M) on Locusta migratoria Oviduct |
| This compound | 3.7 x 10⁻⁸ |
| Locustatachykinin II | 2.4 x 10⁻⁹ |
These results indicate that Locustatachykinin II is approximately 15 times more potent than this compound in this bioassay. Similar observations of higher potency for Lom-TK-II have been reported for the hindgut of the cockroach Leucophaea maderae and the foregut of Locusta migratoria.[2]
Signaling Pathway
Locustatachykinins, like other tachykinins, exert their effects by binding to G protein-coupled receptors (GPCRs) on the surface of target cells.[3] The activation of these receptors initiates an intracellular signaling cascade that ultimately leads to a physiological response, such as muscle contraction. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and the resulting increase in cytosolic calcium concentration is a key event in muscle contraction.[3] Some studies also suggest a potential role for cyclic AMP (cAMP) as a second messenger in locustatachykinin signaling.[3][4]
Figure 1: Proposed signaling pathway for Locustatachykinins leading to muscle contraction.
Experimental Protocols
Insect Visceral Muscle Contraction Bioassay
This protocol outlines the general procedure for assessing the myotropic activity of Locustatachykinins on insect visceral muscle, such as the locust oviduct or foregut.
Materials:
-
Adult female locusts (Locusta migratoria)
-
Locust saline solution (composition below)[2]
-
Synthetic this compound and II
-
Organ bath with a force transducer
-
Data acquisition system
-
Dissection tools
Locust Saline Solution Composition:
| Component | Concentration (g/L) |
| NaCl | 9.82 |
| KCl | 0.48 |
| MgCl₂·6H₂O | 0.73 |
| CaCl₂·2H₂O | 0.47 |
| NaH₂PO₄ | 0.95 |
| NaHCO₃ | 0.18 |
| Glucose | 4.00 |
Procedure:
-
Dissect the desired visceral muscle (e.g., oviduct) from a freshly euthanized locust in cold locust saline.
-
Mount the tissue in an organ bath containing continuously aerated locust saline at a constant temperature (e.g., 30°C).
-
Connect one end of the muscle to a fixed point and the other to a force transducer to record isometric contractions.
-
Allow the preparation to equilibrate for at least 30-60 minutes, with regular changes of the saline solution, until a stable baseline of spontaneous contractions is achieved.
-
Prepare serial dilutions of this compound and II in locust saline.
-
Add the peptides to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.
-
Record the changes in contraction amplitude and frequency for each concentration.
-
After testing each peptide, thoroughly wash the tissue with fresh saline until the baseline activity is restored.
-
Construct dose-response curves to determine parameters such as the threshold concentration and EC₅₀ values.
Figure 2: Workflow for the insect visceral muscle contraction bioassay.
Conclusion
The available data clearly indicate that Locustatachykinin II is a more potent myotropic agent than this compound in insects. This difference in bioactivity, despite their structural similarity, suggests that the N-terminal amino acid modifications play a critical role in receptor binding and/or activation. The signaling pathway for these peptides is consistent with that of other tachykinins, primarily involving the Gq protein-PLC-calcium cascade. The provided experimental protocol offers a robust framework for further quantitative comparisons and the screening of potential agonists or antagonists of the insect tachykinin system. These findings are valuable for the targeted design of insect-specific molecules for agricultural and research applications.
References
- 1. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Characterization of a receptor for insect tachykinin-like peptide agonists by functional expression in a stable Drosophila Schneider 2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinin signaling inhibits task-specific behavioral responsiveness in honeybee workers | eLife [elifesciences.org]
Validating the Specificity of a Novel Locustatachykinin I Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Locustatachykinin (Lom-TK) signaling system, crucial for various physiological processes in insects, presents a promising target for the development of novel insecticides. Locustatachykinin I (Lom-TK-I), a member of the tachykinin peptide family, exerts its effects through a specific G protein-coupled receptor (GPCR). The development of potent and selective antagonists for the Lom-TK-I receptor is a key step in validating its function and for potential pest management strategies. This guide provides a comprehensive framework for validating the specificity of a putative Lom-TK-I receptor antagonist, drawing parallels from the well-established methodologies used for characterizing mammalian tachykinin receptor antagonists.
Comparative Analysis of Antagonist Specificity
Validating the specificity of a novel antagonist is a multi-faceted process that involves quantifying its interaction with the target receptor and demonstrating minimal interaction with other related and unrelated receptors. The following tables outline the key experimental data required to build a robust specificity profile for a hypothetical Lom-TK-I receptor antagonist, here termed "Antagonist X," and compares its performance with an alternative, "Antagonist Y."
Table 1: Receptor Binding Affinity
This table summarizes the binding affinity of Antagonist X and Antagonist Y for the this compound receptor. Affinity is a measure of how tightly the antagonist binds to the receptor. A lower inhibition constant (Ki) indicates a higher binding affinity.
| Antagonist | Radioligand | Receptor Source | Ki (nM) |
| Antagonist X | [¹²⁵I]-Lom-TK-I | Recombinant Lom-TK-I Receptor (e.g., in CHO cells) | 1.5 |
| Antagonist Y | [¹²⁵I]-Lom-TK-I | Recombinant Lom-TK-I Receptor (e.g., in CHO cells) | 15.2 |
Table 2: Functional Antagonism
This table presents the functional potency of the antagonists in blocking the signaling of the Lom-TK-I receptor upon stimulation by its natural ligand, Lom-TK-I. The antagonist potency is typically expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a more potent antagonist.
| Antagonist | Agonist | Functional Assay | pA2 |
| Antagonist X | Lom-TK-I | Calcium Mobilization Assay | 8.8 |
| Antagonist Y | Lom-TK-I | Calcium Mobilization Assay | 7.5 |
Table 3: Selectivity Profile
A critical aspect of antagonist validation is to determine its selectivity for the target receptor over other related receptors (e.g., other insect tachykinin receptors) and a panel of unrelated receptors to identify potential off-target effects. The selectivity ratio is calculated by dividing the Ki or IC50 for the alternative receptor by the Ki or IC50 for the target receptor. A higher ratio indicates greater selectivity.
| Antagonist | Alternative Receptor | Selectivity Ratio (Alternative Ki / Target Ki) |
| Antagonist X | Locustatachykinin II Receptor | >1000 |
| Mammalian NK1 Receptor | >5000 | |
| Mammalian NK2 Receptor | >5000 | |
| A panel of 50+ other GPCRs | >1000 for all tested | |
| Antagonist Y | Locustatachykinin II Receptor | 50 |
| Mammalian NK1 Receptor | 200 | |
| Mammalian NK2 Receptor | 150 | |
| A panel of 50+ other GPCRs | >100 for most tested |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are the protocols for the key experiments cited in the tables above.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist for the Lom-TK-I receptor.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the recombinant Lom-TK-I receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Lom-TK-I).
-
Add increasing concentrations of the unlabeled antagonist (e.g., Antagonist X).
-
Add the cell membrane preparation.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Objective: To determine the functional potency (pA2) of the antagonist in blocking Lom-TK-I-induced intracellular calcium release.
Methodology:
-
Cell Preparation:
-
Plate CHO cells expressing the Lom-TK-I receptor in a 96-well plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Antagonist Pre-incubation:
-
Wash the cells to remove excess dye.
-
Add increasing concentrations of the antagonist (e.g., Antagonist X) to the wells and incubate for a specified period.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Add a fixed concentration of the agonist (Lom-TK-I) to induce a response.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the presence of different concentrations of the antagonist.
-
Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression is the pA2 value. A slope close to 1 is indicative of competitive antagonism.
-
Visualizing the Validation Process
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
This compound Receptor Signaling Pathway
The Lom-TK-I receptor is a G protein-coupled receptor that, upon binding to its ligand, activates intracellular signaling cascades.
Caption: Signaling pathway of the this compound receptor.
Experimental Workflow for Antagonist Specificity Validation
This diagram illustrates the logical flow of experiments to validate the specificity of a novel antagonist.
Caption: Workflow for validating antagonist specificity.
Logical Relationship of Antagonist Specificity
This diagram shows the key parameters that define a highly specific antagonist.
A Comparative Analysis of Insect and Vertebrate Tachykinin Receptors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of tachykinin receptors found in insects and vertebrates, tailored for researchers, scientists, and drug development professionals. Tachykinins are a family of neuropeptides that play crucial roles in a wide range of physiological processes, making their receptors significant targets for therapeutic intervention and insecticide development. This document outlines the structural and functional similarities and differences between these two groups of receptors, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Ligand and Receptor Specificity: An Evolutionary Divergence
Tachykinin peptides in vertebrates and insects, while sharing a common ancestry, have evolved distinct structural features that dictate their receptor specificity. Vertebrate tachykinins, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are characterized by a conserved C-terminal motif: -FXGLM-NH₂ .[1] In contrast, insect tachykinins, also known as tachykinin-related peptides (TKRPs), possess a different conserved C-terminal sequence: -GFX₁GX₂R-NH₂ .[1]
This fundamental difference in the C-terminal amide residue (Methionine in vertebrates vs. Arginine in insects) is a critical determinant of receptor binding and activation.[2] Consequently, vertebrate tachykinins are generally inactive on insect receptors, and insect TKRPs do not activate vertebrate receptors, highlighting a significant pharmacological divergence.[3]
Despite the ligand differences, the receptors themselves exhibit a high degree of sequence conservation, particularly within the transmembrane domains, suggesting a shared evolutionary origin.[1] Both vertebrate and insect tachykinin receptors belong to the G-protein coupled receptor (GPCR) superfamily.[4][5]
Data Presentation: Quantitative Comparison of Receptor Activation
The following tables summarize the available quantitative data on the potency of various tachykinin ligands at vertebrate and insect receptors. Potency is typically measured as the half-maximal effective concentration (EC₅₀), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum.
| Vertebrate Tachykinin Receptors: Ligand Potency (EC₅₀) | |||
| Ligand | NK₁ Receptor | NK₂ Receptor | NK₃ Receptor |
| Substance P (SP) | ~1 nM[6] | >100 nM[6] | >100 nM |
| Neurokinin A (NKA) | ~10 nM | ~1 nM | ~10 nM |
| Neurokinin B (NKB) | >100 nM | ~10 nM | ~1 nM |
| Septide | 0.63 - 5 µg (i.c.v.) | - | - |
| [Sar⁹,Met(O₂)¹¹]SP | 2.5 - 5 µg (i.c.v.) | - | - |
| Senktide | - | - | 0.32 - 1.25 µg (i.c.v.) |
| Note: EC₅₀ values can vary depending on the specific assay and cell line used. Data for some selective agonists are presented as effective doses from in vivo studies. |
| Insect Tachykinin Receptors: Ligand Potency | |
| Receptor | Agonist & Potency |
| Drosophila Tachykinin Receptor (DTKR) | Drm-TK I induces the strongest calcium response among endogenous Drosophila peptides.[5] Vertebrate tachykinins like Substance P can elicit responses but at much higher (micromolar) concentrations.[2] |
| Stomoxys calcitrans Tachykinin Receptor (STKR) | Locusta tachykinin (Lom-TK) III produces dose-dependent calcium responses. Vertebrate tachykinins show no effect up to 10⁻⁵ M.[4] |
| Drosophila Neurokinin-like Receptor (NKD) | Specifically activated by DTK-6, an insect tachykinin with a substitution in the conserved C-terminal motif.[7] |
| Note: Quantitative EC₅₀ values for insect tachykinin receptors are less standardized in the literature compared to their vertebrate counterparts. The data often describes relative potencies or the concentration range at which responses are observed. |
Signaling Pathways: A Conserved Mechanism
Both insect and vertebrate tachykinin receptors primarily signal through the Gαq pathway.[4][8] Ligand binding to the receptor induces a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), which can be measured in functional assays.[4][9]
In addition to the canonical Gαq pathway, some tachykinin receptors in both groups have been shown to couple to the Gαs pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4]
References
- 1. Tachykinin-like peptides and their receptors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raolab.cn [raolab.cn]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a receptor for insect tachykinin-like peptide agonists by functional expression in a stable Drosophila Schneider 2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of tachykinin-related peptides from different insect species on Drosophila tachykinin receptor-expressing cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and distribution of NKD, a receptor for Drosophila tachykinin-related peptide 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Functional Comparison of Locustatachykinin I with Other Key Insect Myotropins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective functional comparison of Locustatachykinin I (Lom-TK I) with other prominent insect myotropic neuropeptides, including Proctolin (B33934), Leucokinins, and Pyrokinins. The information is supported by available experimental data to assist in research and the development of novel insect control agents.
Introduction to Insect Myotropins
Insect myotropins are a diverse group of neuropeptides that regulate muscle contraction in various physiological processes, including gut motility, reproduction, and circulation. Their receptors are considered promising targets for the development of species-specific and environmentally benign insecticides. This guide focuses on this compound, a member of the tachykinin-like peptide family, and compares its myotropic activity with three other major classes of insect myotropins.
Peptide Families: Structure and Function
Locustatachykinins (Tachykinin-like Family)
-
Structure: this compound (Lom-TK I) is a nonapeptide with the amino acid sequence Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[1] Like other insect tachykinins, it possesses a conserved C-terminal motif, -FX1GX2Ramide.[2]
-
Function: Lom-TKs are known to stimulate visceral muscle contractions in insects.[2][3][4] They play a significant role in regulating the motility of the foregut, midgut, and oviduct in locusts.[2][3][4]
Proctolin
-
Structure: Proctolin is a pentapeptide with the sequence Arg-Tyr-Leu-Pro-Thr.
-
Function: It is a potent myotropic peptide that induces contractions in a wide range of insect muscles, including the hindgut, oviduct, and heart.[5][6]
Leucokinins
-
Structure: Leucokinins are characterized by a conserved C-terminal pentapeptide motif, Phe-X-Ser-Trp-Gly-NH2.
-
Function: Initially identified for their myotropic activity on the cockroach hindgut, leucokinins are also involved in diuresis.[6][7] Their myotropic effects are mediated by hormonal release.[7]
Pyrokinins
-
Structure: This family of peptides is defined by the C-terminal sequence Phe-X-Pro-Arg-Leu-NH2 (FXPRLamide).
-
Function: Pyrokinins exhibit a broad range of activities, including the stimulation of hindgut, foregut, and oviduct muscle contractions.[8] They are also implicated in pheromone biosynthesis and diapause induction.[9][10]
Quantitative Comparison of Myotropic Activity
Direct quantitative comparison of the myotropic activity of these peptides is challenging due to the lack of standardized experimental conditions across different studies. The following table summarizes available data on the myotropic effects of these peptides, primarily on the locust, Locusta migratoria, to provide a relevant comparison to this compound.
| Peptide Family | Peptide | Insect Species | Tissue | EC50 / Effective Concentration | Reference |
| Tachykinin-like | This compound & II | Leucophaea maderae | Hindgut | Threshold < 10⁻⁹ M | [2] |
| This compound-IV | Locusta migratoria | Midgut | Dose-dependent contractions | [3] | |
| This compound & II | Locusta migratoria | Foregut & Oviduct | Dose-dependent contractions | [2] | |
| Proctolin | Proctolin | Locusta migratoria | Foregut | Dose-dependent increase in basal tonus | [11] |
| Proctolin | Locusta migratoria | Oviduct | Dose-dependent contractions | [5] | |
| Proctolin | Locusta migratoria | Corpus Cardiacum | Threshold > 10⁻⁸ M for AKH I release | [12] | |
| Leucokinin | Leucokinin I (antiserum) | Locusta migratoria | Brain | (Immunocytochemistry) | [13] |
| Pyrokinin | Pyrokinin | Locusta migratoria | (UniProt) | (Sequence data) | [14] |
Note: EC50 values represent the concentration of a peptide that elicits 50% of the maximal response and are a standard measure of potency. The lack of consistent EC50 data across all peptide families for the same tissue highlights a gap in the current research literature. The available data indicates that both tachykinins and proctolin are potent stimulators of gut and reproductive tissue motility in locusts, often acting at nanomolar concentrations.
Signaling Pathways
Insect tachykinin-like peptides, including this compound, mediate their effects through G protein-coupled receptors (GPCRs). The binding of the peptide to its receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca²⁺ concentration leads to muscle contraction.
Caption: Tachykinin signaling pathway in insect muscle cells.
Experimental Protocols
General Insect Hindgut Motility Bioassay
This protocol outlines a common method for assessing the myotropic activity of neuropeptides on an isolated insect hindgut preparation.
1. Insect Rearing and Dissection:
-
Adult insects (e.g., Locusta migratoria) are maintained under controlled conditions.
-
Insects are anesthetized, and the hindgut is carefully dissected in a physiological saline solution (e.g., locust saline).[15]
2. Preparation Mounting:
-
The isolated hindgut is mounted in an organ bath containing aerated saline at a constant temperature.
-
One end of the hindgut is fixed, and the other is attached to an isometric force transducer to record muscle contractions.
3. Data Acquisition:
-
The preparation is allowed to equilibrate until a stable baseline of spontaneous contractions is achieved.
-
Peptides are added to the organ bath in increasing concentrations, and the changes in contraction frequency and amplitude are recorded.
-
A dose-response curve is generated to determine the EC50 value for each peptide.
4. Controls:
-
A negative control (saline only) is used to establish the baseline contractile activity.
-
A positive control with a known myotropic agent (e.g., proctolin) can be used to validate the responsiveness of the preparation.
Caption: Workflow for an insect hindgut motility bioassay.
Conclusion
This compound is a potent myotropic peptide belonging to the tachykinin-like family, playing a crucial role in the regulation of visceral muscle activity in insects. While direct, comprehensive comparative studies are limited, available data suggests that its potency is comparable to other major myotropin families like Proctolin, Leucokinins, and Pyrokinins. The distinct structures and signaling pathways of these peptide families offer multiple avenues for the targeted development of novel insect pest management strategies. Further research employing standardized bioassays is necessary to elucidate the precise comparative potencies and physiological roles of these important neuropeptides.
References
- 1. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locustatachykinin III and IV: two additional insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the myotropic activity of position-2 modified analogues of proctolin on the hindgut of Periplaneta americana and the oviduct of Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Leucokinins: Multifunctional Neuropeptides and Hormones in Insects and Other Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myotropic Activities of Tick Pyrokinin Neuropeptides and Analog in Feeding Tissues of Hard Ticks (Ixodidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptides in the locusts, Locusta migratoria and Schistocerca gregaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor Characterization and Functional Activity of Pyrokinins on the Hindgut in the Adult Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proctolin: A possible releasing factor in the corpus cardiacum/corpus allatum of the locust [pubmed.ncbi.nlm.nih.gov]
- 13. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. The mechanism for microsporidian parasite suppression of the hindgut bacteria of the migratory locust Locusta migratoria manilensis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Locustatachykinin I: A Comparative Guide Using Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological roles of Locustatachykinin I (Lom-TK I), a key neuropeptide in insects, by leveraging insights from genetic knockout and knockdown models. While direct genetic knockout models for Lom-TK I in locusts are not yet publicly available, this guide presents a comparative analysis using the extensive data from the model organism Drosophila melanogaster (fruit fly), where the tachykinin system has been genetically dissected. This approach allows for a robust, data-driven inference of Lom-TK I's functions and highlights conserved and divergent roles of tachykinin signaling in insects.
Data Presentation: Comparative Phenotypes of Tachykinin System Disruption
The following tables summarize the quantitative data from studies in Drosophila melanogaster where the tachykinin (DTK) gene or its receptors have been knocked out or knocked down. This data provides a powerful proxy for understanding the potential effects of ablating Lom-TK I signaling.
Table 1: Effects of Tachykinin System Knockdown on Nociception and Aggression in Drosophila melanogaster
| Genetic Modification | Phenotype Assessed | Result | Fold Change/Percentage Change | Reference |
| Pan-neuronal dTk RNAi | Thermal Allodynia (post-UV) | Reduced allodynia response | ~71% reduction | [1] |
| Class IV neuron-specific dtkr (B1176215) RNAi | Thermal Allodynia (post-UV) | Reduced allodynia response | ~64% reduction | [1] |
| dTk null mutation | Male-male lunging frequency | Reduced aggression | Significant reduction | [2] |
| Tk-GAL4FruM neuron-specific dTk rescue in null mutant | Male-male lunging frequency | Rescued aggression | Restored to near wild-type levels | [2] |
Table 2: Effects of Tachykinin System Knockdown on Metabolism and Diuresis in Drosophila melanogaster
| Genetic Modification | Phenotype Assessed | Result | Fold Change/Percentage Change | Reference |
| Enterocyte-specific TKR99D knockdown | Intestinal lipid levels | Increased lipid droplets | Significant increase | [3] |
| Gut-specific dTk knockdown | Body weight | No significant change | Not applicable | [3] |
| Insulin-producing cell-specific DTKR knockdown | Lifespan | Increased lifespan | Significant increase | [4] |
| Malpighian tubule-specific DTKR knockdown | Desiccation survival | Enhanced survival | Significant increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments relevant to studying tachykinin function.
Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in the Migratory Locust (Locusta migratoria)
This protocol provides a generalized workflow for generating gene knockouts in locusts, which can be adapted for the this compound gene.
1. Target Site Selection and sgRNA Design:
- Identify the target gene sequence for this compound.
- Select target sites in the first exon to induce frameshift mutations.
- Use online tools (e.g., E-CRISP) to design single guide RNAs (sgRNAs) with high on-target and low off-target scores.
2. In vitro Synthesis of sgRNA:
- Synthesize sgRNAs using a commercially available in vitro transcription kit.
- Purify the synthesized sgRNAs and assess their quality and concentration.
3. Ribonucleoprotein (RNP) Complex Preparation:
- Mix purified Cas9 protein with the synthesized sgRNA to form the RNP complex.
4. Microinjection into Locust Embryos:
- Collect freshly laid locust egg pods.
- Separate and align the eggs for microinjection.
- Inject the Cas9-sgRNA RNP complex into the pre-blastoderm embryos.
5. Mutant Screening and Establishment of Mutant Lines:
- Rear the injected embryos to adulthood (G0 generation).
- Cross G0 individuals with wild-type locusts.
- Screen the G1 generation for mutations in the target gene using PCR and sequencing.
- Establish homozygous mutant lines through subsequent crosses.
Protocol 2: Insect Gut Motility Assay
This assay is used to assess the myotropic activity of tachykinins on the insect gut.
1. Dissection:
- Dissect the foregut or hindgut from the insect in a saline solution.
- Mount the gut preparation in an organ bath containing saline.
2. Recording of Contractions:
- Connect one end of the gut to a force transducer to record isometric or isotonic contractions.
- Allow the preparation to equilibrate and establish a baseline contraction rate.
3. Peptide Application:
- Add this compound or other test peptides to the organ bath at varying concentrations.
- Record the changes in contraction frequency and amplitude.
4. Data Analysis:
- Quantify the changes in gut motility in response to the peptide application.
- Construct dose-response curves to determine the potency of the peptide.
Protocol 3: Insect Diuretic Assay (Ramsay Assay)
This assay measures the effect of tachykinins on fluid secretion by the Malpighian tubules.
1. Dissection:
- Isolate Malpighian tubules from the insect in a droplet of saline under liquid paraffin.
2. Measurement of Fluid Secretion:
- Pull the distal end of the tubule out of the saline droplet.
- Collect the secreted fluid at regular intervals and measure the droplet volume.
- Establish a basal secretion rate.
3. Peptide Application:
- Add this compound to the saline bathing the tubules.
- Continue to collect and measure the secreted fluid to determine the stimulated secretion rate.
4. Data Analysis:
- Calculate the rate of fluid secretion (nL/min) before and after peptide application.
- Compare the stimulated rate to the basal rate to determine the diuretic effect.
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for CRISPR/Cas9 Knockout in Locusts
Caption: CRISPR/Cas9 knockout workflow in locusts.
Comparative Roles of Tachykinin Signaling
Caption: Comparative roles of tachykinin signaling.
Concluding Remarks
The genetic dissection of the tachykinin system in Drosophila melanogaster provides a robust framework for understanding the multifaceted roles of this compound in locusts. The data strongly suggest that Lom-TK I is a pleiotropic neuropeptide crucial for regulating gut motility, diuresis, and likely other physiological processes such as aggression and metabolism. The development of CRISPR/Cas9-mediated knockout models for this compound in locusts will be a critical next step to directly validate these inferred functions and to uncover potentially novel, species-specific roles. This guide serves as a valuable resource for researchers aiming to further elucidate the function of this important neuropeptide family, with potential applications in the development of novel insect control strategies and pharmaceuticals.
References
- 1. Tachykinin-like peptides and their receptors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin-related peptides in invertebrates: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 4. sdbonline.org [sdbonline.org]
Cross-Species Myotropic Activity of Locustatachykinin I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-species biological activity of Locustatachykinin I (Lom-TK I), an insect neuropeptide with recognized myotropic functions. The information presented herein is intended to support research and development efforts in insect physiology and pest management.
This compound is a member of the tachykinin-like peptide family, originally isolated from the locust, Locusta migratoria.[1][2] It is known to play a significant role in regulating the contraction of visceral muscles in insects.[1][3] Understanding its activity across different insect orders is crucial for evaluating its potential as a target for novel insecticides or for modulating insect behavior.
Comparative Myotropic Activity of this compound
The primary biological function of Lom-TK I investigated across different insect species is its myotropic effect, specifically the stimulation of visceral muscle contractions. The following table summarizes the available quantitative data on the activity of Lom-TK I in two different insect orders: Orthoptera and Dictyoptera.
| Insect Species | Order | Tissue | Measured Effect | Threshold Concentration (M) |
| Locusta migratoria (Migratory Locust) | Orthoptera | Oviduct | Stimulation of muscle contraction | > 3.7 x 10⁻⁸ |
| Leucophaea maderae (Madeira Cockroach) | Dictyoptera | Hindgut | Increased spontaneous contraction | 2.7 x 10⁻¹⁰ |
Note: The available quantitative data for the cross-species activity of this compound is limited. The provided threshold concentrations indicate the minimum concentration at which a biological response was observed. Further research with standardized methodologies, such as the determination of EC₅₀ values, is required for a more comprehensive comparison across a wider range of insect species.
Experimental Protocols
The evaluation of the myotropic activity of this compound is typically performed using an in vitro isolated organ bath bioassay. This method allows for the direct measurement of muscle tissue response to the application of the neuropeptide.
Isolated Insect Visceral Muscle Bioassay Protocol
1. Insect Dissection and Tissue Preparation:
- Adult insects (e.g., Locusta migratoria or Leucophaea maderae) are anesthetized by cooling.
- The insect is dissected under an appropriate physiological saline solution (e.g., locust saline).
- The target visceral muscle, such as the hindgut, foregut, oviduct, or midgut, is carefully excised.
- The isolated tissue is cleaned of any adhering fat body and other extraneous tissues.
2. Organ Bath Setup:
- The prepared muscle tissue is mounted in an isolated organ bath chamber containing physiological saline.
- One end of the tissue is fixed to a stationary hook, while the other end is connected to an isometric force transducer.
- The saline in the organ bath is maintained at a constant temperature (e.g., 30°C) and continuously aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
3. Data Recording and Analysis:
- The tissue is allowed to equilibrate in the organ bath until a stable baseline of spontaneous contractions is established.
- This compound, dissolved in physiological saline, is added to the organ bath in a cumulative or non-cumulative manner to achieve a range of final concentrations.
- Changes in the frequency and amplitude of muscle contractions are recorded using a data acquisition system.
- For quantitative analysis, dose-response curves are constructed by plotting the change in muscle tension against the logarithm of the peptide concentration. From these curves, parameters such as the threshold concentration and EC₅₀ value can be determined.
Signaling Pathway of this compound
This compound exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells, such as visceral muscle cells. The activation of this receptor initiates an intracellular signaling cascade.
The primary signaling pathway involves the activation of Phospholipase C (PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration is a key event leading to muscle contraction.
There is also evidence suggesting the involvement of another second messenger, cyclic AMP (cAMP), in the tachykinin signaling pathway in insects. However, the precise interplay between the PLC/IP₃/Ca²⁺ and the cAMP pathways in mediating the myotropic effects of Lom-TK I requires further investigation.
Caption: Signaling pathway of this compound in insect visceral muscle.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the myotropic activity of this compound on an isolated insect visceral muscle preparation.
Caption: Workflow for in vitro myotropic bioassay of this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Conformational Secrets of Insect Tachykinins: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of neuropeptides is paramount for designing potent and selective analogues. This guide provides a comparative analysis of the solution conformations of Locustatachykinin I (Lom-TK I) and its analogues, offering insights from available experimental data and outlining the key signaling pathways they modulate.
Locustatachykinins are a family of neuropeptides found in the locust, Locusta migratoria, that play crucial roles in regulating physiological processes such as muscle contraction.[1][2] These peptides belong to the broader tachykinin family, which is characterized by a conserved C-terminal amino acid sequence. The primary structures of this compound and its known analogues are detailed in Table 1.
Probing the Solution Conformations: A Look at the Data
Direct experimental data on the solution conformation of native this compound and its analogues is limited in publicly available literature. However, studies on conformationally restricted analogues provide valuable insights into their structural propensities.
A key investigation into analogues of locustatachykinins, where specific amino acid substitutions were made to reduce conformational flexibility, revealed a propensity for these peptides to adopt low-energy turn conformations . A notable feature of these turns is the presence of a cis peptide bond , a structural motif also observed in constrained analogues of the mammalian tachykinin, substance P. This suggests a conserved structural element that may be crucial for receptor binding and activation.
Table 1: Primary Structures of Locustatachykinin Analogues
| Peptide | Sequence |
| This compound (Lom-TK I) | Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ |
| Locustatachykinin II (Lom-TK II) | Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂[1] |
| Locustatachykinin III (Lom-TK III) | Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH₂[3] |
| Locustatachykinin IV (Lom-TK IV) | Ala-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH₂[3] |
Experimental Protocols for Conformational Analysis
The following sections outline the standard methodologies employed for determining the solution conformation of peptides like locustatachykinins.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Lyophilized synthetic peptide is dissolved in a suitable solvent, typically a mixture of H₂O/D₂O (9:1) or a deuterated organic solvent like DMSO-d₆.
-
The peptide concentration is typically in the range of 1-5 mM.
-
The pH of aqueous samples is adjusted to a value that ensures peptide stability and solubility, and minimizes exchange of amide protons with the solvent.
-
A standard reference compound, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for chemical shift referencing.
Data Acquisition: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed, including:
-
¹H 1D NMR: To assess sample purity and overall spectral quality.
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, aiding in spin system identification.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), if isotopic labeling is used.
Structure Calculation:
-
Resonance assignments are made by sequentially connecting the identified amino acid spin systems using NOE connectivities.
-
NOE cross-peak intensities are converted into upper distance constraints.
-
Dihedral angle constraints can be derived from ³J-coupling constants.
-
These experimental constraints are then used in molecular dynamics and/or simulated annealing calculations to generate an ensemble of structures consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.
Sample Preparation:
-
The peptide is dissolved in a buffer that is transparent in the far-UV region (typically below 250 nm), such as a low concentration phosphate (B84403) buffer.
-
Peptide concentration is adjusted to obtain an absorbance of approximately 1.0 at the wavelength of maximum absorption to ensure a good signal-to-noise ratio.
Data Acquisition:
-
CD spectra are recorded on a spectropolarimeter, typically in the far-UV range (190-250 nm).
-
A blank spectrum of the buffer is recorded and subtracted from the peptide spectrum.
-
Data is typically expressed as mean residue ellipticity ([θ]), which normalizes for concentration, path length, and the number of amino acids.
Data Analysis: The resulting CD spectrum is analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, β-turn, and random coil) using deconvolution algorithms that compare the experimental spectrum to a basis set of spectra from proteins with known structures.
The Locustatachykinin Signaling Pathway
Locustatachykinins exert their physiological effects by activating a specific G protein-coupled receptor (GPCR) known as the tachykinin receptor (STKR).[4][5] The activation of this receptor initiates a well-defined intracellular signaling cascade.
Caption: Locustatachykinin signaling cascade.
Upon binding of a locustatachykinin peptide to its receptor, the Gq alpha subunit of the associated G protein is activated.[4][5] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4][5] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[4][5] The elevated intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), leading to the phosphorylation of downstream target proteins and ultimately resulting in a cellular response, such as muscle contraction.
Recent studies in Drosophila suggest a potential interaction between the tachykinin signaling pathway and the Hedgehog signaling pathway, indicating a more complex regulatory network than previously understood.
Experimental Workflow for Characterizing Peptide Conformation and Activity
The integrated approach to understanding the structure-function relationship of Locustatachykinin analogues involves a series of interconnected experimental stages.
Caption: Workflow for peptide analysis.
This workflow begins with the chemical synthesis of the peptides, followed by purification and verification of their identity and purity. The purified peptides are then subjected to conformational analysis using NMR and CD spectroscopy, with the resulting data used to calculate three-dimensional structures. In parallel, the biological activity of the peptides is assessed through bioassays that measure their physiological effects, such as muscle contraction, and receptor binding assays to determine their affinity for the tachykinin receptor. The culmination of this process is the establishment of a structure-activity relationship (SAR), which provides critical insights for the rational design of novel and more potent peptide analogues.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locustatachykinin III and IV: two additional insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of STKR, an insect G protein-coupled receptor for tachykinin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a receptor for insect tachykinin-like peptide agonists by functional expression in a stable Drosophila Schneider 2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Endogenous Locustatachykinin I: A Comparative Guide to Immunoassay and Mass Spectrometry Methods
For researchers, scientists, and drug development professionals, the accurate quantification of endogenous neuropeptides like Locustatachykinin I (Lom-TK-I) is critical for understanding its physiological roles and for the development of novel therapeutics. This guide provides a comparative overview of the primary immunoassay-based method, Radioimmunoassay (RIA), used for Lom-TK-I measurement and discusses alternative analytical platforms, offering insights into their respective methodologies and performance characteristics.
Executive Summary
Radioimmunoassay (RIA) for this compound
RIA is a competitive binding assay that has been successfully developed for the measurement of Lom-TK-like immunoreactivity in insect tissues.[1] The principle of this assay is the competition between unlabeled Lom-TK-I in a sample and a fixed amount of radiolabeled Lom-TK-I for a limited number of binding sites on a specific anti-Lom-TK-I antibody.
Experimental Protocol: A Generalized Competitive RIA
While a specific, detailed protocol for a this compound RIA is not publicly available, a generalized procedure based on common neuropeptide RIAs would involve the following steps:
-
Preparation of Standards and Samples:
-
A series of standards with known concentrations of synthetic Lom-TK-I are prepared.
-
Biological samples (e.g., tissue extracts) are prepared, often involving extraction and purification steps to remove interfering substances.
-
-
Assay Setup:
-
A constant, predetermined amount of anti-Lom-TK-I antiserum is added to a series of tubes.
-
The standards or unknown samples are then added to their respective tubes.
-
-
Competitive Binding:
-
A fixed amount of radiolabeled Lom-TK-I (e.g., iodinated with ¹²⁵I) is added to all tubes.
-
The mixture is incubated to allow for competitive binding of labeled and unlabeled Lom-TK-I to the antibody.
-
-
Separation of Bound and Free Antigen:
-
A separation agent (e.g., a second antibody or charcoal) is added to precipitate the antibody-bound Lom-TK-I complex.
-
The mixture is centrifuged to pellet the bound complex.
-
-
Quantification:
-
The radioactivity of the pellet (bound fraction) or the supernatant (free fraction) is measured using a gamma counter.
-
A standard curve is generated by plotting the percentage of bound radiolabeled Lom-TK-I against the concentration of the unlabeled standards.
-
The concentration of Lom-TK-I in the unknown samples is determined by interpolating their radioactivity measurements on the standard curve.
-
Validation of the RIA for this compound
Comprehensive validation is crucial to ensure the reliability of RIA data. While a complete validation report for a specific Lom-TK-I RIA is not available, the following table summarizes key validation parameters and includes available data on the cross-reactivity of an antiserum raised against Lom-TK-I.
| Validation Parameter | Description | Performance Data for this compound RIA |
| Specificity/Selectivity | The ability of the antibody to exclusively bind to Lom-TK-I. | An antiserum raised against Lom-TK-I showed significant cross-reactivity with other locustatachykinin isoforms (Lom-TK-II, III, and IV).[2] This indicates that the assay measures "Lom-TK-like immunoreactivity" rather than specifically Lom-TK-I. |
| Sensitivity (Limit of Detection) | The lowest concentration of Lom-TK-I that can be reliably distinguished from zero. | Not explicitly stated in the reviewed literature. For neuropeptide RIAs, sensitivities in the low pg/mL range are common. |
| Accuracy | The closeness of the measured value to the true value. | Not explicitly stated. Typically assessed by spike and recovery experiments. |
| Precision (Repeatability & Reproducibility) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Not explicitly stated. Usually expressed as the coefficient of variation (CV%) for intra- and inter-assay measurements. |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. | Not explicitly stated. Assessed by analyzing serial dilutions of a high-concentration sample. |
Alternative Methods for this compound Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. It is increasingly becoming the method of choice for neuropeptide quantification due to its high specificity, which allows for the differentiation of closely related peptide isoforms.
Generalized Experimental Protocol:
-
Sample Preparation: Extraction of peptides from biological matrices, followed by solid-phase extraction (SPE) for cleanup and concentration.
-
LC Separation: The peptide extract is injected into an HPLC or UPLC system. A reversed-phase column is typically used to separate the peptides based on their hydrophobicity.
-
MS/MS Detection: The separated peptides are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. A specific precursor ion for Lom-TK-I is selected and fragmented. The resulting product ions are detected, providing a highly specific "fingerprint" for the peptide.
-
Quantification: Quantification is typically achieved by comparing the peak area of the analyte in the sample to that of a stable isotope-labeled internal standard.
Comparison with RIA:
| Feature | Radioimmunoassay (RIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Can be limited by antibody cross-reactivity with related peptides. | High specificity, capable of distinguishing between isoforms and post-translationally modified peptides. |
| Sensitivity | Generally very high (pg/mL range). | Can achieve comparable or even better sensitivity than RIA. |
| Throughput | Can be high with automated systems. | Can be lower than RIA, but modern systems offer high throughput. |
| Development Time | Requires antibody production and radiolabeling, which can be time-consuming. | Method development can be complex, but does not require specific antibodies. |
| Multiplexing | Generally measures a single analyte per assay. | Capable of measuring multiple analytes in a single run. |
| Safety | Involves the use of radioactive materials. | No radioactive materials are used. |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another immunoassay format that can be adapted for the quantification of neuropeptides. A competitive ELISA format would be most suitable for a small molecule like Lom-TK-I.
Generalized Experimental Protocol (Competitive ELISA):
-
Coating: A microtiter plate is coated with a known amount of Lom-TK-I.
-
Competitive Binding: The sample containing an unknown amount of Lom-TK-I and a fixed amount of a specific anti-Lom-TK-I antibody are added to the wells. The free Lom-TK-I in the sample competes with the coated Lom-TK-I for antibody binding.
-
Washing: The plate is washed to remove unbound antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a plate reader. The signal intensity is inversely proportional to the amount of Lom-TK-I in the sample.
Comparison with RIA:
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Detection Method | Radioactivity | Colorimetric, fluorometric, or chemiluminescent |
| Safety | Uses radioactive isotopes | Non-radioactive |
| Sensitivity | Typically very high | Can be very sensitive, but may not reach the levels of some RIAs. |
| Cost | Can be expensive due to radioactive waste disposal and specialized equipment. | Generally more cost-effective. |
| Ease of Use | Requires specialized handling and disposal of radioactive materials. | Simpler and more amenable to automation. |
This compound Signaling Pathway
Locustatachykinins, like other tachykinins, exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. The binding of Lom-TK-I to its receptor is believed to activate the phospholipase C (PLC) signaling cascade.
Upon activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC), leading to the phosphorylation of downstream target proteins and ultimately resulting in a cellular response, such as muscle contraction.
Conclusion
The choice of method for measuring endogenous this compound levels depends on the specific research question, available resources, and the required level of specificity and sensitivity. While RIA has been historically used, its potential for cross-reactivity with other Lom-TK isoforms necessitates careful validation and data interpretation. LC-MS/MS offers a highly specific and sensitive alternative, capable of distinguishing between different tachykinin peptides, making it a powerful tool for detailed quantitative studies. ELISA presents a non-radioactive and potentially more cost-effective immunoassay alternative. For any chosen method, rigorous validation is paramount to ensure the generation of accurate and reliable data, which is fundamental for advancing our understanding of the biological roles of this compound.
References
A Comparative Guide to Signaling Pathways Activated by Tachykinin Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intracellular signaling pathways activated by the principal mammalian tachykinin isoforms: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). Tachykinins are a family of neuropeptides that mediate a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction, primarily through three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1R), neurokinin-2 (NK2R), and neurokinin-3 (NK3R) receptors.[1][2]
While each tachykinin isoform exhibits a preferential affinity for one receptor subtype—SP for NK1R, NKA for NK2R, and NKB for NK3R—cross-reactivity exists, allowing these peptides to activate non-preferred receptors, albeit typically with lower potency.[3][4][5] Understanding the nuances of the downstream signaling cascades initiated by these ligand-receptor interactions is critical for the development of selective therapeutics targeting the tachykinin system.
Primary Signaling Pathways
The canonical signaling pathway for all three tachykinin receptors involves coupling to the Gαq/11 family of G-proteins.[3][5] Activation of the receptor promotes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation and subsequent activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream kinases, such as the mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK).[6]
In addition to the primary Gq pathway, tachykinin receptors, particularly NK1R, can also couple to other G-proteins and signaling effectors. For instance, SP has been shown to stimulate Gαs, leading to the production of cyclic AMP (cAMP), and to trigger the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and G-protein-independent signaling.[7][8][9]
Quantitative Comparison of Tachykinin Activity
The potency of each tachykinin isoform at its respective receptor is a key determinant of its physiological effect. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum. The following tables summarize available experimental data for the activation of the Gq pathway.
Note: The presented values are derived from different studies using specific cell lines and assay conditions (e.g., HEK293-T cells for IP accumulation). Direct comparison should be made with caution, as absolute values can vary between experimental systems.
Table 1: Potency (EC50) of Tachykinins on Gq-Pathway Activation (Inositol Phosphate Accumulation)
| Ligand | Receptor | EC50 (nM) | Reference |
|---|---|---|---|
| Substance P (SP) | NK1R | 9.91 | [3] |
| Neurokinin A (NKA) | NK2R | 4.99 | [3] |
| Neurokinin B (NKB) | NK3R | 102 |[3] |
Table 2: Potency (EC50) of Tachykinins on NK1R Internalization
| Ligand | Receptor | EC50 (nM) | Reference |
|---|---|---|---|
| Substance P (SP) | NK1R | 14.28 | [7] |
| Neurokinin A (NKA) | NK1R | 26.7 |[7] |
These data highlight the preferential, high-potency activation of NK1R and NK2R by their cognate ligands, SP and NKA, respectively.[3] NKB demonstrates a comparatively lower potency at NK3R in this particular assay.[3] Furthermore, the data on NK1R internalization demonstrates that NKA can act as a potent agonist at the NK1R, inducing downstream events like receptor endocytosis with a potency similar to that of SP.[7]
Experimental Protocols
Accurate characterization of tachykinin signaling requires robust and validated experimental methodologies. Below are detailed protocols for key assays used to quantify the activation of distinct signaling pathways.
Intracellular Calcium Flux Assay
This assay measures the Gq-mediated release of intracellular calcium using a fluorescent indicator dye like Fluo-4 AM.
Methodology:
-
Cell Preparation:
-
Seed adherent cells (e.g., HEK293 or CHO cells stably expressing the desired neurokinin receptor) in a black-wall, clear-bottom 96- or 384-well microplate at a density of 40,000-80,000 cells/well or 10,000-20,000 cells/well, respectively.[10]
-
Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Reagent Preparation (Fluo-4 AM Loading Buffer):
-
Prepare a stock solution of Fluo-4 AM (e.g., 1-5 mM) in anhydrous DMSO.[11]
-
For the working loading solution, dilute the Fluo-4 AM stock to a final concentration of 1-5 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
To aid in dye solubilization and cellular retention, the buffer can be supplemented with Pluronic® F-127 (final concentration ~0.02%) and probenecid (B1678239) (final concentration 1-2.5 mM).[11]
-
-
Dye Loading:
-
Aspirate the growth medium from the cell plate and wash once with physiological buffer.
-
Add 100 µL (96-well) or 25 µL (384-well) of the Fluo-4 AM loading solution to each well.[10]
-
Incubate the plate for 30-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[10][11]
-
-
Measurement:
-
Place the plate into a fluorescence microplate reader equipped with fluidic injectors.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline reading for several seconds before injecting the tachykinin agonist.
-
Upon injection, immediately begin kinetic measurement of the fluorescence signal for 1-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
Calculate the response as the change in fluorescence (F_max - F_min) or as a ratio relative to the baseline.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 values.
-
HTRF cAMP Assay
This competitive immunoassay measures the accumulation of intracellular cAMP (a marker of Gs activation) or its inhibition (a marker of Gi activation) using Homogeneous Time-Resolved Fluorescence (HTRF).
Methodology:
-
Cell Preparation and Stimulation:
-
Harvest cells expressing the target receptor and resuspend them in stimulation buffer.
-
Dispense a defined number of cells (e.g., 5,000-20,000) into the wells of a low-volume 384-well plate.[12]
-
Add serial dilutions of the tachykinin agonist. For measuring Gi coupling, co-stimulate with an adenylyl cyclase activator like forskolin to generate a cAMP signal that can be inhibited.
-
Incubate the plate for a defined period (e.g., 30 minutes) at room temperature.[12]
-
-
Detection:
-
Following stimulation, add the two HTRF detection reagents sequentially or as a pre-mixed solution according to the manufacturer's protocol (e.g., Cisbio). These reagents are typically:
-
cAMP-d2 (the acceptor).
-
Anti-cAMP-Cryptate (the donor).[13]
-
-
The lysis buffer included with the reagents permeabilizes the cells, releasing the intracellular cAMP.
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the antibody-cAMP binding to reach equilibrium.[12][13]
-
Read the plate on an HTRF-compatible microplate reader. Excite the donor at ~320-340 nm and measure emission at both 620 nm (for the cryptate donor) and 665 nm (for the d2 acceptor).[14]
-
-
Data Analysis:
-
The HTRF signal is calculated as the ratio of the acceptor emission (665 nm) to the donor emission (620 nm), multiplied by 10,000.
-
An increase in intracellular cAMP produced by the cells competes with the cAMP-d2 tracer, leading to a decrease in the HTRF signal.[14]
-
Convert the HTRF ratio to cAMP concentration using a standard curve generated with known amounts of cAMP.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to determine EC50 values.
-
β-Arrestin Recruitment Assay (PathHunter®)
This assay quantifies the interaction between an activated GPCR and β-arrestin using an enzyme fragment complementation (EFC) system.
Methodology:
-
Cell Preparation:
-
Use a commercially available PathHunter® cell line stably co-expressing the tachykinin receptor tagged with a ProLink™ (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[15][16]
-
Plate the cells in the manufacturer-provided cell plating reagent into white, solid-bottom 384-well assay plates.[15]
-
Incubate the plates overnight at 37°C in a humidified incubator.[15]
-
-
Compound Addition:
-
Incubation:
-
Detection:
-
Equilibrate the PathHunter® Detection Reagent Kit to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's instructions, which contains the substrate for the complemented β-galactosidase enzyme.[18]
-
Add the detection reagent mixture to each well (e.g., 12.5 µL).[15]
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the enzymatic reaction to proceed.[15]
-
-
Measurement and Analysis:
-
Measure the chemiluminescent signal using a standard plate luminometer.
-
Normalize the data to the response of a reference full agonist (100%) and a vehicle control (0%).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[15]
-
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin Receptors in Drug and Alcohol Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased Gs versus Gq proteins and β-arrestin signaling in the NK1 receptor determined by interactions in the water hydrogen bond network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biased Gs Versus Gq Proteins and β-Arrestin Signaling in the NK1 Receptor Determined by Interactions in the Water Hydrogen Bond Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 14. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cosmobio.co.jp [cosmobio.co.jp]
- 18. cosmobio.co.jp [cosmobio.co.jp]
A Comparative Guide to Molecules with Structural and Functional Homology to Substance P
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of molecules with structural and functional homology to Substance P (SP), focusing on the mammalian tachykinin neuropeptides: Neurokinin A (NKA) and Neurokinin B (NKB). This comparison is supported by experimental data on receptor binding affinities, functional potencies, and physiological effects.
Structural and Functional Homology: The Tachykinin Family
Substance P is a member of the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal amino acid sequence: -Phe-X-Gly-Leu-Met-NH2, where X is a hydrophobic amino acid.[1][2] This conserved region is critical for their biological activity, which is mediated through the activation of three distinct G protein-coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1][3]
While all three tachykinins can interact with each of the three receptor subtypes, they exhibit preferential binding and potency.[4] Substance P is the preferred endogenous ligand for the NK1 receptor, NKA for the NK2 receptor, and NKB for the NK3 receptor.[4] This preferential interaction, along with the differential tissue distribution of the receptors, dictates the diverse physiological roles of these neuropeptides.[5][6]
Comparative Receptor Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Substance P, Neurokinin A, and Neurokinin B at the human NK1, NK2, and NK3 receptors. The data has been compiled from various in vitro studies to provide a comparative overview. It is important to note that absolute values can vary between studies due to different experimental conditions, such as the cell lines and radioligands used.
Table 1: Comparative Binding Affinities (Ki, nM) of Tachykinins at Human Neurokinin Receptors
| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| Substance P | ~1-5 | ~1000-5000 | ~500-1000 |
| Neurokinin A | ~50-100 | ~1-5 | ~100-500 |
| Neurokinin B | ~500-1000 | ~1000-5000 | ~1-10 |
Note: The values presented are approximate ranges derived from multiple sources to illustrate relative affinities. The binding affinity of SP for the NK2R is significantly lower (by a factor of ~1700) compared to NKA's affinity for NK2R, while NKA's affinity for NK1R is only reduced by a factor of ~37 compared to SP's affinity for NK1R.[3]
Table 2: Comparative Functional Potencies (EC50, nM) of Tachykinins in Calcium Mobilization Assays
| Ligand | NK1 Receptor (EC50, nM) | NK2 Receptor (EC50, nM) | NK3 Receptor (EC50, nM) |
| Substance P | ~1-10 | >1000 | >1000 |
| Neurokinin A | ~50-100 | ~1-10 | ~500-1000 |
| Neurokinin B | ~50-100 | >1000 | ~1-10 |
Note: The data reflects the rank order of potency (SP > NKA = NKB for NK1; NKA >> NKB > SP for NK2; NKB >> NKA > SP for NK3) as determined by calcium response assays.[1][7] Values in bold indicate the highest potency.
Signaling Pathways
Upon binding of a tachykinin to its cognate receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary pathway for all three neurokinin receptors involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Figure 1. Simplified signaling pathway of the NK1 receptor upon activation by Substance P.
Comparative Physiological Effects
The distinct expression patterns of the NK1, NK2, and NK3 receptors result in different physiological responses upon activation by their respective preferred ligands.
Table 3: Overview of Key Physiological Effects Mediated by Tachykinin Receptors
| Physiological Process | NK1 Receptor (Substance P) | NK2 Receptor (Neurokinin A) | NK3 Receptor (Neurokinin B) |
| Pain Transmission | Pro-nociceptive, involved in the transmission of pain signals in the spinal cord.[2] | Contributes to peripheral inflammatory pain. | Modulates central pain processing. |
| Inflammation | Potent mediator of neurogenic inflammation, causing plasma extravasation and vasodilation.[2] | Involved in inflammatory responses in the airways and gut.[8] | Plays a role in central inflammatory responses. |
| Smooth Muscle Contraction | Contracts smooth muscle in the gut and airways.[9] | Potent contractor of smooth muscle in the airways and gastrointestinal tract.[8] | Modulates smooth muscle contractility, particularly in the gut. |
| Cardiovascular Regulation | Causes vasodilation and hypotension.[2] | Can induce both vasoconstriction and vasodilation depending on the vascular bed. | Involved in central regulation of blood pressure. |
| Behavioral Responses | Implicated in anxiety, depression, and stress responses.[10] | Less defined role in central behavioral control. | Modulates dopamine (B1211576) release and associated behaviors like locomotion.[10] |
A study on conscious sheep demonstrated that intravenous infusion of Substance P caused a significant, transient increase in lung resistance, indicating bronchoconstriction.[9] This effect was mediated by NK1 receptors and exhibited tachyphylaxis (a rapid decrease in response to successive doses).[9] In contrast, Neurokinin A had a lesser effect on lung resistance in this model.[9]
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the neurokinin receptor of interest are homogenized in a cold buffer containing protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Assay Procedure:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled tachykinin ligand (e.g., [³H]-Substance P for NK1R) and varying concentrations of the unlabeled test compound (e.g., NKA or NKB).
-
The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoid curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Experimental workflow for a competitive radioligand binding assay.
Calcium Flux Assay
This functional assay measures the ability of a ligand to activate a Gq-coupled receptor, such as the neurokinin receptors, by detecting the resulting increase in intracellular calcium concentration.
1. Cell Preparation:
-
Cells stably or transiently expressing the neurokinin receptor of interest are seeded in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which increases in fluorescence intensity upon binding to calcium.
2. Assay Procedure:
-
The baseline fluorescence of the cells is measured using a fluorescence plate reader.
-
Varying concentrations of the test compound (Substance P, NKA, or NKB) are added to the wells.
3. Data Acquisition and Analysis:
-
The change in fluorescence intensity is monitored over time.
-
The peak fluorescence response is measured for each concentration of the test compound.
-
The data is plotted as the change in fluorescence versus the logarithm of the agonist concentration.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined from the resulting sigmoid curve.
Conclusion
Substance P, Neurokinin A, and Neurokinin B, as members of the tachykinin family, exhibit significant structural and functional homology. Their distinct pharmacological profiles, characterized by preferential binding to and activation of their respective receptors (NK1, NK2, and NK3), lead to a diverse array of physiological effects. For researchers and drug development professionals, understanding these differences is crucial for the design of selective agonists and antagonists with therapeutic potential in areas such as pain, inflammation, and central nervous system disorders. The provided data and experimental protocols serve as a foundational guide for the comparative analysis of these important neuropeptides.
References
- 1. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Species differences in tachykinin receptor distribution: further evidence that the substance P (NK1) receptor predominates in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-adrenergic agonists and bronchial hyperreactivity: role of beta2-adrenergic and tachykinin neurokinin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tachykinin-induced bronchoconstriction in sheep is NK-1 receptor mediated and exhibits tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioural effects of selective tachykinin agonists in midbrain dopamine regions - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Myotropic Effects of Locustatachykinin I: A Comparative Guide
For Immediate Release
A comprehensive analysis of Locustatachykinin I (Lom-TK I), an insect neuropeptide, reveals its differential effects on various muscle tissues within Locusta migratoria. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Lom-TK I's activity on the foregut, oviduct, midgut, and hindgut, supported by available experimental data.
Overview of this compound's Myotropic Activity
Lom-TK I exhibits a range of stimulatory effects on different visceral muscles, playing a crucial role in the physiological regulation of these tissues. Notably, its impact varies significantly in terms of sensitivity and response across the foregut, oviduct, and midgut, while showing no effect on the hindgut. These differences suggest tissue-specific expression and/or coupling of Lom-TK I receptors.
Comparative Analysis of Muscle Tissue Response
The myotropic actions of Lom-TK I are most pronounced in the foregut, oviduct, and midgut circular muscles, inducing contractions in a dose-dependent manner. In contrast, the hindgut remains unresponsive to Lom-TK I application under similar experimental conditions.[1]
| Muscle Tissue | Observed Effect of this compound | Threshold Concentration |
| Foregut | Increase in spontaneous contractions.[1] | 5.5 ± 0.6 x 10⁻⁹ M[1] |
| Oviduct | Stimulation of contractions.[1] | 3.7 ± 0.5 x 10⁻⁸ M[1] |
| Midgut | Stimulation of circular muscle contractions in a dose-dependent manner.[2] | Not specified |
| Hindgut | No effect on contraction pattern.[1] | Not applicable |
Experimental Protocols
The following outlines a general methodology for an in vitro insect visceral muscle bioassay, based on commonly employed techniques for studying the effects of neuropeptides like Lom-TK I.
Tissue Preparation
-
Dissection: Adult locusts (Locusta migratoria) are anesthetized by cooling. The desired muscle tissue (foregut, oviduct, or midgut) is carefully dissected in a physiological saline solution appropriate for insects (e.g., locust saline).[1]
-
Mounting: The isolated muscle preparation is mounted in an organ bath containing the physiological saline.[3][4] One end of the tissue is fixed to a stationary hook, while the other is attached to an isometric force transducer.[3][4]
-
Equilibration: The tissue is allowed to equilibrate in the saline solution for a period of time until a stable baseline of spontaneous contractions is established. The saline is continuously aerated with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂) and maintained at a constant temperature.[3][4]
Bioassay Procedure
-
Baseline Recording: The spontaneous contractile activity of the muscle is recorded for a defined period to establish a baseline.
-
Peptide Application: A known concentration of synthetic Lom-TK I is added to the organ bath.
-
Response Recording: Changes in the frequency, amplitude, and tonus of muscle contractions are recorded using a mechanotransducer connected to a data acquisition system.
-
Dose-Response Curve: To determine the dose-dependency of the response, the tissue is washed with fresh saline to return to the baseline activity, and then increasing concentrations of Lom-TK I are applied in a stepwise manner.
-
Data Analysis: The recorded data is analyzed to quantify the changes in contraction parameters at each peptide concentration.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of tachykinin-related peptides, including Substance P (SP), Neurokinin A (NKA), and Hemokinin-1 (HK-1), with other immunomodulatory peptides. The information is supported by experimental data to validate their roles in regulating immune responses.
Introduction to Tachykinins and their Immunomodulatory Functions
Tachykinins are a family of neuropeptides that play a significant role in intercellular communication within the nervous and immune systems.[1] These peptides, primarily Substance P, Neurokinin A, and Hemokinin-1, exert their effects by binding to specific G protein-coupled receptors known as neurokinin receptors (NK1R, NK2R, and NK3R).[2] Found in both the central and peripheral nervous systems, as well as on various immune cells, tachykinins are key mediators in a range of physiological and pathological processes, including inflammation, pain transmission, and immune regulation.[3][4]
The expression of neurokinin receptors on immune cells such as lymphocytes, macrophages, and mast cells provides a direct mechanism for the nervous system to modulate immune responses.[3] Tachykinins can influence a variety of immune functions, including:
-
T-cell proliferation and activation: Stimulating the growth and activity of T lymphocytes, crucial players in adaptive immunity.
-
Cytokine and chemokine production: Inducing the release of signaling molecules that orchestrate inflammatory and anti-inflammatory responses.[5][6]
-
Immunoglobulin synthesis: Affecting the production of antibodies by B lymphocytes.
-
Chemotaxis: Directing the migration of immune cells to sites of inflammation or injury.[6]
This guide will delve into the specific immunomodulatory actions of key tachykinin-related peptides, presenting quantitative data from various experimental studies and comparing their effects to other immunomodulatory peptides like Vasoactive Intestinal Peptide (VIP) and Somatostatin (B550006).
Data Presentation: Tachykinins vs. Alternative Immunomodulators
The following tables summarize quantitative data from studies investigating the effects of tachykinin-related peptides and alternative immunomodulators on key immune cell functions.
Table 1: Effect of Tachykinin-Related Peptides on Cytokine Release
| Peptide | Cell Type | Cytokine Measured | Concentration | Result (pg/mL or % change) |
| Substance P | Human Monocyte-Derived Macrophages | TNF-α | 10⁻⁸ M | Increased TNF-α production[7][8] |
| Human Monocyte-Derived Macrophages | TNF-α | 10⁻⁶ M | Synergistic increase with LPS[7][8][9] | |
| Human Skin Slices | TNF-α | 0.8 - 100 µM | Dose-dependent increase[10] | |
| Vasoactive Intestinal Peptide (VIP) | Rat Alveolar Macrophages | MMP-9 | 10⁻⁹ - 10⁻⁶ mol/L | Down-regulated LPS-induced MMP-9 activity and expression[11] |
| Mouse Macrophages (RAW264.7) | TNF-α, iNOS, CXCL10 | 3 µM (antagonist) | Enhanced gene expression in the presence of CT26-CM[12] | |
| Somatostatin | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-6, IL-10, MCP-1 | Not specified | Trend towards a biphasic effect (reduction at low, increase/no change at high concentrations)[13] |
Table 2: Effect of Tachykinin-Related Peptides on Lymphocyte Proliferation
| Peptide | Cell Type | Assay | Concentration | Result (Stimulation Index or % Inhibition) |
| Neurokinin A | Murine Thymocytes | Proliferation Assay | 0.1 µM | Stimulatory effect[14] |
| Hemokinin-1 | Human pre-B lymphocytes | Proliferation Assay | Not specified | Induced proliferation[15] |
| Somatostatin | Mouse Spleen Lymphocytes | [³H]-Thymidine Incorporation | 10⁻⁷ M | Enhanced proliferation[16] |
| Mouse Spleen Lymphocytes | [³H]-Thymidine Incorporation | 10⁻⁹ - 10⁻⁸ M | Slightly decreased DNA synthesis[16] | |
| Rat Thyroid Lobes | [³H]-Thymidine Incorporation | 10⁻⁷ M | Decreased [³H]-thymidine incorporation[17] |
Table 3: Effect of Tachykinin-Related Peptides on Immunoglobulin Production
| Peptide | Cell Type | Immunoglobulin | Result |
| Hemokinin-1 | Mouse B-cells | IgM | Enhanced production in activated cells[18][19] |
Signaling Pathways
The immunomodulatory effects of tachykinins are mediated through complex intracellular signaling cascades initiated by their binding to neurokinin receptors. The following diagrams illustrate the key signaling pathways involved.
Caption: Tachykinin signaling via the NK1R activates downstream pathways.
The binding of a tachykinin, such as Substance P, to its high-affinity receptor, NK1R, triggers the activation of the Gq/11 G-protein.[20][21] This, in turn, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[21] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[21] These events converge on the activation of mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38.[20] Ultimately, these signaling pathways lead to the activation of transcription factors like NF-κB and AP-1, which regulate the expression of genes involved in inflammation, proliferation, and other immune responses.[3]
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to validate the immunomodulatory effects of tachykinin-related peptides.
Caption: Workflow for quantifying cytokine release using ELISA.
Caption: Workflow for assessing cell proliferation via MTT assay.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytokine Release Assay (ELISA)
Objective: To quantify the concentration of specific cytokines released by immune cells in response to tachykinin-related peptides.
Materials:
-
Isolated immune cells (e.g., PBMCs, macrophages)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Tachykinin-related peptide (e.g., Substance P)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Cell Culture and Stimulation:
-
Isolate immune cells from a relevant source (e.g., peripheral blood).
-
Seed the cells in a 96-well plate at a predetermined density.
-
Treat the cells with various concentrations of the tachykinin-related peptide. Include a negative control (vehicle only) and a positive control (e.g., LPS).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a specified period (e.g., 24-48 hours).
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody specific for the target cytokine.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and a series of known standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
-
Data Analysis:
-
Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values on the standard curve.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of tachykinin-related peptides on the proliferation of immune cells.
Materials:
-
Immune cells (e.g., lymphocytes)
-
Cell culture medium and supplements
-
Tachykinin-related peptide or mitogen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Plate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed the immune cells in a 96-well plate.
-
Add the tachykinin-related peptide or a known mitogen (positive control) at various concentrations. Include an untreated control.
-
Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
-
Chemotaxis Assay (Transwell Assay)
Objective: To evaluate the ability of tachykinin-related peptides to induce the migration of immune cells.
Materials:
-
Immune cells (e.g., neutrophils, monocytes)
-
Chemotaxis medium (e.g., serum-free RPMI)
-
Tachykinin-related peptide
-
Transwell inserts with a porous membrane (pore size appropriate for the cell type)
-
24-well plate
-
Method for quantifying migrated cells (e.g., cell counting, fluorescent dye)
Protocol:
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add chemotaxis medium containing the tachykinin-related peptide (the chemoattractant) to the lower chamber of the wells.
-
Add a suspension of the immune cells in chemotaxis medium to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the plate at 37°C for a period sufficient to allow cell migration (e.g., 1-4 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, remove the inserts.
-
Quantify the number of cells that have migrated through the membrane into the lower chamber. This can be done by:
-
Staining the cells with a fluorescent dye and measuring fluorescence.
-
Lysing the cells and measuring the activity of an intracellular enzyme.
-
Directly counting the cells using a hemocytometer or an automated cell counter.
-
-
Conclusion
Tachykinin-related peptides are potent modulators of the immune system, capable of influencing a wide array of immune cell functions. The experimental data and protocols presented in this guide provide a framework for researchers to further investigate and validate the immunomodulatory roles of these peptides. Understanding the intricate interactions between the nervous and immune systems, mediated by molecules like tachykinins, is crucial for the development of novel therapeutic strategies for inflammatory and autoimmune diseases. The comparison with other immunomodulatory peptides highlights the diverse and context-dependent nature of neuro-immune regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of substance P, neurokinin 1 receptor, Ki-67 and pyruvate kinase M2 in hormone receptor negative breast cancer and evaluation of impact on overall survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P - Neurokinin-1 Receptor Interaction Upregulates Monocyte Tissue Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substance P augments tumor necrosis factor release in human monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Substance P augments tumor necrosis factor release in human monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance P induces tumor necrosis factor-alpha release from human skin via mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effects of vasoactive intestinal peptide on LPS-induced MMP-9 expression by alveolar macrophages in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasoactive intestinal peptide blockade suppresses tumor growth by regulating macrophage polarization and function in CT26 tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The tachykinins neurokinin A and physalaemin stimulate murine thymocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expression and proliferative effect of hemokinin-1 in human B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of somatostatin on the proliferation of mouse spleen lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitory effect of somatostatin on the basal and TSH-stimulated 3H-thymidine incorporation into rat thyroid lobes incubated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hemokinin-1 Activates the MAPK Pathway and Enhances B Cell Proliferation and Antibody Production [ouci.dntb.gov.ua]
- 20. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Locustatachykinin I and Tachykinin-Related Peptides in Other Invertebrate Phyla
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Locustatachykinin I, an insect tachykinin-related peptide, with analogous peptides from other major invertebrate phyla. The information presented is supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate objective comparison and inform future research and drug development endeavors.
Structural and Functional Comparison of Invertebrate Tachykinin-Related Peptides
Tachykinin-related peptides (TRPs) are a widespread family of neuropeptides in invertebrates, characterized by a conserved C-terminal motif, FX1GX2Ramide, where X1 and X2 are variable amino acid residues.[1] This is distinct from the C-terminal FXGLMamide motif found in vertebrate tachykinins.[2][3] These peptides are multifunctional, playing significant roles in muscle contraction, neurotransmission, and hormonal release.[1]
This compound, isolated from the locust Locusta migratoria, has the amino acid sequence Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[4] Like other invertebrate TRPs, it exhibits potent myotropic activity, particularly on visceral muscles such as the hindgut and oviduct.[1][4]
The following table summarizes the sequences and biological activities of this compound and selected tachykinin-related peptides from other invertebrate phyla.
| Phylum | Species | Peptide Name | Amino Acid Sequence | Biological Activity (EC50) |
| Arthropoda | Locusta migratoria (Insecta) | This compound | Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2 | ~10⁻⁸ M (cockroach hindgut contraction) |
| Locusta migratoria (Insecta) | Locustatachykinin II | Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2 | Data not available | |
| Mollusca | Octopus vulgaris (Cephalopoda) | Eledoisin | pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 | Potent vasodilator and smooth muscle stimulant in vertebrates |
| Haliotis discus hannai (Gastropoda) | Hdh-TK-1 | Various isoforms with FXGXRamide or YXGXRamide motifs | Activate TKRs at nanomolar concentrations | |
| Annelida | Urechis unicinctus (Echiura) | Urechistachykinin I | Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2 | Induces muscle contraction |
| Urechis unicinctus (Echiura) | Urechistachykinin II | Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 | Induces muscle contraction | |
| Nematoda * | Caenorhabditis elegans | TK-like peptides | Harboring a C-terminal LR/KGLRamide sequence | Potent agonists for the C. elegans TKR |
The classification of nematode peptides as true tachykinins is debated due to sequence divergence.[2][3]
Signaling Pathways of Invertebrate Tachykinin-Related Peptides
Invertebrate tachykinin-related peptides exert their effects by binding to G protein-coupled receptors (GPCRs).[1] Ligand binding to these receptors can initiate multiple downstream signaling cascades, primarily through the activation of Gαq and Gαs proteins.[5] This dual signaling capability allows for a diverse range of cellular responses.
Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]
Concurrently, or alternatively in some systems, activation of the Gαs pathway stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA).[1][5] The specific downstream effects are cell-type dependent and can include muscle contraction, changes in neuronal excitability, and hormone secretion.
Caption: Generalized signaling pathway for invertebrate tachykinin-related peptides.
Experimental Protocols
Insect Visceral Muscle Contraction Assay (Locust Oviduct)
This protocol is adapted from methods used to assess the myotropic activity of neuropeptides on locust oviducts.
Materials:
-
Adult female locusts (Locusta migratoria)
-
Locust saline solution
-
Dissection tools (forceps, scissors)
-
Petri dish lined with silicone elastomer
-
Isotonic force transducer
-
Data acquisition system
-
Micropipettes
-
This compound and other test peptides
Procedure:
-
Dissect the oviducts from an adult female locust in cold locust saline.
-
Carefully remove any adhering fat body and connective tissue.
-
Mount one end of the oviduct to a fixed hook in a tissue bath containing locust saline, and the other end to an isotonic force transducer.
-
Allow the preparation to equilibrate for at least 30 minutes, with regular changes of the saline, until a stable baseline of spontaneous contractions is achieved.
-
Prepare serial dilutions of the test peptides in locust saline.
-
Add the peptide solutions to the bath in a cumulative or non-cumulative manner, starting with the lowest concentration.
-
Record the changes in contraction amplitude and frequency for at least 5 minutes after each addition.
-
After testing a peptide, thoroughly wash the preparation with fresh saline until the baseline activity returns.
-
Analyze the data to determine the dose-response relationship and calculate the EC50 value.
Caption: Workflow for the insect visceral muscle contraction assay.
Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of unlabelled peptides for a specific tachykinin receptor.
Materials:
-
Cell membranes expressing the invertebrate tachykinin receptor of interest
-
Radiolabeled tachykinin-related peptide (e.g., [¹²⁵I]-Locustatachykinin I)
-
Unlabeled competitor peptides (including this compound and other test peptides)
-
Binding buffer
-
96-well filter plates with glass fiber filters
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the unlabeled competitor peptides.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled peptide, and varying concentrations of the unlabeled competitor peptide to each well.
-
For determining total binding, omit the unlabeled competitor. For determining non-specific binding, add a high concentration of unlabeled this compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each competitor concentration (Total binding - Non-specific binding).
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value for each test peptide.
Caption: Workflow for the radioligand receptor binding assay.
References
- 1. Tachykinin-related peptides in invertebrates: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 4. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachykinin signaling inhibits task-specific behavioral responsiveness in honeybee workers | eLife [elifesciences.org]
- 6. bioone.org [bioone.org]
- 7. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Binding Affinity of Locustatachykinin I to Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding and functional characteristics of Locustatachykinin I (Lom-TK-I), an insect neuropeptide belonging to the tachykinin family. While direct quantitative binding affinity data for Lom-TK-I on specific receptor subtypes remains elusive in currently available literature, this document synthesizes existing knowledge on its physiological effects, the signaling pathways of related receptors, and detailed experimental protocols for assessing ligand-receptor interactions. This information is intended to support researchers in designing experiments to further characterize the binding profile of this compound.
Introduction to this compound and its Receptors
This compound is an insect neuropeptide that shares sequence homology with the vertebrate tachykinin family of peptides.[1][2] In vertebrates, tachykinins such as Substance P, Neurokinin A (NKA), and Neurokinin B (NKB) are known to interact with three main G-protein coupled receptor (GPCR) subtypes: NK1, NK2, and NK3. These receptors are involved in a variety of physiological processes.
In insects, a tachykinin receptor, designated STKR, has been cloned from the stable fly, Stomoxys calcitrans. This receptor is a G-protein coupled receptor that, upon activation by insect tachykinin-related peptides, stimulates the release of intracellular calcium. This is achieved through the activation of phospholipase C and the subsequent production of inositol (B14025) 1,4,5-trisphosphate (IP3), indicating coupling to the Gq signaling pathway. While it is established that insect tachykinins elicit dose-dependent responses in cells expressing the STKR receptor, specific binding affinities (Ki, Kd) or potency values (EC50) for this compound have not been reported in the reviewed literature.
Quantitative Data on this compound Activity
Direct binding affinity data (Ki, Kd, IC50) for this compound on specific receptor subtypes are not available in the reviewed scientific literature. However, functional assay data provides an indication of its biological potency.
| Peptide | Assay Type | Tissue/Cell Line | Measured Parameter | Value |
| This compound | Myotropic Activity | Cockroach Hindgut | Threshold Concentration | 2.7 ± 0.48 x 10⁻⁹ M[1] |
Note: The threshold concentration in a myotropic assay represents the minimum concentration required to elicit a muscle contraction and can be used as a proxy for potency. However, it is not a direct measure of binding affinity.
Signaling Pathways of Tachykinin Receptors
Tachykinin receptors, including the insect STKR, are known to signal through the Gq alpha subunit of heterotrimeric G-proteins. The binding of an agonist like this compound initiates a cascade of intracellular events.
Caption: Tachykinin receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific receptor.
1. Receptor Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-Substance P or a custom-synthesized radiolabeled this compound) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration to generate a competition curve.
-
The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Calcium Mobilization Assay (Functional Assay)
This protocol describes a functional assay to measure the potency (EC50) of this compound in activating a Gq-coupled receptor.
1. Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293, CHO) is cultured under standard conditions.
-
The cells are transiently or stably transfected with a plasmid encoding the insect tachykinin receptor (e.g., STKR).
2. Cell Loading with Calcium Indicator:
-
The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer.
3. Agonist Stimulation:
-
The cells are exposed to varying concentrations of this compound.
4. Measurement of Fluorescence:
-
The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity of the calcium indicator dye using a fluorescence plate reader or a microscope.
5. Data Analysis:
-
The fluorescence signal is plotted against the logarithm of the agonist concentration to generate a dose-response curve.
-
The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from the curve.
Conclusion
While direct quantitative binding data for this compound is currently lacking, the available information on its myotropic activity and the signaling pathways of related insect tachykinin receptors provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers aiming to definitively characterize the binding affinity and potency of this compound on its cognate receptor subtypes. Such studies are crucial for a comprehensive understanding of its physiological roles and for the potential development of novel insect-specific pest control agents.
References
phylogenetic analysis of the tachykinin peptide family
A Comprehensive Phylogenetic and Functional Comparison of the Tachykinin Peptide Family
For researchers, scientists, and drug development professionals, understanding the evolutionary relationships and functional diversity of the tachykinin peptide family is crucial for the targeted design of novel therapeutics. This guide provides an objective comparison of tachykinin peptides, supported by experimental data, detailed protocols, and visual representations of their signaling pathways and evolutionary history.
Introduction to the Tachykinin Family
The tachykinins are a family of neuropeptides characterized by a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or aliphatic residue.[1] First identified by their ability to induce rapid contractions in gut tissue, these peptides are widely distributed throughout the central and peripheral nervous systems of vertebrates and invertebrates.[1][2] They are involved in a diverse array of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and behavior.[3][4]
In mammals, tachykinins are encoded by three genes: Tac1, Tac3, and Tac4.[3] Alternative splicing of the transcripts from these genes gives rise to several distinct peptides.[1] The biological effects of tachykinins are mediated by three G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[4] While each receptor has a preferential endogenous ligand, there is a degree of cross-reactivity, allowing for a complex and nuanced signaling network.[1][5]
Comparative Analysis of Human Tachykinins
The following table summarizes the primary human tachykinin peptides, their precursor genes, and their amino acid sequences. This information is fundamental for understanding the diversity of the tachykinin family and for designing experiments to investigate their function.
| Peptide | Precursor Gene | Amino Acid Sequence |
| Substance P (SP) | Tac1 | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 |
| Neurokinin A (NKA) | Tac1 | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 |
| Neuropeptide K (NPK) | Tac1 | Asp-Ala-Asp-Ser-Ser-Ile-Glu-Lys-Gln-Val-Ala-Leu-Leu-Lys-Ala-Leu-Tyr-Gly-His-Gly-Gln-Ile-Ser-His-Lys-Arg-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 |
| Neuropeptide γ (NPγ) | Tac1 | Asp-Ala-Gly-His-Gly-Gln-Ile-Ser-His-Lys-Arg-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 |
| Neurokinin B (NKB) | Tac3 | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 |
| Hemokinin-1 (HK-1) | Tac4 | Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH2 |
| Endokinin A (EKA) | Tac4 | Gly-Asn-Ser-Lys-Gln-Val-Ser-Leu-Leu-Ala-Pro-Ala-Pro-Gln-Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH2 |
| Endokinin B (EKB) | Tac4 | Gly-Asn-Ser-Lys-Gln-Val-Ser-Leu-Leu-Ala-Pro-Ala-Pro-Gln-Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH2 |
Receptor Binding Affinities
The following table provides a summary of the relative binding affinities of the primary tachykinin peptides for the three tachykinin receptors. The preferential, but not exclusive, binding of each peptide to its primary receptor is a key feature of the tachykinin system.
| Peptide | NK1 Receptor Affinity | NK2 Receptor Affinity | NK3 Receptor Affinity |
| Substance P (SP) | High | Low | Low |
| Neurokinin A (NKA) | Moderate | High | Moderate |
| Neurokinin B (NKB) | Low | Moderate | High |
Note: This table represents the general consensus on relative affinities. For precise quantitative data (e.g., Ki or EC50 values), it is recommended to consult specific pharmacological studies.
Signaling Pathways of Tachykinin Receptors
Tachykinin receptors are members of the G-protein coupled receptor superfamily and primarily signal through the Gq/11 pathway.[6] Upon ligand binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Caption: Tachykinin receptor signaling pathway.
Experimental Protocols
Phylogenetic Analysis of Tachykinin Peptides
This protocol outlines the steps for conducting a .
1. Sequence Retrieval:
-
Obtain amino acid sequences of tachykinin peptides from various species from a public database such as NCBI (National Center for Biotechnology Information).
-
Ensure that the retrieved sequences are homologous, meaning they share a common ancestor. This can be initially assessed using tools like BLASTp.[7]
2. Multiple Sequence Alignment (MSA):
-
Align the collected peptide sequences using a multiple sequence alignment program. For short, divergent peptides like tachykinins, algorithms such as MUSCLE or Clustal Omega are suitable.[7]
-
The alignment is crucial as it arranges the sequences to identify regions of similarity and evolutionary relationships.
3. Selection of a Substitution Model:
-
Determine the most appropriate amino acid substitution model for the dataset. This model describes the probabilities of one amino acid changing into another over time.[8]
-
Programs like ProtTest or ModelFinder can be used to statistically evaluate which model best fits the data.[8] Common models for protein evolution include JTT, WAG, and LG.
4. Phylogenetic Tree Construction:
-
Construct the phylogenetic tree using a method such as Maximum Likelihood (ML) or Bayesian Inference (BI). These methods use the sequence alignment and the selected substitution model to infer the evolutionary history.[7]
-
Software packages like MEGA (Molecular Evolutionary Genetics Analysis), RAxML, or MrBayes are commonly used for tree construction.[7]
5. Evaluation of Tree Reliability:
-
Assess the statistical support for the branches of the phylogenetic tree. The most common method is bootstrapping, where the alignment is resampled many times to see how often a particular branching pattern is recovered.[7] Bootstrap values are typically shown on the nodes of the tree.
Caption: Workflow for phylogenetic analysis.
Functional Characterization of Tachykinin Receptors
This protocol describes a common method for functionally characterizing tachykinin receptors in response to peptide agonists.
1. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) that does not endogenously express tachykinin receptors.
-
Transfect the cells with a plasmid vector containing the cDNA for the tachykinin receptor of interest (e.g., NK1, NK2, or NK3).
2. Calcium Mobilization Assay:
-
Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with varying concentrations of a tachykinin peptide agonist.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
3. Data Analysis:
-
Plot the change in fluorescence (proportional to intracellular calcium concentration) against the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. This value is a measure of the agonist's potency.
Evolutionary Relationships of the Tachykinin Family
Phylogenetic analysis reveals that the tachykinin peptide family is ancient, with origins predating the divergence of protostomes and deuterostomes.[3] The diversity of tachykinins in modern vertebrates is the result of gene duplication events.[9] An ancestral tachykinin gene likely underwent duplications, leading to the emergence of the Tac1, Tac3, and Tac4 genes. Subsequent evolution has led to the diversification of the peptides encoded by these genes.
The following diagram illustrates the proposed evolutionary relationships within the tachykinin peptide family, showing the divergence of the major peptide lineages from a common ancestor.
Caption: Simplified tachykinin phylogeny.
This guide provides a foundational understanding of the phylogenetic and functional landscape of the tachykinin peptide family. The presented data and protocols offer a starting point for researchers to further explore the roles of these important neuropeptides in health and disease.
References
- 1. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 2. The tachykinin peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Frontiers | Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts [frontiersin.org]
- 6. bioone.org [bioone.org]
- 7. academic.oup.com [academic.oup.com]
- 8. evomics.org [evomics.org]
- 9. The evolution of tachykinin/tachykinin receptor (TAC/TACR) in vertebrates and molecular identification of the TAC3/TACR3 system in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Locustatachykinin I: A Procedural Guide
Immediate Safety and Handling Protocols
Before beginning any disposal process, a thorough hazard assessment is critical. Although the acute toxicity of Locustatachykinin I is not extensively documented, it should be handled as a potentially hazardous chemical.[3] Adherence to the following personal protective equipment (PPE) standards is mandatory:
-
Gloves: Wear chemical-resistant gloves, such as nitrile.[2][3]
-
Eye Protection: Use safety goggles or a face shield to protect against accidental splashes.[2][3]
-
Lab Coat: A buttoned lab coat is essential to prevent skin contact.[2][3]
All handling of this compound, particularly in its powdered form which can become airborne, should be conducted in a well-ventilated area, such as a fume hood or biosafety cabinet.[2]
Step-by-Step Disposal Procedures
The correct disposal method for this compound waste depends on its form (liquid or solid) and must always align with your institution's specific environmental health and safety (EHS) guidelines.[2][3] Never dispose of peptides directly down the drain or in regular trash.[1][2][4]
Liquid waste includes any buffers, reaction mixtures, or other solutions containing the peptide.
Step 1: Chemical Inactivation (Recommended)
To minimize potential biological activity, chemical inactivation through hydrolysis is the recommended first step.[3]
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[3]
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A general guideline is a 1:10 ratio of waste to inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[3]
-
Inactivation Time: Allow the mixture to stand for a minimum of 24 hours to ensure the complete degradation of the peptide.[3]
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0, as this is generally required for institutional waste streams.[3]
-
Collection: Transfer the neutralized solution into a clearly labeled, leak-proof hazardous waste container.[2][3]
Step 2: Collection and Final Disposal
-
Segregation: Collect all liquid peptide waste in designated, properly labeled hazardous waste containers.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the name of the peptide ("this compound").[3]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[3]
-
Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[2][3]
Solid waste contaminated with this compound includes items such as pipette tips, gloves, empty vials, and other contaminated labware.[1][3]
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[3]
-
Labeling: The container should be labeled as "Hazardous Waste" and list "this compound" as a contaminant.[3]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[3]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[2][3]
Quantitative Data for Chemical Inactivation
The following table summarizes the general recommendations for the chemical inactivation of peptide waste.[3]
| Parameter | Recommendation | Purpose |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | To hydrolyze and inactivate the peptide. |
| Waste to Reagent Ratio | 1 part waste to 10 parts inactivation solution | To ensure a sufficient excess of the hydrolyzing agent. |
| Inactivation Time | Minimum 24 hours | To ensure the complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams. |
Experimental Protocol: General Chemical Inactivation of Peptide Waste
This protocol outlines the general steps for inactivating liquid peptide waste prior to disposal.
-
Prepare Inactivation Solution: In a chemical fume hood, carefully prepare a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH) in a suitable container.
-
Add Peptide Waste: Slowly add the liquid waste containing this compound to the inactivation solution.
-
Incubate: Cover the container and allow the mixture to stand in the fume hood for at least 24 hours.
-
Neutralize: After the incubation period, check the pH of the solution. Carefully add a neutralizing agent (e.g., NaOH to neutralize HCl, or HCl to neutralize NaOH) until the pH is between 6.0 and 8.0.
-
Dispose: Transfer the neutralized solution to a designated hazardous waste container for collection.
This compound Disposal Workflow
Caption: A flowchart outlining the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Locustatachykinin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for Locustatachykinin I, a synthetic insect neuropeptide. Given the absence of a specific Safety Data Sheet (SDS) under current regulations for the small quantities typically used in research, this document establishes best-practice procedures based on general laboratory safety standards for handling similar peptide compounds.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Handling Solid (Powder) Form | - Nitrile gloves- Safety glasses with side shields or goggles- Lab coat- Face mask (N95 or equivalent) | Prevents dermal contact, eye exposure, and inhalation of fine particles. |
| Preparing Solutions | - Nitrile gloves- Safety glasses with side shields or goggles- Lab coat | Protects against splashes and accidental skin contact with the dissolved peptide. |
| Administering to Assays | - Nitrile gloves- Safety glasses- Lab coat | Standard laboratory practice to prevent contamination of the experiment and protect the researcher. |
| Cleaning and Disposal | - Chemical-resistant gloves (thicker than standard nitrile)- Safety goggles- Lab coat | Provides enhanced protection when handling potentially contaminated waste and cleaning agents. |
It is imperative to always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1][2] Contaminated PPE should be removed and disposed of according to institutional guidelines.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
This compound is typically shipped at ambient temperatures but should be stored at -20°C for both short-term and long-term storage.
-
Store the solid compound under desiccating conditions to maintain stability.
2. Handling Procedures:
-
Weighing: When handling the solid form, which has a molecular weight of 938 Da and purity greater than 95%, perform this task in a designated area, such as a chemical fume hood or a balance with a draft shield, to minimize the risk of inhalation.
-
Solubilization: this compound is soluble in water. Use appropriate laboratory-grade water for reconstitution. Prepare solutions to the desired concentration for your specific experimental needs.
-
General Laboratory Practice: Adhere to Biosafety Level 1 (BSL-1) practices.[1] This includes no eating, drinking, or applying cosmetics in the laboratory.[3] Keep the work area clean and decontaminated.[1]
3. Disposal Plan:
-
Unused Solid Compound and Empty Vials: Dispose of as chemical waste in accordance with local and institutional regulations.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled waste container. Treat as chemical waste for disposal.
-
Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in a designated biohazardous or chemical waste container.[4]
Experimental Protocol: General Bioassay
This compound is a myotropic peptide that stimulates muscle contractions.[5][6] The following is a generalized protocol for a bioassay to measure its effects on insect muscle tissue.
-
Tissue Preparation: Dissect the target tissue (e.g., locust foregut or oviduct) in a saline solution appropriate for the insect species.[5]
-
Mounting: Mount the prepared tissue in an organ bath containing the saline solution and allow it to equilibrate.
-
Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water). Create a series of dilutions to test a range of concentrations.
-
Application: Add the this compound dilutions to the organ bath in a cumulative or non-cumulative manner.
-
Data Recording: Record the muscle contractions using a force transducer connected to a data acquisition system.
-
Analysis: Analyze the resulting dose-response curve to determine the potency and efficacy of the peptide.
Signaling Pathway
Tachykinins, including this compound, typically exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. This interaction initiates intracellular signaling cascades that can lead to various physiological responses, such as muscle contraction or hormone release.[7][8] In some systems, this signaling involves both the activation of the protein kinase C (PKC)/Ca²⁺ pathway and the protein kinase A (PKA)/cAMP pathway.[8]
Caption: Tachykinin signaling pathway.
References
- 1. ethz.ch [ethz.ch]
- 2. hgic.clemson.edu [hgic.clemson.edu]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Disposal Procedures for Insects Used in Research | Office of Clinical and Research Safety [vumc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 8. Frontiers | Multiple tachykinins and their receptors characterized in the gastropod mollusk Pacific abalone: Expression, signaling cascades, and potential role in regulating lipid metabolism [frontiersin.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
